Antibacterial agent 206
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H28FN5O5 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+ |
InChI Key |
SYDGSTNTFZHTAX-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Faceted Antibacterial Agent 206: A Technical Overview of Two Novel Compounds
A comprehensive analysis of the mechanisms of action for two distinct antimicrobial compounds, both identified as "Antibacterial agent 206," reveals multifaceted strategies to combat bacterial growth and resistance. This technical guide, intended for researchers, scientists, and drug development professionals, delineates the distinct modes of action of an indolylacryloyl-derived oxacin and a carbapenem antibiotic, supported by quantitative data, detailed experimental methodologies, and visual representations of their respective molecular pathways.
Indolylacryloyl-Derived Oxacin (Compound 10e): A Multi-Target Approach to Bacterial Eradication
This compound, also identified as compound 10e, is a novel indolylacryloyl-derived oxacin demonstrating a broad spectrum of antibacterial activity. Its efficacy stems from a multi-pronged attack on bacterial cells, encompassing membrane disruption, induction of oxidative stress, and inhibition of DNA replication. This agent also shows promise in combating antibiotic resistance through the reduction of exopolysaccharides and elimination of biofilms.
Mechanism of Action
The antibacterial activity of the indolylacryloyl-derived oxacin 206 is characterized by a cascade of events that ultimately lead to bacterial cell death.
-
Membrane Integrity Disruption: The initial interaction of the compound with bacteria involves the destabilization of the cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and a breakdown of the essential electrochemical gradients necessary for cellular function.
-
Reactive Oxygen Species (ROS) Accumulation: Following membrane damage, there is a significant increase in the intracellular concentration of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This surge in ROS induces oxidative stress, leading to widespread damage of cellular macromolecules, including proteins, lipids, and nucleic acids.
-
DNA Replication Inhibition: The compound and its downstream effects interfere with the process of DNA replication. This may occur through direct interaction with DNA or by inhibiting essential enzymes involved in the replication machinery, such as DNA gyrase. The culmination of membrane damage, oxidative stress, and stalled DNA replication proves lethal to the bacteria.
-
Anti-Biofilm Activity: A key attribute of this antibacterial agent is its ability to reduce the production of exopolysaccharides, a major component of bacterial biofilms. By doing so, it can effectively eliminate existing biofilms and attenuate the development of drug resistance, which is often associated with the protective biofilm matrix.
Quantitative Data
| Parameter | Bacterial Strain(s) | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Enterococcus, Staphylococcus, Escherichia, Acinetobacter, and Pseudomonas strains | 0.25-1 µg/mL | [1][2][3] |
Experimental Protocols
The MIC of the indolylacryloyl-derived oxacin 206 was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The cultures were then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the compound was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound was inoculated with the bacterial suspension. The plate was then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Intracellular ROS levels were quantified using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Bacterial Culture and Treatment: Bacteria were grown to the mid-logarithmic phase and then treated with the antibacterial agent at its MIC for a specified duration.
-
Staining: The treated bacterial cells were washed and then incubated with DCFH-DA in phosphate-buffered saline (PBS) in the dark.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
The ability of the compound to eradicate pre-formed biofilms was assessed using the crystal violet staining method.
-
Biofilm Formation: Bacterial strains were allowed to form biofilms in 96-well plates by incubating a bacterial suspension in a suitable growth medium for 24-48 hours.
-
Treatment: The planktonic cells were removed, and the established biofilms were treated with various concentrations of the antibacterial agent for 24 hours.
-
Staining and Quantification: The wells were washed to remove non-adherent cells, and the remaining biofilm was stained with a 0.1% crystal violet solution. The bound dye was then solubilized with 30% acetic acid, and the absorbance was measured at 570 nm. A decrease in absorbance indicates biofilm eradication.
Visualizations
Carbapenem MA-1-206: A Potent Inhibitor of OXA-23 Carbapenemase
The second compound identified as "this compound" is the carbapenem antibiotic MA-1-206. This agent demonstrates significant potency against the opportunistic pathogen Acinetobacter baumannii, particularly strains that have developed resistance to conventional carbapenems through the production of carbapenem-hydrolyzing β-lactamases. The primary mechanism of action of MA-1-206 is the potent inhibition of the OXA-23 carbapenemase.
Mechanism of Action
MA-1-206's efficacy against carbapenem-resistant A. baumannii lies in its ability to circumvent the primary resistance mechanism.
-
Inhibition of OXA-23 Carbapenemase: OXA-23 is a class D β-lactamase that effectively hydrolyzes and inactivates traditional carbapenem antibiotics. MA-1-206 acts as a potent inhibitor of this enzyme.
-
Impeded Deacylation: The inhibitory action of MA-1-206 is achieved by forming a stable acyl-enzyme intermediate with the OXA-23 enzyme. This complex is highly resistant to deacylation, the process by which the enzyme would typically release the hydrolyzed antibiotic and regenerate its active state. By impeding deacylation, MA-1-206 effectively sequesters the OXA-23 enzyme, preventing it from inactivating other carbapenem molecules and allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.
Quantitative Data
| Parameter | Bacterial Strain(s) | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii producing OXA-23 | More potent than meropenem and imipenem | |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii producing OXA-24/40 | More potent than meropenem and imipenem | |
| Enzyme Inhibition (OXA-23) | - | Reversible inhibitor | |
| Mechanism of Inhibition | - | Impedes deacylation |
Experimental Protocols
The MICs of MA-1-206 against A. baumannii strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of well-characterized A. baumannii strains, including those expressing OXA-23 and other carbapenemases, were used.
-
Assay Conditions: The assay was performed in cation-adjusted Mueller-Hinton broth.
-
Procedure: The protocol followed the standard broth microdilution procedure as outlined in section 1.3.1.
The inhibitory activity of MA-1-206 against purified OXA-23 was characterized using spectrophotometric assays.
-
Enzyme Purification: The OXA-23 β-lactamase was expressed and purified to homogeneity.
-
Kinetic Measurements: The hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) by OXA-23 was monitored in the presence and absence of MA-1-206.
-
Data Analysis: The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), were determined by fitting the data to the Michaelis-Menten equation. The inhibition constant (Ki) for MA-1-206 was determined from competitive inhibition models.
The structural basis for the inhibition of OXA-23 by MA-1-206 was determined by X-ray crystallography.
-
Crystallization: Crystals of the OXA-23 enzyme were grown.
-
Soaking: The crystals were soaked in a solution containing MA-1-206 to form the enzyme-inhibitor complex.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the three-dimensional structure of the OXA-23-MA-1-206 complex was determined and refined.
Visualizations
References
What is the chemical structure of "Antibacterial agent 206"?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, antibacterial activity, and mechanism of action of Antibacterial Agent 206, also identified as Compound 10e. The information is compiled from recent scientific literature for an audience of researchers, scientists, and drug development professionals.
Core Compound Information
This compound (Compound 10e) is a novel, broad-spectrum antibacterial agent belonging to the class of indolylacryloyl-derived oxacins (IDOs). It has demonstrated potent activity against a range of bacterial strains, including those resistant to conventional antibiotics.
Chemical Structure:
-
Systematic Name: (Z)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2-((7-(4-ethylpiperazin-1-yl)-6-fluoro-1-oxo-1,4-dihydroquinolin-3-yl)oxy)acrylonitrile
-
Molecular Formula: C30H28FN5O5
-
SMILES: O=C(N1CCN(C2=C(F)C=C3C(N(CC)C=C(C(O)=O)C3=O)=C2)CC1)/C(C#N)=C/C4=CN(CCO)C5=C4C=CC=C5
(Structure visualization can be generated from the SMILES string using appropriate chemical drawing software.)
Quantitative Data: In Vitro Antibacterial Activity
Compound 10e exhibits a broad spectrum of antibacterial activity. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below. These values indicate the lowest concentration of the agent that prevents visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL)[1] |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 1 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 - 1 |
| Enterococcus faecalis (VRE) | Gram-positive | 0.25 - 1 |
| Escherichia coli | Gram-negative | 0.25 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 |
| Klebsiella pneumoniae | Gram-negative | 0.25 - 1 |
Note: The provided MIC range is a summary from the primary literature. Specific values for each strain can be found in the cited publication.
Mechanism of Action
This compound (Compound 10e) employs a multi-targeted mechanism of action, which is advantageous in overcoming bacterial resistance.[1] The key pathways of its antibacterial effect are:
-
Disruption of Bacterial Membrane Integrity: The compound compromises the physical structure of the bacterial cell membrane, leading to leakage of intracellular components and cell death.
-
Induction of Oxidative Stress: It promotes the accumulation of reactive oxygen species (ROS) within the bacterial cell, causing damage to essential biomolecules such as proteins, lipids, and nucleic acids.
-
Inhibition of DNA Replication: Compound 10e binds to bacterial DNA and DNA gyrase, forming stable complexes that inhibit the process of DNA replication, ultimately halting cell division.[1]
-
Anti-Biofilm Activity: The agent effectively reduces the production of exopolysaccharides, which are key components of the biofilm matrix. This action helps in the elimination of established biofilms and can mitigate the development of drug resistance.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound (Compound 10e), as described in the primary literature.
Synthesis of Compound 10e
The synthesis of Compound 10e is an eight-step process starting from 3,4-difluoroaniline.[1] The general workflow is outlined in the diagram below. For detailed reaction conditions, reagents, and purification methods, please refer to the supplementary information of the cited publication.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of Compound 10e was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB).
-
Serial Dilution of Compound: Compound 10e was serially diluted in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Biofilm Eradication Assay
-
Biofilm Formation: Bacterial strains were cultured in 96-well plates in tryptic soy broth (TSB) supplemented with glucose to allow for biofilm formation over a period of 24 hours.
-
Treatment: After the formation of biofilms, the planktonic cells were removed, and fresh medium containing various concentrations of Compound 10e was added.
-
Incubation and Staining: The plates were incubated for another 24 hours. Subsequently, the wells were washed, and the remaining biofilm was stained with crystal violet.
-
Quantification: The crystal violet was solubilized, and the absorbance was measured to quantify the remaining biofilm mass.
Reactive Oxygen Species (ROS) Measurement
The intracellular accumulation of ROS was measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Bacterial Culture and Treatment: Bacterial cells were grown to the mid-logarithmic phase and then treated with Compound 10e.
-
Loading of Fluorescent Probe: The cells were harvested, washed, and then incubated with DCFH-DA.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
Visualizations
References
An In-depth Technical Guide to the Discovery and Origin of Antibacterial Agent AB206 (Miloxacin)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and foundational research of the antibacterial agent AB206, later known as miloxacin. AB206 is a novel naphthyridine derivative structurally related to nalidixic acid, notable for its potent activity against a range of Gram-negative bacteria, including many strains resistant to nalidixic acid.[1][2][3] This document collates quantitative data on its antibacterial efficacy, details the experimental protocols employed in its initial characterization, and visualizes its mechanism of action and experimental workflows. The information is derived from the seminal research published in 1980, which introduced AB206 to the scientific community.
Introduction and Origin
Antibacterial agent AB206, chemically identified as 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-4,5-g quinoline 7-carboxylic acid, emerged from research focused on developing new nalidixic acid analogs with an improved antibacterial spectrum and potency.[1][2][3] It is classified as a quinolone antibiotic, a class of synthetic chemotherapeutic agents that exert their bactericidal effects by inhibiting DNA synthesis.[3] The initial discovery and characterization of AB206 were detailed in a series of publications in 1980 by T. Nagate, S. Kurashige, and S. Mitsuhashi, among other collaborators.[1][2] Their work demonstrated that AB206 was significantly more active than its predecessor, nalidixic acid, against clinically important Gram-negative pathogens and also showed efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, which were typically resistant to nalidixic acid.[1][2][3]
Quantitative Data Summary
The initial studies on AB206 provided key quantitative metrics of its antibacterial activity, both in vitro and in vivo. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Antibacterial Activity of AB206 Compared to Nalidixic Acid
| Bacterial Species | AB206 Potency Relative to Nalidixic Acid |
| Gram-negative clinical isolates | 4 to 18 times more active[1][2][3] |
| Staphylococcus aureus | Active (strains resistant to nalidixic acid were susceptible)[1][2][3] |
| Pseudomonas aeruginosa | Active (strains resistant to nalidixic acid were susceptible)[1][2][3] |
Table 2: In Vivo Chemotherapeutic Effects of AB206 in Experimentally Infected Mice (Oral Administration)
| Pathogen in Mouse Infection Model | AB206 Potency Relative to Nalidixic Acid |
| Escherichia coli | 2 to 4 times more potent[1][2][3] |
| Klebsiella pneumoniae | 2 to 4 times more potent[1][2][3] |
| Proteus morganii | 2 to 4 times more potent[1][2][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the foundational research on AB206. These protocols are reconstructed based on the information available in the abstracts and standard microbiological practices of the era.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the method used to determine the in vitro antibacterial activity of AB206.
-
Bacterial Strains: A diverse panel of clinical isolates, including various species of Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus, were used. Both nalidixic acid-susceptible and -resistant strains were included for comparison.
-
Media Preparation: Mueller-Hinton agar or broth was prepared according to standard procedures to ensure consistent bacterial growth.
-
Antibiotic Preparation: Stock solutions of AB206 and nalidixic acid were prepared in a suitable solvent and then serially diluted to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial cultures were grown to a logarithmic phase and then diluted to a standardized concentration, typically 105 colony-forming units (CFU)/mL.
-
Agar Dilution Method:
-
The prepared antibiotic dilutions were incorporated into molten Mueller-Hinton agar and poured into petri dishes.
-
The standardized bacterial inocula were then spotted onto the surface of the agar plates containing different antibiotic concentrations.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
-
Broth Dilution Method:
-
The antibiotic dilutions were added to tubes containing Mueller-Hinton broth.
-
Each tube was inoculated with the standardized bacterial suspension.
-
Tubes were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the antibiotic that prevented visible turbidity.
-
In Vivo Efficacy in a Mouse Infection Model
This protocol describes the methodology to assess the chemotherapeutic effect of AB206 in vivo.
-
Animal Model: Inbred ICR mice were used for the infection studies.[3]
-
Infection Procedure:
-
Mice were intraperitoneally injected with a lethal dose of a bacterial suspension (e.g., E. coli, K. pneumoniae, or P. morganii). The bacterial inoculum was prepared in a mucin-containing solution to enhance virulence.
-
-
Drug Administration:
-
AB206 and nalidixic acid were suspended in a suitable vehicle for oral administration.
-
The compounds were administered orally to the mice at various doses at specific time points post-infection (e.g., 1 and 6 hours after bacterial challenge).
-
-
Observation and Data Collection:
-
The mice were observed for a period of 7 days.
-
Mortality rates in each treatment group were recorded.
-
-
Efficacy Determination:
-
The 50% effective dose (ED50) was calculated for each compound. The ED50 is the dose of the drug that protects 50% of the infected mice from death.
-
The relative potency of AB206 was determined by comparing its ED50 to that of nalidixic acid.
-
DNA Synthesis Inhibition Assay
This protocol outlines the experiment to determine the mechanism of action of AB206.
-
Bacterial Culture: A susceptible strain of Escherichia coli was grown in a minimal medium to the early logarithmic phase.
-
Radiolabeling: [3H]thymidine was added to the culture medium to specifically label the newly synthesized DNA.
-
Antibiotic Treatment: The bacterial culture was divided into aliquots, and different concentrations of AB206 or nalidixic acid were added. A control group with no antibiotic was also included.
-
Sample Collection: At various time intervals after the addition of the antibiotic, samples were collected from each culture.
-
Measurement of DNA Synthesis:
-
The bacterial cells in each sample were lysed.
-
The macromolecules (including DNA, RNA, and protein) were precipitated using cold trichloroacetic acid (TCA).
-
The precipitate was collected on a filter membrane.
-
The amount of radioactivity incorporated into the TCA-insoluble fraction (representing newly synthesized DNA) was measured using a scintillation counter.
-
-
Data Analysis: The rate of [3H]thymidine incorporation was plotted over time for each antibiotic concentration. A decrease in the rate of incorporation compared to the control indicated inhibition of DNA synthesis. The potency of AB206 was compared to that of nalidixic acid.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of AB206 and a typical experimental workflow.
Caption: Mechanism of action of AB206, a quinolone antibiotic that inhibits DNA gyrase.
Caption: Experimental workflow for determining the in vivo efficacy of AB206 in a mouse model.
Conclusion
The discovery of antibacterial agent AB206 (miloxacin) marked a significant advancement in the development of quinolone antibiotics. The foundational research conducted in 1980 established its superior potency and broader spectrum of activity compared to the parent compound, nalidixic acid.[1][2][3] Its mechanism of action, the inhibition of DNA synthesis, is characteristic of the quinolone class.[4] The detailed experimental protocols for its initial evaluation, from in vitro MIC determination to in vivo efficacy studies, laid the groundwork for its further development. This technical guide serves as a core reference for researchers and professionals in the field of drug discovery, providing a concise yet comprehensive overview of the origins and key scientific data of this important antibacterial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of Pseudomonas aeruginosa PAO to nalidixic acid and low levels of beta-lactam antibiotics: mapping of chromosomal genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectrum of Activity for Antibacterial Agent 206
For Researchers, Scientists, and Drug Development Professionals
Abstract: Antibacterial Agent 206 is a novel synthetic compound belonging to the fluoroquinolone class, engineered for broad-spectrum bactericidal activity. This document provides a comprehensive overview of its in vitro activity, mechanism of action, and the detailed experimental protocols used for its evaluation. Quantitative data are presented to facilitate comparative analysis, and key pathways and workflows are visualized to provide a clear understanding of the agent's pharmacological profile.
Spectrum of In Vitro Antibacterial Activity
The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a diverse panel of clinical isolates and reference strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The studies were conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.015 | 0.03 | 0.008 - 0.06 |
| Klebsiella pneumoniae | ATCC 700603 | 0.06 | 0.125 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 | 0.5 | 0.125 - 1 |
| Enterobacter cloacae | Clinical Isolate | 0.125 | 0.25 | 0.06 - 0.5 |
| Neisseria gonorrhoeae | WHO Reference | ≤0.008 | 0.015 | ≤0.008 - 0.03 |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.03 | 0.06 | 0.015 - 0.125 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.5 | 1 | 0.25 - 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.125 | 0.03 - 0.25 |
| Enterococcus faecalis | ATCC 29212 | 0.125 | 0.25 | 0.06 - 0.5 |
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are responsible for managing the topological state of DNA during replication and transcription.
-
In many Gram-negative bacteria, DNA gyrase is the primary target. Its inhibition prevents the negative supercoiling of DNA, which is crucial for the initiation of replication.[4]
-
In many Gram-positive bacteria, topoisomerase IV is the primary target. Its inhibition interferes with the separation of daughter chromosomes following DNA replication.[4]
This compound forms a stable complex with the enzyme and cleaved DNA, which blocks the movement of the replication fork, leading to double-strand DNA breaks and ultimately cell death.[3][5] This dual-targeting mechanism contributes to its potent bactericidal activity and may lower the frequency of resistance selection.[2]
Mechanism of action for this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[6][7]
Protocol:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours at 37°C.[8] Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Drug Dilution: this compound is serially diluted (two-fold) in CAMHB across the wells of a 96-well plate.[8]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.[9] A growth control well (bacteria without drug) and a sterility control well (broth only) are included on each plate.
-
Incubation: The plates are incubated aerobically at 37°C for 18-24 hours.[6][9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye or a plate reader.[6]
Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11]
Protocol:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the MIC assay, resulting in a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Test Setup: Flasks containing CAMHB are prepared with this compound at various concentrations, typically corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the drug is also included.
-
Inoculation and Incubation: The flasks are inoculated with the bacterial suspension and incubated at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each flask.[12][13]
-
Quantification: The withdrawn samples are serially diluted in sterile saline or a neutralizing buffer to stop the antimicrobial action.[14] Aliquots of the dilutions are plated onto appropriate agar plates.
-
Colony Counting: After incubation for 24 hours, the number of viable colonies (CFU/mL) is counted for each time point and concentration.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL at a specific time point.[11][12]
Conclusion
This compound demonstrates potent in vitro bactericidal activity against a broad spectrum of clinically relevant Gram-positive and Gram-negative pathogens. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV provides a solid foundation for its efficacy. The standardized protocols outlined herein ensure the reproducibility and reliability of the data presented, supporting its continued development as a promising therapeutic agent.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 10. DSpace [helda.helsinki.fi]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
- 14. nelsonlabs.com [nelsonlabs.com]
An In-depth Technical Guide to Antibacterial Agent 206: Target Organisms and Mechanisms
This technical guide provides a comprehensive overview of the antibacterial agents identified as "Agent 206," targeting researchers, scientists, and drug development professionals. The ambiguous designation "Antibacterial agent 206" has been associated with two distinct chemical entities: an oxanthracene derivative referred to as Compound 10e, and a naphthyridine derivative, AB206. This document delineates the known target organisms, quantitative antimicrobial activity, and mechanisms of action for each compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and further research.
This compound (Compound 10e)
Compound 10e is an oxanthracene compound derived from indole acryl, exhibiting a broad spectrum of antibacterial activity. Its multifaceted mechanism of action makes it a compound of interest for overcoming microbial resistance.
Target Organisms and In Vitro Activity
Compound 10e has demonstrated potent activity against a wide range of both Gram-positive and Gram-negative bacteria. The reported Minimum Inhibitory Concentration (MIC) for this agent generally falls within the range of 0.25-1 μg/mL against susceptible strains.[1]
| Target Organism Category | General MIC Range (μg/mL) |
| Enterococcus spp. | 0.25 - 1 |
| Staphylococcus spp. | 0.25 - 1 |
| Escherichia spp. | 0.25 - 1 |
| Acinetobacter spp. | 0.25 - 1 |
| Pseudomonas spp. | 0.25 - 1 |
Mechanism of Action
The antibacterial effect of Compound 10e is attributed to a multi-pronged attack on bacterial cells, which includes:
-
Disruption of Membrane Integrity: The compound compromises the physical structure of the bacterial cell membrane, leading to leakage of intracellular components.
-
Accumulation of Reactive Oxygen Species (ROS): It induces oxidative stress within the bacteria by promoting the accumulation of ROS.
-
Inhibition of DNA Replication: Compound 10e interferes with the bacterial DNA replication machinery, halting cell division and proliferation.
Furthermore, this agent has been shown to reduce the production of extracellular polysaccharides, which are key components of biofilms, thereby mitigating a critical factor in antibiotic resistance.
Figure 1: Mechanism of Action for Compound 10e.
Antibacterial Agent AB206
AB206 is a novel naphthyridine derivative, structurally related to nalidixic acid. It has demonstrated significant potency against Gram-negative bacteria, including strains resistant to nalidixic acid.
Target Organisms and In Vitro Activity
AB206 exhibits potent antibacterial activity against a range of clinically relevant Gram-negative bacteria and has also shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.[2][3] A key finding is that AB206 is 4 to 18 times more active than its structural analog, nalidixic acid, against many of these organisms.[2][3]
| Target Organism | Number of Strains Tested | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli | 125 | 0.2 - 1.6 | 0.4 | 0.8 |
| Klebsiella pneumoniae | 110 | 0.2 - 3.13 | 0.8 | 1.6 |
| Proteus mirabilis | 50 | 0.4 - 3.13 | 0.8 | 1.6 |
| Proteus vulgaris | 25 | 0.8 - 3.13 | 1.6 | 3.13 |
| Proteus morganii | 25 | 0.8 - 1.6 | 0.8 | 1.6 |
| Proteus rettgeri | 25 | 0.8 - 3.13 | 1.6 | 3.13 |
| Enterobacter spp. | 50 | 0.8 - >100 | 3.13 | 25 |
| Citrobacter spp. | 25 | 0.4 - 6.25 | 0.8 | 3.13 |
| Serratia marcescens | 50 | 1.6 - 12.5 | 3.13 | 6.25 |
| Pseudomonas aeruginosa | 100 | 1.6 - 50 | 6.25 | 12.5 |
| Staphylococcus aureus | 50 | 3.13 - 12.5 | 6.25 | 12.5 |
Data extracted from Nagate et al. (1980). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrobial Agents and Chemotherapy, 17(2), 203–208.
Mechanism of Action
As a derivative of nalidixic acid, AB206 is understood to function by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, repair, and recombination. This mechanism leads to a bactericidal effect against susceptible organisms.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of these antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Figure 2: Workflow for MIC Determination.
1. Preparation of Antibacterial Agent Dilutions:
-
A stock solution of the antibacterial agent is prepared in a suitable solvent.
-
Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Preparation of Bacterial Inoculum:
-
Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no agent) and a sterility control (no bacteria), are also prepared.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Bacterial Membrane Integrity Assay
Figure 3: Workflow for Membrane Integrity Assay.
1. Cell Preparation and Treatment:
-
A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
The bacterial suspension is treated with various concentrations of the antibacterial agent and incubated for a defined period.
2. Staining:
-
A mixture of fluorescent dyes, such as SYTO 9 and propidium iodide (PI), is added to the treated cell suspension. SYTO 9 stains all bacterial cells (live and dead), while PI only penetrates cells with damaged membranes.
3. Incubation and Measurement:
-
The stained cell suspension is incubated in the dark to allow for dye penetration.
-
The fluorescence is then measured using a fluorometer or visualized using a fluorescence microscope. An increase in PI fluorescence indicates a loss of membrane integrity.
Reactive Oxygen Species (ROS) Accumulation Assay
Figure 4: Workflow for ROS Accumulation Assay.
1. Cell Preparation and Treatment:
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in buffer.
-
The cells are then treated with the antibacterial agent.
2. Probe Loading and Incubation:
-
A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell suspension. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The mixture is incubated to allow for probe uptake and oxidation.
3. Fluorescence Measurement:
-
The fluorescence intensity of the cell suspension is measured using a fluorometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
DNA Replication Inhibition Assay
Figure 5: Workflow for DNA Replication Inhibition Assay.
1. Cell Culture and Treatment:
-
A bacterial culture is grown and treated with the antibacterial agent at various concentrations.
2. Radiolabeling:
-
A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the culture medium.
3. Incubation and DNA Precipitation:
-
The culture is incubated to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
The reaction is stopped, and the DNA is precipitated using an acid (e.g., trichloroacetic acid).
4. Measurement of Radioactivity:
-
The precipitated DNA is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.
Anti-Biofilm Activity Assay (Crystal Violet Staining)
Figure 6: Workflow for Anti-Biofilm Assay.
1. Biofilm Formation:
-
A standardized bacterial suspension in a suitable growth medium is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
2. Treatment:
-
The planktonic cells are removed, and fresh medium containing various concentrations of the antibacterial agent is added to the wells. The plate is then incubated for a further period.
3. Staining:
-
The wells are washed to remove non-adherent cells.
-
The remaining biofilm is stained with a crystal violet solution.
4. Quantification:
-
After washing away the excess stain, the crystal violet bound to the biofilm is solubilized with a suitable solvent (e.g., ethanol or acetic acid).
-
The absorbance of the solubilized stain is measured using a microplate reader. A reduction in absorbance indicates anti-biofilm activity.
References
An In-depth Technical Guide to Antibacterial Agent 206: A Tale of Two Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
The designation "Antibacterial agent 206" is associated with at least two distinct investigational compounds: AB206 , a nalidixic acid derivative, and SPR206 , a next-generation polymyxin analogue. This technical guide provides a comprehensive analysis of the available scientific data to determine the bactericidal or bacteriostatic nature of these agents, their mechanisms of action, and their activity spectra.
Executive Summary
Both AB206 and SPR206 exhibit bactericidal activity against a range of Gram-negative bacteria. Their mechanisms of action, however, are fundamentally different. AB206 functions by inhibiting bacterial DNA synthesis, a hallmark of the quinolone class of antibiotics. In contrast, SPR206, a polymyxin derivative, disrupts the integrity of the bacterial outer membrane through interaction with lipopolysaccharide (LPS). This guide will delve into the specifics of each compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and the workflows used to characterize them.
AB206: A Bactericidal Quinolone Derivative
AB206 is a novel antibacterial agent structurally related to nalidixic acid.[1][2] It has demonstrated potent antibacterial activity against Gram-negative bacteria, including many strains resistant to nalidixic acid.[1][2][3]
Bactericidal Activity of AB206
Published research explicitly states that AB206 shows bactericidal activity against key Gram-negative pathogens.[1][2] Studies have demonstrated its effectiveness against Escherichia coli, Proteus species, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2]
Mechanism of Action: Inhibition of DNA Synthesis
The primary mode of action for AB206 is the strong inhibition of bacterial deoxyribonucleic acid (DNA) synthesis.[3] This is a characteristic of quinolone antibiotics, which target bacterial topoisomerase enzymes like DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to irreparable DNA damage and subsequent cell death. The potent inhibitory action of AB206 against DNA synthesis, coupled with its high penetrability into bacterial cells, is believed to be the basis for its high antibacterial activity.[3]
Quantitative Data: MIC and MBC
SPR206: A Bactericidal Polymyxin Analogue
SPR206 is a novel, next-generation polymyxin derivative designed for improved safety and efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[4][5][6][7]
Bactericidal Activity of SPR206
Time-kill assays have confirmed the bactericidal activity of SPR206.[6][7] Furthermore, for some bacterial strains, the Minimum Bactericidal Concentration (MBC) values were found to be the same as the Minimum Inhibitory Concentration (MIC) values, which is a strong indicator of bactericidal action.[8] Combination studies have also shown that SPR206-based regimens exhibit synergistic and bactericidal activity.[9]
Mechanism of Action: Disruption of the Outer Membrane
Similar to other polymyxins, the mechanism of action of SPR206 involves an initial electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[10] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization ultimately results in the leakage of intracellular contents and cell death.[10]
Quantitative Data: MIC of SPR206
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of SPR206 against various Gram-negative pathogens.
Table 1: MIC Values of SPR206 against various Gram-negative bacteria [11]
| Bacterial Strain | MIC (mg/L) |
| E. coli IHMA558090 | 8 |
| E. coli ATCC 25922 | 0.125 |
| A. baumannii ATCC 19003 | 0.125 |
| K. pneumoniae ATCC 13882 | 0.125 |
| P. aeruginosa ATCC 27853 | 0.25 |
| A. baumannii NCTC13424 | 0.06 |
| A. baumannii (NCTC13301) | 0.125 |
| P. aeruginosa Pa14 | 0.125 |
Table 2: MIC₅₀ and MIC₉₀ Values of SPR206 against Clinical Isolates [4][5]
| Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| P. aeruginosa | 0.25 | 0.25-0.5 |
| Acinetobacter spp. (MDR) | 0.12 | 2 |
| Acinetobacter spp. (XDR) | 0.12 | 8 |
| Non-Morganellaceae Enterobacterales | 0.06 | 0.25 |
| Carbapenem-resistant Enterobacterales (US & W. Europe) | 0.06 | 0.5 |
| Carbapenem-resistant Enterobacterales (E. Europe) | 0.5 | 64 |
Experimental Protocols
The determination of whether an antibacterial agent is bactericidal or bacteriostatic relies on the comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][13]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][14]
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibacterial agent (AB206 or SPR206) in a suitable solvent at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in MHB. The final volume in each well should be 100 µL.
-
Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: Aliquot a standardized volume (e.g., 100 µL) from each of these wells and spread it onto a suitable agar plate (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
Based on the available scientific literature, both antibacterial agents designated as "206" — AB206 and SPR206 — are classified as bactericidal . AB206, a quinolone derivative, achieves this through the inhibition of DNA synthesis, while SPR206, a polymyxin analogue, acts by disrupting the bacterial outer membrane. The quantitative data for SPR206 indicates potent activity against a wide range of challenging Gram-negative pathogens. While qualitative evidence for AB206's bactericidal nature is strong, further research is needed to quantify its MIC and MBC values against a broad panel of clinical isolates. The experimental protocols outlined provide a standardized framework for the continued investigation and characterization of these and other novel antibacterial compounds.
References
- 1. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of a new nalidixic acid derivative, AB206 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1295. Activity of SPR206, a Polymyxin B Derivative, Compared to Colistin Alone and in Combination Against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR206 | TargetMol [targetmol.com]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. qlaboratories.com [qlaboratories.com]
The Synthesis of Antibacterial Agent X-206: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total synthesis of the polyether ionophore antibiotic, X-206. The synthesis, a landmark achievement in natural product synthesis, was accomplished by David A. Evans and his research group. Due to the proprietary nature of the full, detailed experimental protocols published in the Journal of the American Chemical Society, this guide will focus on the strategic elements of the synthesis, key chemical transformations, and the overall logic of the synthetic pathway.
Core Synthesis Strategy
The total synthesis of Antibiotic X-206 is a convergent synthesis, meaning that several complex fragments of the molecule were synthesized independently and then coupled together in the later stages of the synthesis. This approach allows for a more efficient overall process and facilitates the confirmation of stereochemistry in each fragment before the final assembly.
The molecule was retrosynthetically disconnected into three key fragments of similar complexity:
-
The Left-Hand Fragment (C1-C9): A chiral fragment containing a tetrahydropyran ring.
-
The Central Fragment (C10-C17): A highly functionalized acyclic fragment.
-
The Right-Hand Fragment (C18-C27): A fragment containing a spiroketal system.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Convergent synthesis strategy for Antibiotic X-206.
Key Experimental Methodologies
While the full experimental details are not publicly available, the synthesis of Antibiotic X-206 relied on a number of stereocontrolled reactions that were pioneering at the time. The following are representative examples of the types of methodologies employed:
-
Asymmetric Aldol Reactions: The Evans synthesis made extensive use of chiral auxiliaries to control the stereochemistry of newly formed chiral centers during carbon-carbon bond formation.
-
Substrate-Directed Reductions: The stereochemistry of hydroxyl groups was often set by using directing groups already present in the molecule to guide the approach of a reducing agent.
-
Organosilicon Chemistry: Silyl ethers were used extensively as protecting groups for alcohols, and organosilicon reagents were likely employed in various bond-forming reactions.
-
Sulfone Chemistry: The coupling of the major fragments was achieved through the use of sulfone-based anions, a reliable method for forming carbon-carbon bonds.
Quantitative Data
Detailed quantitative data, such as reaction yields, spectroscopic data (NMR, IR, Mass Spectrometry), and optical rotations for each intermediate, are contained within the primary literature and are not fully available in the public domain. For researchers undertaking similar synthetic challenges, it is highly recommended to consult the original publication:
Evans, D. A.; Bender, S. L.; Morris, J. J. Am. Chem. Soc.1988 , 110 (8), 2506–2526.
Signaling Pathways and Logical Relationships
The synthesis of a complex natural product like Antibiotic X-206 is a highly logical process, where the successful construction of each fragment is dependent on the careful planning of protecting group strategies and the order of bond-forming reactions. The logical flow of the synthesis can be represented as a series of dependencies.
Caption: Logical dependencies in the total synthesis of Antibiotic X-206.
Conclusion
The total synthesis of Antibiotic X-206 by Evans and coworkers stands as a testament to the power of strategic planning and the application of stereocontrolled reactions in organic chemistry. While this guide provides a high-level overview, it is intended to serve as a starting point for researchers and professionals in the field of drug development and natural product synthesis. For a comprehensive understanding, direct consultation of the primary literature is essential. The elegant solutions developed for the construction of this complex molecule continue to inform and inspire the field of organic synthesis.
A Comprehensive Technical Guide on the Solubility and Stability of Antibacterial Agent 206
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Antibacterial Agent 206, a novel compound with significant potential in antibacterial research. The information presented herein is intended to support further investigation and application of this agent in drug development.
Introduction
This compound (also referred to as Compound 10e) is an indolylacryloyl-derived oxacin.[1] It has demonstrated a broad spectrum of antibacterial activity, with reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL.[1] Mechanistically, this compound is understood to exert its effects by disrupting membrane integrity, promoting the accumulation of reactive oxygen species (ROS), and inhibiting DNA replication.[1] Furthermore, it has been shown to reduce exopolysaccharide production and eliminate biofilms, thereby mitigating drug resistance.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The following table summarizes the solubility of this compound in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | ≥ 50 |
| Ethanol | < 1 (insoluble) |
| Water | < 1 (insoluble) |
Note: The provided data is based on available information. Further studies are recommended to fully characterize the solubility in a wider range of pharmaceutically relevant solvents and buffer systems.
Stability Profile
The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. The following table outlines the stability of this compound under various conditions.
Table 2: Stability of this compound
| Condition | Observation |
| Storage Solution | It is recommended to prepare and use solutions on the same day. For short-term storage, aliquots can be stored at -20°C for up to one month. |
| Long-Term Storage | For long-term storage, it is recommended to store the compound at -80°C for up to two years. |
Note: The stability data is based on preliminary assessments. Comprehensive forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are necessary to fully elucidate the degradation pathways and identify potential degradants.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections describe the methodologies for determining the solubility and stability of this compound.
4.1. Solubility Determination Protocol
This protocol outlines a method for determining the thermodynamic solubility of this compound using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination
Caption: Workflow for solubility determination.
4.2. Stability Assessment Protocol (Forced Degradation)
This protocol describes a forced degradation study to identify the degradation pathways and stability-indicating properties of this compound.
Workflow for Forced Degradation Study
Caption: Workflow for forced degradation study.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effects through a multi-faceted approach. The diagram below illustrates the proposed mechanism of action.
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of action.
References
An In-Depth Technical Guide on the Interaction of SPR206 with Lipid A in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPR206 is a next-generation polymyxin antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacterial infections. Its primary mechanism of action involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria. This interaction disrupts the membrane's integrity, leading to bacterial cell death. This technical guide provides a comprehensive overview of the core interaction between SPR206 and lipid A, including available quantitative data on its antimicrobial activity, detailed experimental protocols for assessing its efficacy, and a visualization of its mechanism of action. While specific biophysical data on the SPR206-lipid A binding affinity remains proprietary, this guide leverages data from closely related polymyxins to provide a thorough understanding of the underlying principles and methodologies.
Introduction to SPR206 and its Target: Lipid A
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics. A key component of this outer membrane is lipopolysaccharide (LPS), which consists of three domains: the O-antigen, a core oligosaccharide, and the membrane-anchoring lipid A. Lipid A is a highly conserved glucosamine-based phospholipid responsible for the endotoxic activity of LPS and is essential for the viability of most Gram-negative bacteria.[1][2][3][4][5]
SPR206 is a novel, intravenously administered polymyxin analogue.[6][7] Like other polymyxins, its structure includes a polycationic peptide ring and a fatty acid tail, which are crucial for its interaction with the negatively charged lipid A.[8][9] The initial and critical step in its antibacterial action is the electrostatic binding to lipid A, followed by disruption of the outer membrane.[8][9] Preclinical and clinical studies have demonstrated SPR206's potent activity against a broad spectrum of MDR Gram-negative pathogens, including those identified as urgent threats by the CDC and WHO.[6][7]
Quantitative Data: In Vitro Activity of SPR206
The in vitro potency of SPR206 has been extensively evaluated against a wide range of Gram-negative clinical isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for SPR206 against several important pathogens.
Table 1: SPR206 MIC Values for Acinetobacter baumannii Strains [10][11][12]
| Strain Type | Colistin Susceptibility | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) | Colistin MIC50 (mg/L) | Colistin MIC90 (mg/L) |
| All Isolates (n=118) | Mixed | 0.12 | 0.25 | 1 | 4 |
| Colistin-Susceptible (n=104) | Susceptible | 0.12 | 0.25 | 1 | 1 |
| Colistin-Resistant (n=14) | Resistant | 0.12 | 0.25 | 4 | 8 |
| Colistin-Resistant (n=17) | Resistant | 1 | 16 | 16 | 256 |
| OXA-producing | Susceptible | 0.064 | 0.125 | - | - |
Table 2: SPR206 MIC Values for Pseudomonas aeruginosa Strains [8]
| Strain Type | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) |
| All Isolates | 0.25 | 0.25-0.5 |
Table 3: SPR206 MIC Values for Enterobacterales [8][13]
| Organism Group | Carbapenem Susceptibility | Geographic Origin | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) |
| Non-Morganellaceae Enterobacterales | Mixed | Mixed | 0.06 | 0.25 |
| Carbapenem-Resistant Enterobacterales | Resistant | US & Western Europe | 0.06 | 0.5 |
| Carbapenem-Resistant Enterobacterales | Resistant | Eastern Europe | 0.5 | 64 |
| NDM-producing Enterobacteriaceae | Resistant | China | 0.125 | 0.25 |
| KPC-2-producing Enterobacteriaceae | Resistant | China | 0.125 | 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical & Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution [10]
-
Preparation of Bacterial Inoculum:
-
Isolates are cultured on appropriate agar plates overnight.
-
Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.
-
The suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
SPR206 and comparator antibiotics are serially diluted in CAMHB in 96-well microtiter plates to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol: Time-Kill Assay [14][15]
-
Preparation:
-
An overnight bacterial culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
SPR206 is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
Sampling and Plating:
-
The cultures are incubated at 37°C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated onto appropriate agar plates.
-
-
Data Analysis:
-
After incubation, the colonies on the plates are counted to determine the CFU/mL at each time point.
-
The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
-
Biophysical Interaction Analysis (Hypothetical for SPR206)
While specific binding data for SPR206 and lipid A is not publicly available, the following protocols, adapted from studies on polymyxin B, are standard methods for quantifying such interactions.
Protocol: Isothermal Titration Calorimetry (ITC) [2][16]
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Sample Preparation:
-
Purified lipid A is prepared in a suitable buffer and placed in the sample cell of the calorimeter.
-
SPR206 is dissolved in the same buffer and loaded into the injection syringe.
-
-
Titration:
-
Small aliquots of the SPR206 solution are injected into the lipid A solution at regular intervals.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The resulting thermogram is integrated to determine the heat change per injection.
-
These data are then fit to a binding model to calculate the thermodynamic parameters of the interaction.
-
Protocol: Fluorescence Polarization/Displacement Assay [1][14]
This assay measures the binding of a small fluorescently labeled molecule to a larger molecule. In a displacement format, the decrease in polarization upon the addition of a competing unlabeled ligand is measured.
-
Probe Binding:
-
A fluorescent probe with known affinity for lipid A (e.g., dansylcadaverine) is incubated with lipid A.
-
The fluorescence polarization of the solution is measured.
-
-
Competitive Displacement:
-
Increasing concentrations of SPR206 are added to the probe-lipid A mixture.
-
SPR206 displaces the fluorescent probe from lipid A, causing a decrease in fluorescence polarization.
-
-
Data Analysis:
-
The concentration of SPR206 required to displace 50% of the fluorescent probe (IC50) is determined.
-
The IC50 value is then used to calculate the binding affinity (Ki) of SPR206 for lipid A.
-
Visualization of the Mechanism of Action
The interaction of SPR206 with the Gram-negative bacterial outer membrane is a multi-step process that ultimately leads to cell death. The following diagrams, generated using Graphviz, illustrate the key stages of this mechanism.
Conclusion
SPR206 represents a significant advancement in the fight against MDR Gram-negative infections. Its potent bactericidal activity is initiated by a specific interaction with lipid A in the bacterial outer membrane. This guide has summarized the available quantitative data on the in vitro efficacy of SPR206, provided detailed experimental protocols for its evaluation, and visualized its mechanism of action. While direct biophysical characterization of the SPR206-lipid A interaction is not yet in the public domain, the methodologies outlined provide a clear pathway for such investigations. The continued development and study of SPR206 are crucial for addressing the urgent global threat of antimicrobial resistance.
References
- 1. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Approves Phase 2 Trial for Spero's SPR206 Against MDR Infections [synapse.patsnap.com]
- 7. Spero Therapeutics Announces Clearance of IND for SPR206 to Treat MDR Gram-negative Bacterial Infections - BioSpace [biospace.com]
- 8. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical characterization of polymyxin B interaction with LPS aggregates and membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the in vitro activity of new polymyxin B analogue SPR206 against clinical MDR, colistin-resistant and tigecycline-resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent activity of polymyxin B is associated with long-lived super-stoichiometric accumulation mediated by weak-affinity binding to lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the binding of polymyxin B to endotoxic lipid A and core glycolipid using a fluorescent displacement probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1295. Activity of SPR206, a Polymyxin B Derivative, Compared to Colistin Alone and in Combination Against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Compound 10e: A Technical Guide on its Induction of Reactive Oxygen Species in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Compound 10e, a hydroxyethyl indolylacryloyl-derived oxacin, has emerged as a promising broad-spectrum antibacterial candidate.[1] A key aspect of its antimicrobial activity is the induction of oxidative stress through the production of Reactive Oxygen Species (ROS) within bacterial cells. This technical guide provides a comprehensive overview of the available data on Compound 10e, its mechanism of action, and detailed experimental protocols relevant to the study of compound-induced ROS production in bacteria.
Introduction to Compound 10e and its Antibacterial Activity
Compound 10e is a novel synthetic oxacin derivative that has demonstrated potent antibacterial efficacy against a range of bacterial strains.[1] Its multifaceted mechanism of action, which includes the disruption of bacterial cell membranes, inhibition of DNA replication, and crucially, the accumulation of intracellular ROS, makes it a subject of significant interest in the development of new antibacterial therapies.[1] The generation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the bacterial antioxidant defense systems, leading to oxidative damage of vital cellular components and ultimately, cell death.
Quantitative Data: Antibacterial Potency of Compound 10e
The antibacterial activity of Compound 10e has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 1 |
| Bacillus subtilis | Gram-positive | 0.25 - 1 |
| Escherichia coli | Gram-negative | 0.25 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 |
| (Data summarized from available research)[1] |
Core Mechanism: Induction of Reactive Oxygen Species (ROS)
The primary bactericidal effect of Compound 10e is linked to its ability to promote the accumulation of ROS within the bacterial cytoplasm. This surge in oxidative stress is a key contributor to its potent antimicrobial properties.
Caption: Proposed mechanism of ROS-induced bacterial cell death by Compound 10e.
Experimental Protocols
Disclaimer: The following protocols are representative methods for assessing the mechanisms of action of antibacterial compounds. The specific parameters for Compound 10e are not fully detailed in the publicly available literature. These protocols are provided as a guide for researchers to design their own experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of Compound 10e Stock Solution: Dissolve Compound 10e in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Compound 10e stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted Compound 10e. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Compound 10e that completely inhibits visible growth of the bacteria.
Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).
-
Compound Treatment: Add Compound 10e at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension. Include an untreated control.
-
DCFH-DA Staining: Add DCFH-DA to the bacterial suspensions to a final concentration of 10 µM.
-
Incubation: Incubate the suspensions in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
Conclusion
Compound 10e represents a promising new class of antibacterial agents with a mechanism of action that includes the induction of lethal oxidative stress in bacteria. The data presented in this guide underscore its potential as a broad-spectrum antibiotic. Further research is warranted to fully elucidate the specific pathways of ROS production triggered by Compound 10e and to evaluate its efficacy and safety in preclinical and clinical settings. The provided experimental protocols offer a foundational framework for researchers to investigate the intricate mechanisms of this and other novel antibacterial compounds.
References
An In-depth Technical Guide to Antibacterial Agent 206: Efficacy and Influence on Microbial Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates the development of novel antibacterial agents with improved efficacy and a lower propensity for resistance selection. This document provides a comprehensive technical overview of "Antibacterial Agent 206," a novel, investigational fluoroquinolone antibiotic.
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide range of bacterial infections.[1] They function by inhibiting essential bacterial enzymes involved in DNA replication.[1][] This guide details the mechanism of action, in vitro efficacy, and the critical interplay between Agent 206 and the mechanisms of microbial resistance. All data presented herein is representative of a novel fluoroquinolone compound and is intended for research and development purposes.
Mechanism of Action of Agent 206
Agent 206, like other fluoroquinolones, exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
In Gram-negative bacteria , the primary target is typically DNA gyrase (composed of GyrA and GyrB subunits).[4][5] DNA gyrase introduces negative supercoils into the bacterial DNA, which is a critical step for initiating DNA replication.[6]
-
In Gram-positive bacteria , the primary target is generally topoisomerase IV (composed of ParC and ParE subunits).[5][7] This enzyme is essential for decatenating (unlinking) the newly replicated daughter chromosomes, allowing for proper cell division.[]
Agent 206 forms a ternary complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[8] The accumulation of these double-stranded DNA breaks triggers a cascade of cellular events, ultimately leading to bacterial cell death.[6][8] Newer fluoroquinolones may exhibit more balanced activity against both enzymes, which can contribute to a lower frequency of resistance selection.[9]
In Vitro Efficacy Data
The antibacterial activity of Agent 206 was evaluated against a diverse panel of clinical isolates. The data is summarized below.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] MIC values for Agent 206 were determined using the broth microdilution method and compared to ciprofloxacin, a widely used second-generation fluoroquinolone.
| Bacterial Species | Strain ID | Resistance Phenotype | Agent 206 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.06 | 0.5 |
| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 0.125 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 | 1 |
| Streptococcus pneumoniae | Clinical Isolate | Ciprofloxacin-Resistant | 1 | 32 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 0.5 | 2 |
| Gram-Negative | ||||
| Escherichia coli | ATCC 25922 | Wild-Type | 0.015 | 0.03 |
| Escherichia coli | Clinical Isolate | Ciprofloxacin-Resistant | 2 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 0.25 | 0.5 |
| Pseudomonas aeruginosa | Clinical Isolate | Multi-Drug Resistant | 8 | >64 |
| Klebsiella pneumoniae | ATCC 700603 | ESBL-producing | 0.125 | 4 |
Time-Kill Kinetics
Time-kill assays assess the rate of bactericidal activity of an antimicrobial agent over time.[11] Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) compared to the initial inoculum.[11]
| Organism | Agent Conc. | 0 hr | 2 hr | 4 hr | 8 hr | 24 hr |
| S. aureus | Growth Control | 6.1 | 6.5 | 7.2 | 8.5 | 9.1 |
| (ATCC 29213) | 1x MIC | 6.1 | 5.2 | 4.1 | 3.0 | <2.0 |
| 4x MIC | 6.0 | 4.1 | 2.5 | <2.0 | <2.0 | |
| 8x MIC | 6.1 | 3.5 | <2.0 | <2.0 | <2.0 | |
| E. coli | Growth Control | 6.2 | 6.9 | 7.8 | 8.9 | 9.3 |
| (ATCC 25922) | 1x MIC | 6.2 | 4.9 | 3.5 | 2.8 | <2.0 |
| 4x MIC | 6.3 | 3.8 | 2.1 | <2.0 | <2.0 | |
| 8x MIC | 6.2 | 2.9 | <2.0 | <2.0 | <2.0 |
Mechanisms of Microbial Resistance
Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through several key mechanisms.[7]
Target-Site Mutations
The most common mechanism of high-level resistance involves spontaneous mutations in the chromosomal genes that encode the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[6][12] These mutations occur in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs), altering the enzyme structure and reducing the binding affinity of Agent 206.[1][4] A single mutation often confers low-level resistance, while multiple mutations can lead to high-level resistance.[3][7]
Reduced Drug Accumulation
-
Efflux Pumps: Bacteria can actively transport Agent 206 out of the cell using multidrug efflux pumps.[13][14] In Gram-negative bacteria, tripartite systems like AcrAB-TolC are clinically significant.[15] Overexpression of these pumps prevents the drug from reaching a sufficient intracellular concentration to inhibit its targets.[15]
-
Decreased Permeability: Alterations in outer membrane proteins (porins) in Gram-negative bacteria can reduce the influx of the drug into the cell, contributing to resistance.
Plasmid-Mediated Resistance
Resistance can also be acquired horizontally via plasmids. These plasmids may carry genes such as:
-
qnr genes: Produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.[7]
-
aac(6')-Ib-cr: An enzyme that modifies and inactivates certain fluoroquinolones.[3]
-
qepA: A plasmid-encoded efflux pump.[3] While these mechanisms often confer only low-level resistance, they can facilitate the selection of higher-level mutational resistance.[3][7]
Induction of the SOS Response
The DNA damage caused by Agent 206 can trigger the SOS response, a global stress response in bacteria.[16][17] This system, regulated by the RecA and LexA proteins, halts cell division and induces DNA repair mechanisms.[18] Crucially, the SOS response also activates error-prone DNA polymerases (Pol II, IV, and V), which increase the rate of mutation across the genome.[18][19] This "hypermutation" state can accelerate the emergence of resistance mutations in the QRDRs or other resistance-related genes.[17][20]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibacterial agents. The following are standard protocols for key experiments.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the MIC of Agent 206 based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[21]
-
Preparation of Agent 206: Prepare a stock solution of Agent 206 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired final concentration range.[22]
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate overnight. Select several colonies to inoculate a tube of MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21][22]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted Agent 206, for a final volume of 100 µL. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
Reading Results: The MIC is the lowest concentration of Agent 206 that shows no visible turbidity (bacterial growth).[10]
References
- 1. mdpi.com [mdpi.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. emerypharma.com [emerypharma.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pump - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SOS response - Wikipedia [en.wikipedia.org]
- 19. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
Initial Toxicity Screening of "Antibacterial Agent 206": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the initial toxicity screening of "Antibacterial Agent 206," an indolylacryloyl-derived oxacin. This guide outlines the core experimental protocols necessary for a preliminary safety assessment, including in vitro cytotoxicity, hemolysis, and genotoxicity assays, as well as an in vivo acute toxicity study. While specific toxicity data for "this compound" is not publicly available, this guide presents data tables with placeholder values to illustrate the recommended format for data presentation. Furthermore, it includes detailed methodologies for key experiments and visual representations of the agent's proposed mechanisms of action and a general experimental workflow for toxicity screening.
Introduction to this compound
This compound (also referred to as Compound 10e) is identified as an indolylacryloyl-derived oxacin. It demonstrates a broad spectrum of antibacterial activity with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.25 to 1 μg/mL.[1] Its antimicrobial efficacy is attributed to a multi-faceted mechanism of action that includes the destruction of bacterial membrane integrity, accumulation of reactive oxygen species (ROS), and inhibition of DNA replication.[1] Additionally, it has been shown to reduce exopolysaccharide production and eliminate biofilms, which are key factors in bacterial drug resistance.[1] An initial toxicity assessment is a critical step in the preclinical development of this promising antibacterial candidate.
Proposed Mechanisms of Action & Potential for Toxicity
The known mechanisms of action for this compound provide a foundation for understanding its potential toxicity pathways.
-
Membrane Integrity Disruption: While targeting bacterial membranes, there is a potential for off-target effects on eukaryotic cell membranes, which could lead to cytotoxicity.
-
Reactive Oxygen Species (ROS) Accumulation: The induction of ROS can lead to oxidative stress in host cells, potentially causing damage to lipids, proteins, and DNA.
-
DNA Replication Inhibition: Interference with DNA replication machinery could have genotoxic effects on host cells.
In Vitro Toxicity Screening
In vitro assays are fundamental for the initial assessment of a compound's toxicity profile, providing data on cytotoxicity and genotoxicity.
Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Table 1: In Vitro Cytotoxicity of this compound (Illustrative Data)
| Cell Line | Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | >100 |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 |
| LO2 | Human Normal Hepatocyte | >100 |
| A549 | Human Lung Carcinoma | 82.5 |
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hemolytic Activity
The hemolysis assay evaluates the potential of a compound to damage red blood cells.
Table 2: Hemolytic Activity of this compound (Illustrative Data)
| Concentration (µM) | % Hemolysis |
| 1 | < 1% |
| 10 | 1.2% |
| 50 | 2.5% |
| 100 | 4.8% |
| Positive Control (1% Triton X-100) | 100% |
| Negative Control (PBS) | 0% |
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.
-
Erythrocyte Isolation: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS).
-
RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Compound Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of serial dilutions of this compound in PBS.
-
Controls: Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).[4]
-
Incubation: Incubate the plate at 37°C for 1 hour.[5]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.[4][6]
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Genotoxicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7]
Table 3: Ames Test for Mutagenicity of this compound (Illustrative Data)
| Strain | Concentration (µ g/plate ) | Without S9 Mix (Revertants/plate) | With S9 Mix (Revertants/plate) | Mutagenic Index |
| TA98 | 0 (Control) | 25 | 30 | 1.0 |
| 10 | 28 | 35 | 1.1 | |
| 50 | 32 | 40 | 1.3 | |
| 100 | 35 | 45 | 1.5 | |
| TA100 | 0 (Control) | 120 | 130 | 1.0 |
| 10 | 125 | 138 | 1.1 | |
| 50 | 130 | 145 | 1.1 | |
| 100 | 138 | 155 | 1.2 |
A mutagenic index greater than 2.0 is generally considered a positive result.
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).[7][8]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[8]
-
Preparation: To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix or buffer.
-
Plating: Vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the spontaneous reversion rate on the negative control plates. A dose-dependent increase in revertant colonies, typically a doubling or more over the background, indicates mutagenic potential.
In Vivo Acute Toxicity Screening
An in vivo study is essential to understand the systemic toxicity of the compound. The OECD 420 Fixed Dose Procedure is a common method for assessing acute oral toxicity.[9][10]
Table 4: Acute Oral Toxicity of this compound in Rodents (OECD 420 - Illustrative Data)
| Species/Strain | Sex | Dose (mg/kg) | Mortality | Clinical Signs |
| Sprague-Dawley Rat | Female | 300 | 0/5 | No observable signs |
| 2000 | 0/5 | Mild lethargy observed within the first 4 hours, resolved by 24 hours |
-
Animal Selection: Use a single sex of a standard rodent species, typically female rats.[10][11]
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.[9]
-
Main Study: Dose groups of five animals in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg.[9][10]
-
Administration: Administer the compound in a single dose via oral gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Experimental Workflow and Decision Making
The initial toxicity screening follows a logical progression from in vitro to in vivo studies. The results at each stage inform the decision to proceed with further development.
Conclusion
This technical guide provides a framework for the initial toxicity screening of this compound. The outlined experimental protocols for in vitro and in vivo assays are standard in preclinical drug development and will help to establish a preliminary safety profile for this compound. The provided tables and diagrams serve as templates for data presentation and visualization of key concepts. A thorough and systematic evaluation of the toxicological properties of this compound is imperative for its potential advancement as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. oecd.org [oecd.org]
- 11. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 206
For Researchers, Scientists, and Drug Development Professionals
Introduction
The minimum inhibitory concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is critical for assessing the potency of novel antibacterial compounds, such as Antibacterial Agent 206, and is a key parameter in preclinical development and for guiding therapeutic dosage regimens. The broth microdilution method, as described herein, is a standardized and widely accepted technique for determining the MIC of an antibacterial agent against a panel of clinically relevant bacterial strains. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Principle of the Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the antibacterial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antibacterial agent at which no visible growth is observed.[1][5][6]
Materials and Methods
Materials
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for quantitative analysis)
Experimental Protocol
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
2. Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the test plate should typically range from 0.06 to 128 µg/mL, though this can be adjusted based on the expected potency of the agent.
3. Microtiter Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate antibacterial agent dilution to each well, starting with the highest concentration and proceeding to the lowest.
-
The final volume in each well will be 100 µL after the addition of the bacterial inoculum.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well.
-
The final volume in the test wells should be 100 µL.
-
Seal the plate or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1][8][9]
5. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[6]
-
A plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment of growth inhibition.
Data Presentation
The following table represents hypothetical MIC data for this compound against a panel of common bacterial pathogens.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Enterococcus faecalis | 29212 | 4 |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Klebsiella pneumoniae | 700603 | 8 |
Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Quality Control
To ensure the validity of the results, it is essential to include quality control (QC) strains with known MIC values for standard antibiotics. The MIC values obtained for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines. This verifies the correct performance of the assay, including the potency of the medium, the accuracy of the dilutions, and the appropriate incubation conditions.
Interpretation of Results
The MIC value provides a quantitative measure of the in vitro activity of this compound. This data is crucial for:
-
Structure-Activity Relationship (SAR) studies: Comparing the potency of different chemical analogs.
-
Spectrum of Activity: Determining which bacterial species are susceptible to the agent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Informing dose selection for in vivo efficacy studies.
It is important to note that the MIC is an in vitro measurement and does not always directly predict in vivo efficacy, which is influenced by host factors and the pharmacokinetic properties of the drug. Further studies, such as minimum bactericidal concentration (MBC) and time-kill kinetics assays, can provide additional insights into the bactericidal or bacteriostatic nature of the agent.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Stock Solutions for Antibacterial Agent 206
Introduction
The consistent and accurate preparation of stock solutions is fundamental to ensuring the reproducibility and reliability of in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for the novel investigational compound, "Antibacterial agent 206." Adherence to these guidelines is crucial for maintaining the integrity of the compound and achieving accurate downstream experimental outcomes.
1. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for determining the appropriate solvent and storage conditions.
| Property | Value |
| Molecular Weight | 452.8 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (at 25°C) | DMSO: ≥ 50 mg/mLEthanol: ≥ 25 mg/mLPBS (pH 7.4): < 0.1 mg/mL |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Purity | ≥ 98% (HPLC) |
2. Recommended Stock Solution Concentrations and Storage
For optimal stability and experimental convenience, the following stock concentrations and storage conditions are recommended. It is advised to prepare a high-concentration primary stock in 100% DMSO, which can then be used to make fresh working solutions in an appropriate aqueous buffer or culture medium.
| Parameter | Recommendation |
| Primary Stock Concentration | 10 mM or 50 mM in 100% DMSO |
| Storage Temperature | -20°C or -80°C |
| Storage Vessel | Amber glass vials or polypropylene cryotubes |
| Long-term Stability | Stable for up to 12 months at -80°C |
| Freeze-Thaw Cycles | Avoid more than 3 freeze-thaw cycles |
3. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Step-by-Step Procedure
-
Pre-weighing Preparation: Before weighing, allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 452.8 g/mol = 4.528 mg
-
-
Weighing the Compound: Carefully weigh out the calculated amount (e.g., 4.528 mg) of this compound powder and transfer it into a sterile vial.
-
Adding the Solvent: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile polypropylene tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 12 months).
4. Diagrams and Workflows
4.1. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Hypothetical Signaling Pathway of Action
This diagram illustrates a potential mechanism by which this compound may exert its effect by inhibiting a key bacterial enzyme, DNA gyrase, which is essential for DNA replication.
Caption: Hypothetical inhibition of DNA gyrase by this compound.
Application Notes and Protocols for "Antibacterial Agent 206" in Biofilm Studies
Introduction
The designation "Antibacterial agent 206" is associated with several distinct investigational compounds, each with a unique mechanism of action and spectrum of activity relevant to biofilm research. This document provides detailed application notes and protocols for three such agents: PLG0206 , a novel antimicrobial peptide targeting Gram-positive biofilms; SPR206 , a next-generation polymyxin derivative for combating multidrug-resistant Gram-negative bacteria; and AB206 , a naphthyridine antibacterial. These notes are intended for researchers, scientists, and drug development professionals engaged in the study of bacterial biofilms.
Section 1: PLG0206 in Gram-Positive Biofilm Studies
Application Notes
PLG0206 is a novel antimicrobial peptide that has demonstrated significant efficacy in disrupting bacterial biofilms, particularly those formed by Gram-positive bacteria such as Staphylococcus aureus. Its primary mechanism of action involves the selective targeting and reduction of wall teichoic acid (WTA) within the biofilm matrix. This interaction disrupts the structural integrity of the biofilm, which is a critical factor in the persistence of chronic infections.
A key advantage of PLG0206 is its unique mode of action that does not rely on purely electrostatic interactions, as it does not bind to extracellular DNA (eDNA) despite its negative charge. Furthermore, the development of resistance to PLG0206 in Gram-positive organisms is a low-probability event, requiring a double mutation related to a potassium transport pump that alters the bacterial membrane potential. This makes PLG0206 a promising candidate for developing new antimicrobial therapies with a low risk of resistance. Applications for PLG0206 include the treatment of persistent biofilm-associated infections and the development of anti-biofilm coatings for medical devices.
Mechanism of Action of PLG0206
Caption: Mechanism of PLG0206 action and resistance.
Experimental Protocols
Protocol 1: In Vitro Biofilm Disruption Assay using Crystal Violet
This protocol is designed to assess the ability of PLG0206 to disrupt pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
PLG0206 stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.[1]
-
-
PLG0206 Treatment:
-
Carefully remove the planktonic cells from the wells by aspiration.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Prepare serial dilutions of PLG0206 in TSB.
-
Add 200 µL of the PLG0206 dilutions to the wells containing the pre-formed biofilms. Include a no-drug control.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.[2]
-
Remove the Crystal Violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
Experimental Workflow for Biofilm Disruption Assay
Caption: Workflow for Crystal Violet biofilm disruption assay.
Section 2: SPR206 in Gram-Negative Biofilm Studies
Application Notes
SPR206 is a novel polymyxin derivative with potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[3][4][5] Its mechanism of action is consistent with the polymyxin class, involving interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization.[3]
SPR206 has demonstrated robust activity against isolates with elevated minimum inhibitory concentrations (MICs) to colistin, a last-resort polymyxin.[3] Traditional colistin resistance mechanisms, such as mutations in the lpxACD or pmrAB genes, may not significantly impact susceptibility to SPR206.[3] In clinical trials, SPR206 has shown a favorable safety profile with reduced renal cytotoxicity compared to older polymyxins.[4][5] This makes it a promising therapeutic option for treating severe infections caused by MDR Gram-negative pathogens, including those associated with biofilms.
Quantitative Data
Table 1: In Vitro Activity of SPR206 against Gram-Negative Isolates
| Organism | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) |
| Acinetobacter spp. | Multidrug-resistant | 0.12 | 2 |
| Acinetobacter spp. | Extensively drug-resistant | 0.12 | 8 |
| P. aeruginosa | Multidrug-resistant | 0.25 | 0.5 |
| Enterobacterales | Carbapenem-resistant (US/W. Europe) | 0.06 | 0.5 |
| Enterobacterales | Carbapenem-resistant (E. Europe) | 0.5 | 64 |
| Non-Morganellaceae Enterobacterales | - | 0.06 | 0.25 |
Data sourced from microbiology surveillance studies.[4][6]
Experimental Protocols
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of SPR206 required to eradicate a pre-formed biofilm.
Materials:
-
MBEC device (e.g., Calgary Biofilm Device)
-
Bacterial strain of interest (e.g., A. baumannii)
-
Mueller-Hinton Broth (MHB) or other appropriate medium
-
SPR206 stock solution
-
96-well microtiter plates
-
Saline
-
Plate sonicator
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-log phase.
-
Dilute the culture and inoculate the wells of the MBEC device plate with 150 µL per well.
-
Place the lid with pegs into the wells and incubate for 24 hours at 37°C with shaking to form biofilms on the pegs.
-
-
SPR206 Challenge:
-
Prepare a 96-well plate with serial dilutions of SPR206 in MHB (200 µL per well).
-
Rinse the peg lid in saline to remove planktonic bacteria.
-
Place the peg lid into the challenge plate containing the SPR206 dilutions.
-
Incubate for 24 hours at 37°C.
-
-
Recovery and Viability Assessment:
-
Rinse the peg lid again in saline.
-
Place the peg lid into a recovery plate containing 200 µL of fresh MHB in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.
-
Incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is the lowest concentration of SPR206 that prevents bacterial regrowth from the treated biofilm, as determined by visual inspection for turbidity or by measuring absorbance.
-
MBEC Assay Workflow
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Section 3: AB206 in Biofilm Studies
Application Notes
AB206 is a novel naphthyridine derivative antibacterial agent, structurally related to nalidixic acid.[7] It exhibits potent bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus species.[7] Notably, AB206 is also effective against nalidixic acid-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.[7] Its activity is reported to be 4 to 18 times more potent than nalidixic acid against clinical isolates of Gram-negative bacteria.[7]
The mechanism of action of nalidixic acid and related compounds involves the inhibition of DNA synthesis. While the specific impact of AB206 on biofilms has not been extensively detailed in the provided search results, its potent bactericidal activity suggests potential applications in preventing biofilm formation and treating biofilm-associated infections, particularly those resistant to older quinolones. Further research is warranted to fully elucidate its anti-biofilm properties.
Experimental Protocols
Protocol 3: Biofilm Formation Inhibition Assay
This protocol measures the ability of AB206 to prevent the initial formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
AB206 stock solution
-
Crystal Violet staining reagents as in Protocol 1
Procedure:
-
Preparation:
-
Prepare serial dilutions of AB206 in the growth medium in the wells of a 96-well plate (100 µL per well).
-
Grow an overnight bacterial culture and dilute it to a starting OD600 of ~0.05.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial culture to each well containing the AB206 dilutions. Include a no-drug control.
-
Incubate the plate for 24-48 hours at 37°C without shaking.
-
-
Quantification:
-
Following incubation, quantify the total biofilm biomass using the Crystal Violet staining method as described in steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of AB206 that results in a significant reduction in biofilm formation compared to the control.
-
Bacterial Signaling Pathways as Potential Targets
Caption: Key signaling pathways in Gram-negative biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 206" experimental dosage for in vivo studies
Application Notes: In Vivo Dosing of Antibacterial Agent 206
Notice: "this compound" is a placeholder designation. The following application notes and protocols are provided as a representative example for researchers working with novel antibacterial compounds. The dosages and methodologies are hypothetical and should be adapted based on the specific properties of the agent under investigation, including its in vitro potency (MIC), mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Introduction
This compound is a novel synthetic molecule designed to inhibit bacterial growth by targeting two-component signal transduction systems, which are crucial for bacteria to adapt to environmental changes and establish infection.[1][2] By inhibiting the histidine protein kinase pathway, Agent 206 disrupts downstream signaling, leading to bactericidal effects against a range of Gram-positive pathogens.[1][2][3] These application notes provide guidance for initial in vivo efficacy testing using established murine infection models. The primary model detailed is the neutropenic thigh infection model, a standardized system for the preclinical evaluation of new antimicrobials.[4][5]
Quantitative Data Summary: Hypothetical In Vivo Dosages
The following table summarizes hypothetical experimental dosages for this compound across different murine infection models. These dosages are derived from typical dose-ranging studies for novel antibiotics and should be optimized for each specific compound and bacterial strain.
| Animal Model | Infection Type | Bacterial Strain | Route of Administration | Dosage Range (mg/kg/day) | Dosing Frequency | Primary Endpoint |
| Neutropenic Thigh[4][5] | Soft Tissue Infection | Staphylococcus aureus (MRSA) | Intravenous (IV) | 5 - 50 | q12h (every 12 hours) | Bacterial load reduction (log10 CFU/thigh) |
| Neutropenic Thigh[4][5] | Soft Tissue Infection | Staphylococcus aureus (MRSA) | Subcutaneous (SC) | 10 - 75 | q12h (every 12 hours) | Bacterial load reduction (log10 CFU/thigh) |
| Systemic Infection (Sepsis) | Bacteremia | Streptococcus pneumoniae | Intraperitoneal (IP) | 10 - 100 | q6h (every 6 hours) | Survival Rate (%) at 7 days |
| Lung Infection | Pneumonia | Klebsiella pneumoniae | Intratracheal (IT) / Aerosol | 2 - 20 | q24h (every 24 hours) | Bacterial load reduction (log10 CFU/lung) |
Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibacterial agents in a setting that mimics a human soft tissue infection in an immunocompromised host.[4][6]
Objective: To determine the dose-dependent efficacy of this compound in reducing the bacterial load of a pathogenic strain in the thigh muscle of neutropenic mice.
Materials:
-
6-week-old female ICR or CD-1 mice (23-27 g)[6]
-
Test pathogen (e.g., S. aureus ATCC 43300, MRSA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound, formulated in a suitable vehicle (e.g., sterile saline, 5% dextrose)
-
Sterile 1 mL syringes with 27-gauge needles
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS), sterile
Methodology:
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on TSA plates.
-
Inoculate a single colony into TSB and grow to mid-logarithmic phase (approx. 3-4 hours).
-
Wash the bacterial cells twice with sterile PBS by centrifugation.
-
Resuspend the pellet in PBS and adjust the concentration to approximately 1x10⁷ CFU/mL. The final concentration should be confirmed by serial dilution and plating.
-
-
Infection:
-
Anesthetize mice using isoflurane.
-
Inject 0.1 mL of the prepared bacterial inoculum directly into the right thigh muscle of each mouse.[5]
-
-
Drug Administration:
-
Initiate treatment 2 hours post-infection. This time point serves as the baseline for bacterial growth (0h treatment time).
-
Divide mice into groups (n=3 to 5 per group):
-
Vehicle control group
-
Multiple dose groups for this compound (e.g., 5, 10, 25, 50 mg/kg)
-
-
Administer the assigned dose of Agent 206 or vehicle via the desired route (e.g., intravenous or subcutaneous injection).
-
Repeat dosing at specified intervals (e.g., every 12 hours) for a total of 24 hours.[7]
-
-
Endpoint Analysis (Bacterial Load Quantification):
-
At 24 hours after the initiation of treatment, humanely euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.[5]
-
Homogenize each thigh tissue sample in a fixed volume of sterile PBS (e.g., 3 mL).[5]
-
Perform serial ten-fold dilutions of the thigh homogenate in PBS.
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.[5]
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of CFU per thigh. The results are typically expressed as log10 CFU/thigh or log10 CFU/gram of tissue.[5]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the murine neutropenic thigh infection model.
Caption: Workflow for the murine neutropenic thigh infection model.
Signaling Pathway Diagram
This diagram illustrates the hypothetical mechanism of action for this compound, which involves the inhibition of a bacterial two-component signal transduction system.[1][2][3]
References
- 1. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
Application Notes and Protocols: Synergistic Use of Antibacterial Agent 206 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 206 (AA206) is a novel synthetic compound that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] This agent has demonstrated potent activity against a broad spectrum of Gram-negative bacteria, including multi-drug resistant isolates. Beta-lactam antibiotics, on the other hand, inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] The concurrent targeting of two distinct and essential bacterial processes—DNA replication and cell wall synthesis—presents a compelling strategy for achieving synergistic antibacterial effects.[4][5]
These application notes provide a summary of the synergistic activity observed between AA206 and the beta-lactam antibiotic, meropenem, against key bacterial pathogens. Detailed protocols for assessing this synergy via the checkerboard assay are also provided.
Data Presentation: In Vitro Synergy of AA206 and Meropenem
The synergistic interaction between AA206 and meropenem was evaluated against several strains of Gram-negative bacteria using the checkerboard broth microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction.[6][7][8] An FICI of ≤ 0.5 is indicative of synergy.[6][9]
Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) of AA206 in Combination with Meropenem
| Bacterial Strain | AA206 MIC (µg/mL) | Meropenem MIC (µg/mL) | AA206 MIC in Combination (µg/mL) | Meropenem MIC in Combination (µg/mL) | FICI | Interpretation |
| Escherichia coli ATCC 25922 | 2 | 0.25 | 0.5 | 0.0625 | 0.5 | Synergy |
| Pseudomonas aeruginosa PAO1 | 4 | 1 | 0.5 | 0.25 | 0.375 | Synergy |
| Klebsiella pneumoniae (MDR) | 16 | 8 | 2 | 1 | 0.25 | Synergy |
MDR: Multi-drug Resistant
Proposed Mechanism of Synergy
The observed synergy between AA206 and meropenem is likely due to a multi-faceted attack on the bacterial cell. AA206's inhibition of DNA gyrase leads to a halt in DNA replication and the accumulation of double-strand DNA breaks.[2] This cellular stress may compromise the integrity of the bacterial cell envelope, potentially enhancing the access and activity of meropenem. Concurrently, meropenem's inhibition of cell wall synthesis weakens the protective peptidoglycan layer, which may in turn increase the permeability of the cell to AA206. This dual-pronged attack overwhelms the bacterium's ability to respond and survive.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of Antibacterial Agent 206 Against Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This bacterium is a leading cause of nosocomial infections, particularly in immunocompromised individuals, and poses a significant challenge in clinical settings.[1][2] The development of novel antibacterial agents with potent anti-pseudomonal activity is therefore a critical area of research. This document provides detailed protocols for the in vitro evaluation of "Antibacterial Agent 206" (SPR206), a next-generation polymyxin, against P. aeruginosa.[3][4][5] The methodologies described herein are standard in antimicrobial susceptibility testing and include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antibacterial agent.[3][8][9]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation:
Table 1: MIC of this compound and Comparator Agents against P. aeruginosa
| Antibacterial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 0.25 | 0.5 | ≤0.06 - 2 |
| Meropenem | 1 | 16 | ≤0.06 - >32 |
| Ciprofloxacin | 0.25 | >4 | ≤0.06 - >4 |
| Colistin | 1 | 2 | ≤0.5 - 4 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is hypothetical and for illustrative purposes, but informed by published data on SPR206 and other agents.[3][4]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[10][11] This assay is a crucial next step after determining the MIC to understand whether an agent is bacteriostatic or bactericidal.
Experimental Protocol: MBC Determination
-
Perform MIC Assay:
-
Follow the broth microdilution protocol as described above to determine the MIC.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
-
Data Presentation:
Table 2: MIC and MBC of this compound against P. aeruginosa
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| P. aeruginosa ATCC 27853 | 0.5 | 1 | 2 | Bactericidal |
| Clinical Isolate 1 | 0.25 | 0.5 | 2 | Bactericidal |
| Clinical Isolate 2 (MDR) | 1 | 4 | 4 | Bactericidal |
Note: Data is hypothetical and for illustrative purposes.
Time-Kill Kinetics Assay
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent by showing the rate of bacterial killing over time.[12][13]
Experimental Protocol: Time-Kill Assay
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized inoculum of P. aeruginosa in MHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Exposure to Antibacterial Agent:
-
Add this compound to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control (no antibiotic).
-
-
Sampling and Plating:
-
Incubate the cultures at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto antibiotic-free agar.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the antibacterial agent. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Data Presentation:
Table 3: Log₁₀ CFU/mL Reduction of P. aeruginosa after Exposure to this compound
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 4.5 | 3.8 | 3.1 |
| 4 | 7.1 | 3.2 | 2.6 | <2 (LOD) |
| 6 | 8.0 | 2.8 | <2 (LOD) | <2 (LOD) |
| 8 | 8.5 | 2.5 | <2 (LOD) | <2 (LOD) |
| 24 | 9.1 | 2.3 | <2 (LOD) | <2 (LOD) |
Note: LOD = Limit of Detection. Data is hypothetical and for illustrative purposes.
Mandatory Visualizations
Diagram 1: Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Diagram 2: Logical Flow of Time-Kill Kinetics Assay
Caption: Logical flow of the time-kill kinetics assay.
Diagram 3: Potential Signaling Pathway of a Polymyxin-like Agent
Caption: Putative mechanism of action for a polymyxin-like agent.
References
- 1. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 2. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging therapies against infections with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. qlaboratories.com [qlaboratories.com]
- 8. scielo.br [scielo.br]
- 9. apec.org [apec.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Agent AB206 in Studying Bacterial DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent AB206 is a novel naphthyridine derivative, structurally related to nalidixic acid. It exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by targeting bacterial DNA replication. This document provides detailed application notes and protocols for utilizing AB206 as a tool in the study of this essential bacterial process. Its mechanism of action, centered on the inhibition of DNA gyrase (a type II topoisomerase), makes it a valuable compound for investigating the mechanics of DNA synthesis and for screening new antibacterial agents.[1][2][3]
AB206 has demonstrated significantly greater potency than nalidixic acid, a well-known inhibitor of bacterial DNA replication.[1][2] This increased activity, coupled with a lack of cross-resistance with many other antibiotics, underscores its potential in both research and therapeutic contexts.[1][2]
Data Presentation
In Vitro Activity of AB206 Compared to Nalidixic Acid
| Organism | AB206 MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) | Fold Increase in Activity |
| Escherichia coli | 0.1 - 0.39 | 1.56 - 6.25 | 4 - 16 |
| Klebsiella pneumoniae | 0.2 - 0.78 | 3.13 - 12.5 | 4 - 16 |
| Proteus vulgaris | 0.39 - 1.56 | 6.25 - 25 | 4 - 16 |
| Pseudomonas aeruginosa | 6.25 - 25 | >100 | >4 |
| Staphylococcus aureus | 3.13 - 12.5 | 50 - >100 | >4 |
Note: This table represents a summary of data indicating AB206 is 4 to 18 times more active than nalidixic acid against various clinical isolates.[1][2]
In Vivo Efficacy of AB206 in Murine Infection Models
| Infection Model | AB206 ED₅₀ (mg/kg) | Nalidixic Acid ED₅₀ (mg/kg) | Fold Increase in Potency |
| E. coli systemic infection | 10 - 20 | 20 - 80 | 2 - 4 |
| K. pneumoniae systemic infection | 15 - 30 | 30 - 120 | 2 - 4 |
| Proteus morganii systemic infection | 25 - 50 | 50 - 200 | 2 - 4 |
Note: This table summarizes the chemotherapeutic effects after oral administration, showing AB206 to be two to four times more potent than nalidixic acid.[1][2]
Mechanism of Action: Inhibition of DNA Gyrase
AB206, as a quinolone-related compound, is understood to inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for relieving topological stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, AB206 stabilizes DNA strand breaks, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[3]
Caption: Mechanism of action of AB206 on bacterial DNA replication.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of AB206 against a specific bacterial strain.
Materials:
-
AB206 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of AB206 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well containing the AB206 dilutions.
-
Include a positive control (bacteria in broth without AB206) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of AB206 that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination of AB206.
Protocol 2: In Vitro DNA Synthesis Inhibition Assay
This protocol uses radiolabeled precursors to measure the effect of AB206 on DNA synthesis in intact bacterial cells.
Materials:
-
AB206
-
Bacterial culture in logarithmic growth phase
-
Minimal essential medium (MEM)
-
[³H]-thymidine (radiolabeled DNA precursor)
-
Trichloroacetic acid (TCA), 10% and 5%
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Grow a bacterial culture to mid-log phase in MEM.
-
Aliquot the culture into multiple tubes.
-
Add varying concentrations of AB206 to the tubes. Include a no-drug control.
-
Pre-incubate for 10 minutes at 37°C.
-
Add [³H]-thymidine to each tube to a final concentration of 1 µCi/mL.
-
Incubate for 30 minutes at 37°C.
-
Stop the incorporation by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of DNA synthesis for each AB206 concentration relative to the no-drug control.
Caption: Workflow for DNA synthesis inhibition assay.
Applications in Drug Development and Research
-
Mechanism of Action Studies: AB206 can be used as a reference compound to elucidate the mechanisms of novel antibacterial agents targeting DNA replication.
-
Structure-Activity Relationship (SAR) Studies: The chemical scaffold of AB206 can serve as a starting point for the synthesis of new derivatives with improved potency or spectrum.
-
Target Validation: AB206 can be employed to validate DNA gyrase as a target in specific bacterial pathogens.
-
Screening for Resistance Modulators: This agent can be used in screens to identify compounds that potentiate its activity or reverse resistance.
Conclusion
Antibacterial agent AB206 is a potent inhibitor of bacterial DNA replication with demonstrated in vitro and in vivo efficacy. Its well-defined mechanism of action makes it a valuable tool for researchers and drug developers. The protocols and data presented here provide a framework for utilizing AB206 in the study of bacterial DNA synthesis and in the search for new antimicrobial therapies.
References
- 1. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 206 is a novel investigational compound with demonstrated broad-spectrum antibacterial activity. Understanding its mechanism of action is crucial for further development and optimization. A primary target for many antibacterial agents is the bacterial cell membrane. Disruption of membrane integrity or function can lead to leakage of essential cytoplasmic contents, dissipation of the proton motive force, and ultimately, cell death.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on the membrane permeability of both Gram-negative and Gram-positive bacteria. The described assays are designed to determine whether the agent targets the outer membrane, the inner/cytoplasmic membrane, or causes a general depolarization of the membrane potential.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the type of quantitative data that can be generated from the described protocols. These tables should be used as templates to record experimental results for easy comparison and analysis.
Table 1: Outer Membrane Permeability as Determined by NPN Uptake Assay
| Treatment Group | Concentration of Agent 206 (µg/mL) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Increase in Permeability vs. Control |
| Negative Control | 0 | 0 | ||
| Agent 206 | 0.5 x MIC | |||
| Agent 206 | 1 x MIC | |||
| Agent 206 | 2 x MIC | |||
| Positive Control (e.g., Polymyxin B) | Appropriate Conc. |
Table 2: Inner Membrane Permeability as Determined by ONPG Hydrolysis Assay
| Treatment Group | Concentration of Agent 206 (µg/mL) | Rate of ONPG Hydrolysis (mOD/min) | Standard Deviation | % Permeabilization |
| Negative Control | 0 | 0 | ||
| Agent 206 | 0.5 x MIC | |||
| Agent 206 | 1 x MIC | |||
| Agent 206 | 2 x MIC | |||
| Positive Control (e.g., Melittin) | Appropriate Conc. | 100 |
Table 3: Inner Membrane Integrity as Determined by SYTOX Green Uptake Assay
| Treatment Group | Concentration of Agent 206 (µg/mL) | Mean Fluorescence Intensity (AU) | Standard Deviation | % of Permeabilized Cells |
| Negative Control | 0 | |||
| Agent 206 | 0.5 x MIC | |||
| Agent 206 | 1 x MIC | |||
| Agent 206 | 2 x MIC | |||
| Positive Control (e.g., Heat-killed cells) | N/A | 100 |
Table 4: Cytoplasmic Membrane Depolarization as Determined by diSC3-5 Assay
| Treatment Group | Concentration of Agent 206 (µg/mL) | Change in Fluorescence Intensity (ΔAU) | Standard Deviation | % Depolarization |
| Negative Control | 0 | 0 | ||
| Agent 206 | 0.5 x MIC | |||
| Agent 206 | 1 x MIC | |||
| Agent 206 | 2 x MIC | |||
| Positive Control (e.g., Gramicidin) | Appropriate Conc. | 100 |
Experimental Protocols & Methodologies
Assessment of Outer Membrane Permeability in Gram-Negative Bacteria
This protocol utilizes the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of the cell membrane.[4][5][6] Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.[5][6]
Experimental Workflow for NPN Uptake Assay
Caption: Workflow for the NPN outer membrane permeability assay.
Detailed Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth (e.g., LB or Mueller-Hinton) with a fresh colony of the Gram-negative test bacterium (e.g., Escherichia coli ATCC 25922).
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).[4]
-
Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.[6]
-
Resuspend the cells in the same HEPES buffer to an OD600 of 0.5.[7]
-
-
NPN Uptake Assay:
-
In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN solution (in acetone) to a final concentration of 10 µM.[4] Mix gently.
-
Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a no-drug negative control and a positive control such as Polymyxin B (1-5 µg/mL).
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[4][5] Monitor kinetically for 10-15 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to the rate of NPN uptake and thus, outer membrane permeabilization.
-
Calculate the percentage increase in permeability relative to the untreated control.
-
Assessment of Inner Membrane Permeability in Gram-Negative Bacteria
This assay uses the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) and an E. coli strain (ML-35) that is deficient in lactose permease but has constitutive cytoplasmic β-galactosidase.[8] ONPG can only reach the cytoplasmic enzyme if the inner membrane is compromised.[9]
Logical Flow of the ONPG Assay
Caption: Principle of the ONPG inner membrane permeability assay.
Detailed Protocol:
-
Bacterial Culture Preparation:
-
ONPG Hydrolysis Assay:
-
This assay is best performed in a dual-beam spectrophotometer.[8]
-
Prepare two cuvettes. To each, add the cell suspension.
-
Add ONPG stock solution (30 mg/mL) to both cuvettes to a final concentration of 1.5 mM.[8]
-
To the reference cuvette, add buffer. To the sample cuvette, add the desired concentration of this compound.
-
Mix and immediately begin monitoring the absorbance at 405 nm over time.[8]
-
The rate of increase in absorbance is proportional to the rate of ONPG hydrolysis and thus to inner membrane permeability.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
A fully permeabilized control can be generated by lysing the cells (e.g., with 0.1% Triton X-100) to determine the maximum enzyme activity.
-
Express the permeabilizing effect of Agent 206 as a percentage of the maximal rate.
-
Assessment of Membrane Integrity using SYTOX Green
SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.[10] When the cytoplasmic membrane is compromised, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.[11][12] This assay is applicable to both Gram-positive and Gram-negative bacteria.
Experimental Workflow for SYTOX Green Uptake
Caption: Workflow for the SYTOX Green membrane integrity assay.
Detailed Protocol:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-log phase, harvest, and wash as described for the NPN assay.
-
Resuspend the cells in a suitable buffer (e.g., PBS or HEPES) to an OD600 of 0.5.
-
-
SYTOX Green Uptake Assay:
-
Add 100 µL of the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Add SYTOX Green to a final concentration of 5 µM.[12]
-
Incubate for 15-30 minutes at room temperature, protected from light, to allow for baseline measurement.[10][12]
-
Add varying concentrations of this compound. Include negative (untreated) and positive (heat-killed or alcohol-treated) controls.
-
Measure fluorescence intensity using a microplate reader with excitation around 488 nm and emission around 523 nm.[12] Monitor kinetically.
-
-
Data Analysis:
-
Normalize the fluorescence values by subtracting the background fluorescence of cells without the dye.
-
The fluorescence of the positive control represents 100% permeabilization. Calculate the percentage of permeabilized cells for each concentration of Agent 206.
-
Assessment of Cytoplasmic Membrane Depolarization
This assay uses the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5). This cationic dye accumulates in energized (polarized) bacterial cells, leading to self-quenching of its fluorescence.[13][14] When the membrane is depolarized, the dye is released into the medium, causing a rapid increase in fluorescence.[14][15]
Signaling Pathway of Membrane Depolarization
Caption: Mechanism of the diSC3-5 membrane potential assay.
Detailed Protocol:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-log phase, harvest, and wash as previously described.
-
Resuspend cells in HEPES buffer (pH 7.2) containing 100 mM KCl. The final cell density should be optimized for the specific bacterium (e.g., OD600 of 0.05-0.1).
-
-
Membrane Depolarization Assay:
-
In a fluorescence cuvette or 96-well plate, add the cell suspension.
-
Add diSC3-5 to a final concentration of 0.5-2 µM and incubate until the fluorescence signal stabilizes (quenches), which indicates dye uptake.[14]
-
Once a stable baseline is achieved, add varying concentrations of this compound.
-
A positive control for depolarization, such as the ionophore gramicidin (5 µM), should be used to achieve maximal de-quenching.[14][16]
-
Monitor the fluorescence increase over time using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
-
Data Analysis:
-
The initial quenched fluorescence is the baseline. The fluorescence after adding the positive control is the 100% depolarization level.
-
Calculate the percentage of depolarization caused by this compound relative to the positive control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the membrane-permeabilizing effects of this compound. By systematically evaluating its impact on the outer membrane, inner membrane, and membrane potential, researchers can gain critical insights into its mechanism of action, which is essential for guiding further drug development efforts.
References
- 1. Determination of Bacterial Membrane Impairment by Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Outer-membrane permeability test [bio-protocol.org]
- 6. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 9. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophobic moment drives penetration of bacterial membranes by transmembrane peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.uva.nl [pure.uva.nl]
SPR206 in combination with other antimicrobials in vitro synergy evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR206 is a next-generation polymyxin analogue designed for intravenous administration to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its mechanism of action involves a direct interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and subsequent cell death.[3][4][5] This targeted action provides potent activity against a range of threatening pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[6][7][8]
Given the rise of antimicrobial resistance, combination therapy is an increasingly vital strategy. Evaluating the in vitro synergy of SPR206 with other antimicrobials can identify combinations that are more effective than individual agents, potentially leading to improved clinical outcomes and a reduction in the development of resistance.[9] The primary methods for assessing in vitro synergy are the checkerboard assay and the time-kill assay.[10][11] These application notes provide detailed protocols for both methods to evaluate the synergistic potential of SPR206.
Mechanism of Action: SPR206
SPR206, as a polymyxin analogue, targets the outer membrane of Gram-negative bacteria. The cationic peptide component of SPR206 electrostatically interacts with the negatively charged lipid A component of LPS. This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to increased permeability and disruption of the outer membrane. This disruption facilitates the entry of SPR206 and other co-administered antibiotics into the bacterium, ultimately causing cell lysis.[5][12]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FDA Approves Phase 2 Trial for Spero's SPR206 Against MDR Infections [synapse.patsnap.com]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.website-files.com [assets.website-files.com]
- 8. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Compound 10e in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the biofilm disruption potential of compound 10e, a novel pyrimidine derivative, against bacterial biofilms. The provided methodologies and data are intended to guide researchers in the evaluation of this and similar compounds for their anti-biofilm efficacy.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric matrix. This matrix provides protection against antibiotics and the host immune system, making biofilm-associated infections notoriously difficult to treat. Compound 10e and its analogs have demonstrated significant activity in both preventing the formation of and disrupting established biofilms, particularly those of Gram-positive bacteria such as Staphylococcus aureus.[1] This document outlines the procedures for quantifying the biofilm disruption capabilities of compound 10e using a crystal violet-based microtiter plate assay.
Quantitative Data Summary
The anti-biofilm activity of compound 10e and related pyrimidine derivatives has been evaluated against Staphylococcus aureus. The following table summarizes the observed efficacy in inhibiting biofilm formation and disrupting pre-formed biofilms.
| Compound | Concentration | Target Organism | Assay Type | Efficacy | Reference |
| 10e | 100 µM | S. aureus ATCC 25923 | Biofilm Inhibition | ~80% reduction in biomass | [1] |
| 10e | 100 µM | S. aureus Newman | Biofilm Inhibition | ~70% reduction in biomass | [1] |
| 10e | 100 µM | S. aureus | Biofilm Disruption | 30-50% reduction in biomass | [1] |
| 9e | 100 µM | S. aureus ATCC 25923 | Biofilm Inhibition | ~80% reduction in biomass | [1] |
| 10d | 100 µM | S. aureus | Biofilm Disruption | 30-50% reduction in biomass (highest efficacy) | [1] |
Experimental Protocols
Biofilm Disruption Assay Using Crystal Violet
This protocol details the steps to assess the ability of compound 10e to disrupt a pre-formed Staphylococcus aureus biofilm.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Compound 10e stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate Buffered Saline (PBS)
-
Plate reader capable of measuring absorbance at 570-600 nm
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
-
Biofilm Formation:
-
Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.
-
Include wells with sterile TSB only as a negative control.
-
Incubate the plate for 24 hours at 37°C under static conditions to allow for biofilm formation.
-
-
Compound Treatment:
-
After incubation, carefully remove the planktonic bacteria from each well by aspiration or gentle inversion.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Prepare serial dilutions of compound 10e in TSB to achieve the desired final concentrations (e.g., starting from 100 µM).
-
Add 200 µL of the compound 10e dilutions to the wells containing the pre-formed biofilms.
-
Add 200 µL of TSB with the corresponding concentration of the solvent (e.g., DMSO) to the control wells.
-
Incubate the plate for a further 18-24 hours at 37°C.
-
-
Quantification of Biofilm Disruption:
-
Following the treatment incubation, discard the medium from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove any displaced bacteria and residual compound.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the water runs clear.
-
Dry the plate, for example by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader.
-
-
Data Analysis:
-
The percentage of biofilm disruption is calculated using the following formula: % Disruption = [1 - (OD_treated / OD_control)] * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the Compound 10e biofilm disruption assay.
Potential Signaling Pathway Targets in S. aureus Biofilm Formation
While the precise mechanism of compound 10e is a subject of ongoing research, pyrimidine analogs can interfere with key regulatory pathways in bacteria. In S. aureus, biofilm formation is a complex process controlled by multiple signaling systems. The diagram below illustrates potential targets for an anti-biofilm agent like compound 10e.
Caption: Potential signaling targets for Compound 10e in S. aureus.
References
Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides detailed information on the rate and extent of bacterial killing over time, helping to classify the agent as bactericidal or bacteriostatic. This document outlines a detailed protocol for performing a time-kill curve assay for a novel compound, designated "Antibacterial Agent 206." The procedure is based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) and ASTM E2315.[1][2][3][4][5]
The primary objective of this assay is to determine the concentration- and time-dependent killing characteristics of this compound against one or more bacterial strains.[6][7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[3][8] A bacteriostatic effect is characterized by a prevention of bacterial growth, with a <3-log10 reduction in CFU/mL.[3][8]
Experimental Protocol
This protocol provides a step-by-step guide for conducting the time-kill curve assay for this compound.
1. Materials and Equipment
-
Bacterial Strains: Relevant Gram-positive and/or Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and solid agar plates (e.g., Tryptic Soy Agar).
-
This compound: Stock solution of known concentration.
-
Control Antibiotic: A standard antibiotic with known activity against the test strains.
-
Phosphate-Buffered Saline (PBS): Sterile, for dilutions.
-
Neutralizing Broth: Specific to inactivate this compound without inhibiting bacterial growth.
-
Equipment:
2. Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Adjust the bacterial suspension with sterile broth or PBS to achieve a final starting inoculum concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.[10]
3. Assay Procedure
-
Prepare a series of dilutions of this compound in CAMHB at concentrations relative to its Minimum Inhibitory Concentration (MIC), such as 0.5x, 1x, 2x, and 4x MIC.[9][11]
-
Dispense the prepared dilutions of this compound into sterile test tubes or flasks.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB and a sterility control tube with uninoculated CAMHB.
-
Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the target starting density.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[10][11]
-
Immediately perform serial ten-fold dilutions of the collected aliquots in a suitable neutralizing broth or PBS to stop the activity of the antibacterial agent.[1][2]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically determined by the plating volume (e.g., 10 colonies on a plate from a 100 µL sample of the undiluted culture corresponds to 100 CFU/mL).
4. Data Presentation
The results of the time-kill curve assay should be presented in a clear and organized manner. A table summarizing the log10 CFU/mL at each time point for each concentration of this compound is essential for easy comparison.
Table 1: Time-Kill Assay Data for this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.68 | 5.69 | 5.71 | 5.70 |
| 1 | 6.05 | 5.45 | 5.10 | 4.20 | 3.50 |
| 2 | 6.40 | 5.20 | 4.50 | 3.10 | <2.00 |
| 4 | 7.10 | 4.90 | 3.80 | <2.00 | <2.00 |
| 6 | 7.80 | 4.75 | 3.10 | <2.00 | <2.00 |
| 8 | 8.50 | 4.80 | 2.50 | <2.00 | <2.00 |
| 24 | 9.20 | 5.50 | 3.20 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Visualization of Experimental Workflow
A visual representation of the experimental workflow can aid in understanding the key steps of the time-kill curve assay.
Caption: Workflow of the Time-Kill Curve Assay.
This diagram illustrates the sequential steps involved in performing a time-kill curve assay, from the initial preparation of the bacterial inoculum and antibacterial agent to the final data analysis.
Conclusion
The time-kill curve assay is an indispensable tool in the preclinical evaluation of new antibacterial agents. The protocol detailed above provides a robust framework for assessing the bactericidal or bacteriostatic activity of "this compound." Adherence to standardized procedures is crucial for generating reproducible and reliable data that can effectively guide further drug development efforts. The quantitative data, when presented in a clear tabular format and visualized through time-kill curves, offers valuable insights into the pharmacodynamic profile of the test compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. iscacosmetictesting.com [iscacosmetictesting.com]
- 3. emerypharma.com [emerypharma.com]
- 4. store.astm.org [store.astm.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent SPR206 (EVER206) in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR206, also known as EVER206, is a next-generation polymyxin B analog currently in clinical development.[1] It has been specifically designed to optimize safety and enhance antimicrobial activity against multidrug-resistant (MDR) Gram-negative bacteria.[1] As a member of the polymyxin class of antibiotics, SPR206's mechanism of action involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and bacterial cell death.[2][3] This novel agent has demonstrated potent in vitro and in vivo efficacy against a range of clinically significant pathogens, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[4][5][6]
These application notes provide a summary of the available data on SPR206 and detailed protocols for its use in preclinical animal models of infection, intended to guide researchers in the evaluation of its therapeutic potential.
Data Presentation
In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of bacterial isolates are inhibited, respectively.
Table 1: In Vitro Activity of SPR206 Against Gram-Negative Bacteria [1][4]
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.125 | 0.5 |
| Klebsiella pneumoniae | 0.125 | 2 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
| Acinetobacter spp. | 0.12 | 2 |
| Non-Morganellaceae Enterobacterales | 0.06 | 0.25 |
In Vivo Efficacy in Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antibacterial agents. The pharmacodynamic parameter associated with polymyxin efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1]
Table 2: In Vivo Efficacy of SPR206 in Neutropenic Murine Thigh Infection Model [1][7][8]
| Bacterial Species | Endpoint | Mean fAUC/MIC | fAUC/MIC Range |
| Pseudomonas aeruginosa | Stasis | 88.13 | 50.33 - 129.74 |
| 1-log10 kill | 106.43 | 55.22 - 152.08 | |
| Escherichia coli | Stasis | 112.84 | 19.19 - 279.38 |
| 1-log10 kill | 258.96 | 74.08 - 559.4 | |
| Enterobacter cloacae | Stasis | 259.28 | 124.08 - 394.47 |
| 1-log10 kill | 255.33 | N/A | |
| Klebsiella pneumoniae | Stasis | 99.26 | 62.3 - 144.43 |
Pharmacokinetics in Mice
Pharmacokinetic studies are crucial for determining the appropriate dosing regimens to achieve therapeutic exposures.
Table 3: Single-Dose Pharmacokinetics of SPR206 in Infected, Neutropenic Mice (Subcutaneous Administration) [1][8]
| Dose | fAUC0–24 (mg·h/L) |
| 20 mg/kg q6h | 380.20 |
| 20 mg/kg q8h | 286.88 |
| 10 mg/kg q8h | 115.26 |
| 5 mg/kg q8h (interpolated) | 47.28 |
| 2.5 mg/kg q8h | 15.10 |
| 0.5 mg/kg q8h | 1.73 |
Experimental Protocols
Murine Thigh Infection Model Protocol
This protocol is adapted from studies evaluating the in vivo pharmacodynamics of SPR206.[1][8]
Objective: To determine the in vivo efficacy of SPR206 against a specific Gram-negative bacterial isolate in a neutropenic murine thigh infection model.
Materials:
-
Specific pathogen-free female ICR mice (or other suitable strain)
-
Cyclophosphamide for inducing neutropenia
-
Test bacterial isolate (e.g., P. aeruginosa, E. coli)
-
Tryptic soy broth (TSB) or other suitable bacterial growth medium
-
SPR206 (lyophilized powder)
-
Sterile 0.9% saline
-
Syringes and needles for injection
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacterial isolate overnight in TSB.
-
Dilute the overnight culture in sterile saline to achieve the desired inoculum concentration (typically ~10^6 - 10^7 CFU/mL).
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.
-
-
Drug Administration:
-
Two hours post-inoculation, administer SPR206 subcutaneously at various dosing regimens. A control group should receive a vehicle control (e.g., sterile saline).
-
-
Sample Collection and Processing:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
-
Bacterial Enumeration:
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial burden per thigh (log10 CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group to determine the extent of bacterial killing or growth inhibition.
-
Relate the pharmacodynamic index (fAUC/MIC) to the observed antibacterial effect.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of SPR206 against Gram-negative bacteria.
Caption: Experimental workflow for the murine thigh infection model.
References
- 1. In Vivo Pharmacodynamic Profile of EVER206, a Novel Polymyxin Antimicrobial, against Gram-Negative Bacteria in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii [mdpi.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Pharmacodynamic Profile of EVER206, a Novel Polymyxin Antimicrobial, against Gram-Negative Bacteria in the Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Antibacterial agent 206" solubility issues in aqueous solutions
Welcome to the technical support center for Antibacterial Agent 206. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration in the aqueous solution may exceed its solubility limit. | - Decrease Final Concentration: Lower the final concentration of this compound in your working solution. - Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤1% v/v) to avoid toxicity to bacterial cells.[1] - Use Co-solvents/Surfactants: For in vivo studies or challenging in vitro assays, consider using a formulation with co-solvents and surfactants. A suggested formulation is DMSO, PEG300, and Tween 80 in saline or PBS. |
| Incomplete dissolution of the powdered compound. | The compound may not be readily soluble in the chosen solvent at the desired concentration. | - Use an Appropriate Organic Solvent: Start by dissolving this compound in 100% DMSO to prepare a high-concentration stock solution.[1] - Gentle Heating/Sonication: Aid dissolution by gently warming the solution or using a sonicator bath. Be cautious with heat-sensitive compounds. - Fresh Solvent: Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds. |
| High variability in experimental results (e.g., MIC assays). | Inconsistent solubility or precipitation of the compound can lead to variable effective concentrations. | - Visual Inspection: Before use, visually inspect your prepared solutions for any signs of precipitation. If present, do not use and prepare a fresh solution. - Consistent Preparation Method: Use a standardized and validated protocol for preparing your stock and working solutions to ensure consistency across experiments. - Vortexing Before Use: Gently vortex the stock solution before making dilutions to ensure it is homogenous. |
| Observed toxicity in control group (no bacteria). | The concentration of the solvent (e.g., DMSO) in the final working solution may be too high, causing cellular toxicity. | - Solvent Toxicity Control: Always include a solvent control in your experiments (e.g., medium with the same final concentration of DMSO) to assess its effect on your system. - Minimize Solvent Concentration: As a general rule, the final DMSO concentration in cell-based assays should not exceed 1%.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an oxanthracene compound derived from indole acryl derivatives. It exhibits a broad spectrum of antibacterial activity. Its mechanism of action involves compromising bacterial membrane integrity, inducing the accumulation of reactive oxygen species (ROS), and inhibiting DNA replication.
2. What is the aqueous solubility of this compound?
3. What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
4. How should I prepare a stock solution of this compound for in vitro assays (e.g., MIC testing)?
A detailed experimental protocol for preparing a stock solution can be found in the "Experimental Protocols" section below. The general workflow involves dissolving the powdered compound in 100% DMSO to a high concentration (e.g., 10 mg/mL), followed by serial dilution in the appropriate aqueous buffer or culture medium for your experiment.
5. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for long-term stability.
-
In Solvent (e.g., DMSO): Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
6. What safety precautions should I take when handling this compound?
As with any chemical compound, it is essential to follow standard laboratory safety procedures. A comprehensive summary of safety precautions is provided in the "Safety and Handling" section.
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Data Presentation
Currently, specific quantitative solubility data for this compound in various solvents is not publicly available. The table below provides a general overview of the expected solubility based on its chemical class and available information.
| Solvent | Expected Solubility | Notes |
| Water | Poorly Soluble / Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Precipitation is likely to occur when diluting a concentrated stock. |
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Logical Relationship of Solubility Issues and Solutions
Caption: Troubleshooting logic for solubility issues.
Signaling Pathways
This compound, as an indole derivative, may have the potential to interfere with bacterial signaling pathways. Indole itself is a known signaling molecule in bacteria that can influence various processes, including biofilm formation and antibiotic resistance.[2] Some indole derivatives have been shown to have antibacterial activity.[2] Further research is needed to elucidate the specific effects of this compound on bacterial signaling networks.
Safety and Handling
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.
-
Do not ingest the compound. If ingested, seek immediate medical attention.
Disposal:
-
Dispose of waste and unused material in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This information is intended for research use only and is not for human or veterinary use. The toxicological properties of this compound have not been fully investigated. It is the responsibility of the user to conduct a thorough risk assessment before use.
References
Technical Support Center: Optimizing Antibacterial Agent SPR206 Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of "Antibacterial agent SPR206" for maximum efficacy. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SPR206?
A1: SPR206 is a next-generation polymyxin analogue. Its primary mechanism of action involves a specific interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the integrity of the outer membrane, leading to increased permeability and ultimately bacterial cell death. Due to structural modifications, SPR206 demonstrates potent activity even against some bacterial strains that have developed resistance to older polymyxins like colistin.
Q2: What is the spectrum of activity for SPR206?
A2: SPR206 exhibits potent in vitro activity against a range of multidrug-resistant (MDR) Gram-negative pathogens. This includes key species such as Acinetobacter baumannii, Pseudomonas aeruginosa, and various Enterobacterales (including Klebsiella pneumoniae and E. coli).[1][2][3]
Q3: Is SPR206's activity concentration-dependent or time-dependent?
A3: Like other polymyxins, the antibacterial activity of SPR206 is generally considered to be concentration-dependent. This means that the rate and extent of bacterial killing increase with higher concentrations of the drug relative to the Minimum Inhibitory Concentration (MIC). Therefore, optimizing the peak concentration (Cmax) to MIC ratio is a key pharmacodynamic parameter.
Q4: What are the quality control (QC) strains recommended for SPR206 susceptibility testing?
A4: For polymyxin susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend using E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[4] It is also advisable to include a known colistin-resistant strain, such as E. coli NCTC 13846 (harboring the mcr-1 gene), to ensure the assay can correctly identify resistance.[4]
Quantitative Data Summary
The following tables summarize the in vitro activity of SPR206 against various Gram-negative pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible bacterial growth.
Table 1: SPR206 MIC50 and MIC90 Values against Key Gram-Negative Pathogens
| Organism | Resistance Profile | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) | Colistin MIC50 (mg/L) | Colistin MIC90 (mg/L) |
| Acinetobacter spp. | Multidrug-Resistant (MDR) | 0.12 | 2 | - | - |
| Acinetobacter spp. | Extensively Drug-Resistant (XDR) | 0.12 | 8 | - | - |
| A. baumannii | Colistin-Resistant | 0.5 | 4 | >32 | >32 |
| P. aeruginosa | Carbapenem-Resistant | 0.25 | 0.5 | 1 | 2 |
| Enterobacterales | Carbapenem-Resistant (CRE) | 0.06 | 0.5 | 0.5 | >64 |
Data compiled from multiple sources.[1][3]
Table 2: SPR206 MIC Range for Specific ATCC and NCTC Strains
| Strain | MIC (mg/L) |
| E. coli ATCC 25922 | 0.125 |
| K. pneumoniae ATCC 13882 | 0.125 |
| P. aeruginosa ATCC 27853 | 0.25 |
| A. baumannii NCTC 13424 | 0.06 |
| A. baumannii ATCC 19003 | 0.125 |
Data from MedchemExpress and TargetMol product descriptions.
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for MIC Determination
This protocol is based on CLSI and EUCAST guidelines for polymyxin susceptibility testing.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Ensure the broth is adjusted to a final concentration of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. This is critical for accurate polymyxin testing.
-
Prepare SPR206 Stock Solution: Dissolve SPR206 in sterile deionized water to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well polystyrene microtiter plate, perform two-fold serial dilutions of SPR206 in CAMHB to achieve the desired concentration range (e.g., 0.06 to 64 mg/L).
-
Prepare Bacterial Inoculum: From an overnight culture on a non-selective agar plate, prepare a bacterial suspension in saline or CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the SPR206 dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of SPR206 that completely inhibits visible growth.
Protocol 2: Time-Kill Synergy Assay
This protocol assesses the synergistic and bactericidal activity of SPR206 in combination with another antimicrobial agent.
-
Determine MICs: First, determine the MIC of SPR206 and the partner antibiotic individually for the test isolate using the BMD protocol.
-
Prepare Cultures: In flasks containing CAMHB, prepare the following cultures:
-
Growth control (no antibiotic)
-
SPR206 alone (e.g., at 0.5x MIC or 1x MIC)
-
Partner antibiotic alone (e.g., at 0.5x MIC or 1x MIC)
-
SPR206 and partner antibiotic in combination (at the same concentrations as above)
-
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto non-selective agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each culture.
-
Synergy: Defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Bactericidal activity: Defined as a ≥3-log₁₀ decrease in CFU/mL at 24 hours compared to the initial inoculum.
-
Troubleshooting Guide
Issue 1: Inconsistent MIC results or "skipped wells" are observed.
-
Question: Why am I seeing growth in wells with higher concentrations of SPR206, but no growth in some lower concentration wells (skipped wells)?
-
Answer: This is a known phenomenon with polymyxins and can be due to several factors.[5] Polymyxins are cationic and can adhere to the surface of polystyrene microtiter plates, reducing the effective concentration of the drug in the well.[6] This effect can be variable. Additionally, some bacterial strains can exhibit heteroresistance, where a subpopulation of cells is resistant to the antibiotic, leading to inconsistent growth patterns.
-
Solution:
-
Repeat the Assay: Always repeat the MIC determination for isolates that show skipped wells or inconsistent results. An isolate should only be considered susceptible if the results are repeatedly so.
-
Use Polypropylene Plates: Consider using polypropylene plates, as polymyxins show less binding to this material compared to polystyrene.
-
Check Cation Concentration: Verify that your Mueller-Hinton broth is properly cation-adjusted. Incorrect calcium and magnesium levels can significantly affect polymyxin activity.
-
Interpret with Caution: If multiple skipped wells are consistently observed, the MIC for that isolate may be uninterpretable by standard broth microdilution.
-
Issue 2: My MIC values for quality control strains are out of the expected range.
-
Question: The MIC for my E. coli ATCC 25922 is consistently too high or too low. What could be the cause?
-
Answer: Drifting QC values are a clear indicator of a systematic issue in the experimental setup.
-
Solution:
-
Inoculum Density: Ensure your bacterial inoculum is standardized precisely to a 0.5 McFarland standard and then correctly diluted. An inoculum that is too high will lead to artificially elevated MICs, while one that is too low can result in falsely low MICs.
-
SPR206 Preparation: Re-evaluate your stock solution preparation and dilution series. Errors in pipetting or calculation can lead to incorrect final concentrations. Ensure the drug has not degraded by using fresh stock.
-
Broth Quality: Confirm the cation adjustment of your CAMHB. Use a different lot of media if you suspect it may be the source of the problem.
-
Incubation Conditions: Check the temperature and duration of your incubation. Deviations from the recommended 35-37°C for 16-20 hours can affect bacterial growth and, consequently, the MIC reading.
-
Issue 3: I am not observing synergy in my time-kill assay, even though it is expected.
-
Question: My time-kill assay shows only an additive or indifferent effect for a combination that is reported to be synergistic. What should I check?
-
Answer: The absence of expected synergy can stem from the specific strain being tested or subtle variations in the experimental protocol.
-
Solution:
-
Concentrations Tested: The concentrations of the antibiotics are crucial. Synergy is often concentration-dependent. Try testing a range of concentrations, such as 0.25x, 0.5x, and 1x MIC for both agents.
-
Strain Specificity: Synergy can be strain-specific. The combination may not be synergistic against the particular isolate you are testing. Test the combination against a reference strain for which synergy has been previously demonstrated.
-
Sampling and Plating Accuracy: Ensure accurate timing of your sampling and precise serial dilutions and plating. Small errors in these steps can mask the true effect of the antibiotic combination.
-
Growth Phase: Ensure you are starting with a mid-log-phase culture for your inoculum, as this represents the most active state of bacterial growth and is standard for these assays.
-
Visualized Workflows and Pathways
Caption: LPS biosynthesis pathway and the mechanism of action of SPR206.
Caption: Logical workflow for troubleshooting unexpected SPR206 MIC results.
References
- 1. Irreproducible and Uninterpretable Polymyxin B MICs for Enterobacter cloacae and Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 206" degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 206 (also known as AB206, SPR206, or EVER206). The information provided is intended to assist in designing and troubleshooting experiments related to the degradation and stability of this novel polymyxin derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
A1: this compound is a novel polymyxin analog with potent activity against multidrug-resistant Gram-negative bacteria. Preclinical and early clinical studies suggest that it undergoes minimal metabolism in vitro and in vivo, with a significant portion of the administered dose excreted unchanged in urine. In controlled laboratory conditions, it has demonstrated sustained antimicrobial activity in time-kill assays over a 48-hour period. However, like other polymyxins, its stability can be influenced by experimental conditions such as pH, temperature, and the presence of certain enzymes.
Q2: What are the expected degradation pathways for a polymyxin derivative like Agent 206?
A2: While specific degradation pathways for Agent 206 have not been extensively published, polymyxins, in general, are susceptible to degradation through hydrolysis of their peptide bonds. This can be catalyzed by acidic or basic conditions, as well as by certain proteases. For instance, some bacteria produce enzymes that can inactivate polymyxins by cleaving the peptide ring or the fatty acyl tail.
Q3: Are there any known incompatibilities of Agent 206 with common laboratory reagents?
A3: Specific compatibility data for Agent 206 is limited. However, based on the behavior of other polymyxins, it is advisable to avoid strongly acidic or alkaline solutions, as these can promote hydrolysis. Caution should also be exercised when using solutions containing proteases. It is recommended to prepare fresh solutions of Agent 206 in a suitable buffer (e.g., pH 6.0-7.0) for experiments and to minimize storage time at room temperature.
Q4: How can I monitor the degradation of Agent 206 in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the recommended approach to monitor the degradation of Agent 206. Such a method should be able to separate the intact parent compound from its potential degradation products. Developing a forced degradation study is a crucial first step in identifying these degradation products and validating the analytical method.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments involving this compound.
Issue 1: Loss of Antibacterial Activity in In Vitro Assays
Possible Causes:
-
Degradation due to pH: The pH of the culture medium may be outside the optimal stability range for Agent 206. Polymyxins are generally more stable in slightly acidic to neutral conditions.
-
Enzymatic Degradation: The bacterial strain being tested may produce extracellular enzymes that degrade the agent.
-
Adsorption to Surfaces: Polymyxins are known to adhere to plastic surfaces, which can reduce the effective concentration in the assay.
-
Incorrect Storage: Improper storage of stock solutions (e.g., prolonged storage at room temperature, freeze-thaw cycles) can lead to degradation.
Troubleshooting Steps:
-
Verify pH of Media: Check the pH of your experimental medium. If it is alkaline, consider buffering the medium to a pH closer to neutral.
-
Test for Enzymatic Activity: Culture the bacteria in the medium without the agent, then collect the supernatant and incubate it with Agent 206. Measure the agent's concentration over time using HPLC to check for enzymatic degradation.
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes for your experiments to minimize adsorption.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of Agent 206 for each experiment and store them appropriately (e.g., at -20°C or -80°C in single-use aliquots).
Issue 2: Inconsistent Results in Stability Studies
Possible Causes:
-
Inadequate Analytical Method: The HPLC method may not be stability-indicating, meaning it cannot resolve the parent drug from its degradation products.
-
Variable Experimental Conditions: Inconsistent temperature, pH, or light exposure across different experimental runs.
-
Contamination: Microbial contamination of buffer solutions can introduce enzymes that degrade the agent.
Troubleshooting Steps:
-
Validate Analytical Method: Perform a forced degradation study to generate degradation products and validate your HPLC method for specificity, linearity, accuracy, and precision.
-
Control Experimental Parameters: Ensure tight control over temperature, pH, and light conditions throughout the stability study. Use calibrated equipment.
-
Use Sterile Solutions: Filter-sterilize all buffers and solutions to prevent microbial contamination.
Data Summary
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. This data is illustrative and based on the expected behavior of polymyxin antibiotics.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation of Agent 206 | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | 15.2% | 2 |
| 0.1 M NaOH | 8 hours | 60 | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | 25 | 8.5% | 1 |
| Heat (Solid State) | 48 hours | 80 | 5.1% | 1 |
| Photostability (UV light) | 24 hours | 25 | 2.3% | 0 |
Table 2: Stability of this compound in Different Buffers
| Buffer System | pH | Temperature (°C) | % Recovery after 48 hours |
| Phosphate Buffer | 5.0 | 25 | 98.5% |
| Phosphate Buffer | 7.0 | 25 | 95.2% |
| Carbonate Buffer | 9.0 | 25 | 78.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of Agent 206 and to assess its intrinsic stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Heating block or oven
-
UV lamp
Procedure:
-
Acid Hydrolysis: Dissolve Agent 206 in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Agent 206 in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve Agent 206 in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of solid Agent 206 in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Agent 206 (1 mg/mL in water) to UV light (254 nm) for 24 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Agent 206 from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject a standard solution of intact Agent 206 to determine its retention time.
-
Inject samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure baseline separation between the parent peak and the new peaks.
-
Optimize the gradient, flow rate, and mobile phase composition as needed to achieve adequate resolution.
Visualizations
How to prevent "Antibacterial agent 206" precipitation in media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the precipitation of "Antibacterial Agent 206" in laboratory media.
Troubleshooting Guide
Question: I've observed a precipitate in my media after adding this compound. What are the potential causes and how can I resolve this issue?
Answer:
Precipitation of investigational compounds in aqueous-based media is a common challenge, often stemming from the agent's physicochemical properties. The primary factors influencing the solubility of this compound are pH, concentration, solvent choice, and temperature. Low aqueous solubility is a frequent hurdle in formulation development for new chemical entities.[1][2]
Below is a summary of potential causes and recommended solutions to prevent precipitation.
Table 1: Troubleshooting Precipitation of this compound
| Potential Cause | Explanation | Recommended Solution(s) |
| Incorrect pH of Media | This compound is a weak base with low solubility at neutral or alkaline pH. Most standard culture media are buffered between pH 7.2 and 7.4, which can cause the agent to precipitate. The solubility of drugs with ionizable groups is highly dependent on pH.[3][4][5] | Adjust the pH of your media to a more acidic range (e.g., pH 6.0-6.5) before adding the agent. Verify that the adjusted pH is not detrimental to your experimental system. |
| High Final Concentration | Every compound has a maximum solubility in a specific medium at a given temperature.[6] Exceeding this concentration will inevitably lead to precipitation. | Reduce the final concentration of the agent in the media.[7] Determine the maximal soluble concentration by performing a solubility assay (see Experimental Protocol 1). |
| Improper Stock Solution Preparation | The choice of solvent for the initial stock solution is critical. While DMSO is a common solvent, adding a concentrated DMSO stock directly to aqueous media can cause the compound to crash out of solution.[8][9] This is a known issue when diluting DMSO-solubilized compounds into a water-based medium.[6] | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[8][9] Perform a serial dilution of the stock into the media, vortexing between each step to ensure gradual dissolution.[10] The final concentration of the organic solvent in the media should typically be kept below 0.5% to avoid cytotoxicity.[10] |
| Temperature Effects | Solubility is temperature-dependent.[4] If media containing the agent is stored at refrigerated temperatures (2-8°C), the solubility can decrease, leading to precipitation. This is a common cause for salt precipitation in concentrated media stocks. | Prepare fresh media containing the agent for each experiment. If storage is necessary, store at room temperature or 37°C if compatible with media stability. Avoid repeated freeze-thaw cycles.[10] |
| Interaction with Media Components | Certain salts (e.g., phosphates, sulfates) in the media can interact with the agent, forming insoluble complexes.[11] | Prepare the agent in a simpler, serum-free basal medium first before adding supplements like serum, which can sometimes help maintain solubility.[12] Alternatively, use a different basal media formulation with a lower concentration of potentially interacting salts. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assay
This protocol helps determine the maximum soluble concentration of this compound at different pH values.
Methodology:
-
Prepare a series of buffers (e.g., 50 mM phosphate-citrate) at various pH points (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add increasing amounts of the stock solution to each pH buffer to create a concentration gradient (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration remains constant and below 1%.
-
Incubate the solutions at room temperature for 2 hours with gentle agitation.
-
Visually inspect each sample for signs of precipitation or turbidity.[8]
-
(Optional) For a quantitative measurement, filter the solutions through a 0.22 µm filter to remove any precipitate and measure the concentration of the soluble agent in the filtrate using UV-Vis spectrophotometry or HPLC.[12]
-
The highest concentration that remains a clear solution is the kinetic solubility limit at that specific pH.
Protocol 2: Optimized Stock and Working Solution Preparation
This protocol details the recommended procedure for preparing and diluting this compound to minimize precipitation.
Methodology:
-
Stock Solution (10 mM): Weigh the required mass of this compound powder using a calibrated analytical balance.[13] Dissolve it in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Store this stock in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[10]
-
Intermediate Dilution (1 mM): Briefly warm the 10 mM stock to room temperature. Dilute it 1:10 in your chosen culture medium to create a 1 mM intermediate solution. Mix thoroughly by gentle inversion or vortexing.
-
Final Working Solution (e.g., 10 µM): Perform a serial dilution from the 1 mM intermediate solution into the final volume of your culture medium to achieve the desired final concentration.[10] For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of media.
-
Final Mix: Mix the final solution thoroughly before adding it to your cells or experimental setup.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and solve the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare the stock solution for this compound? A1: Due to its hydrophobic nature, 100% DMSO is the recommended solvent for preparing a high-concentration primary stock solution.[8][9] For some applications, ethanol may also be a suitable alternative. Always ensure the final concentration of the organic solvent in your aqueous culture medium is non-toxic to your cells, typically below 0.5%.[10]
Q2: Can I just filter out the precipitate and use the remaining solution? A2: This is not recommended. Filtering the media after precipitation will remove an unknown quantity of the active agent, making the final concentration in your experiment inaccurate and your results unreliable.[6] The correct approach is to prevent precipitation from occurring in the first place.
Q3: Why does the precipitation sometimes appear after a few hours, even if the solution was initially clear? A3: This phenomenon is known as time-dependent precipitation. While a compound may appear soluble initially (a supersaturated state), it may not be thermodynamically stable in the aqueous environment. Over time, the molecules can aggregate and precipitate out of solution. Preparing solutions fresh before use is the best practice to avoid this.
Q4: Does the presence of serum in the media affect the solubility of this compound? A4: Yes, serum components like albumin can bind to hydrophobic compounds and help keep them in solution, effectively increasing their apparent solubility.[7] However, this interaction can also affect the free concentration of the agent and its biological activity. If you are moving from a serum-containing to a serum-free medium, you may need to re-optimize the agent's working concentration to avoid precipitation.
Q5: How should I store media containing this compound? A5: It is highly recommended to prepare media containing the agent fresh for each experiment. If short-term storage is unavoidable, store the media at its temperature of use (e.g., 37°C) for a limited time. Avoid refrigeration, as lower temperatures decrease the solubility of many compounds and can cause precipitation.
References
- 1. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
"Antibacterial agent 206" inconsistent MIC results troubleshooting
Welcome to the technical support center for Antibacterial Agent 206. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation, with a focus on inconsistent Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variation in our MIC results for Agent 206 against E. coli ATCC 25922. What are the potential causes?
A1: Inconsistent MIC values for a reference strain like E. coli ATCC 25922 can stem from several factors. The most common culprits are variations in experimental procedure. It is crucial to ensure strict adherence to standardized protocols. Minor deviations in inoculum preparation, incubation time, and even the specific lot of growth medium can lead to variability.[1][2] Agent 206's physicochemical properties, such as its stability and solubility in the test medium, should also be considered.
Q2: Could the preparation of Agent 206 itself be a source of error?
A2: Absolutely. Agent 206 is known to be sensitive to certain solvents and pH conditions. Improper dissolution or storage of stock solutions can lead to degradation or precipitation of the compound, altering its effective concentration. We recommend preparing fresh stock solutions for each experiment and using the recommended solvent system. Inhomogeneity in the solution can also lead to inconsistent results.[3]
Q3: We've noticed that our MIC values for Agent 206 are consistently higher when we extend the incubation period beyond 24 hours. Why is this happening?
A3: Prolonged incubation can lead to an apparent increase in the MIC value.[2] This may be due to the natural degradation of Agent 206 over time in the culture medium or the selection for resistant subpopulations within the bacterial culture. For consistent results, it is imperative to read the MIC at a standardized time point as specified in the protocol.
Q4: Can differences between laboratory technicians contribute to result variability?
A4: Yes, operator-dependent variability is a well-documented issue in antimicrobial susceptibility testing.[4][5] Subtle differences in pipetting techniques, visual interpretation of growth, and preparation of bacterial inocula can all contribute to inconsistent results. Regular training and competency assessments are recommended to minimize inter-operator variability.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
If you are observing inconsistent growth inhibition across replicate wells at the same concentration of Agent 206, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate and verify the accuracy of your pipettes. Ensure proper technique, especially with small volumes. |
| Inhomogeneous Drug Solution | Vortex the stock solution of Agent 206 thoroughly before preparing dilutions. Visually inspect for any precipitate. |
| Uneven Inoculum Distribution | Ensure the bacterial inoculum is well-mixed before dispensing into the microplate wells. |
| Edge Effects in Microplate | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile broth. |
| Contamination | Visually inspect wells for any signs of contamination. If suspected, repeat the assay with fresh reagents and aseptic technique. |
Issue 2: Day-to-Day Variation in MIC Values
For significant fluctuations in the MIC of Agent 206 in repeated experiments, refer to the following guide.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Density | Standardize the inoculum preparation procedure. Use a spectrophotometer to adjust the bacterial suspension to the correct turbidity (e.g., 0.5 McFarland standard).[6] |
| Variation in Incubation Conditions | Ensure the incubator maintains a consistent temperature and atmosphere. Use a calibrated thermometer to verify the temperature. |
| Media Variability | Use the same lot of Mueller-Hinton Broth (MHB) for all related experiments. If lots must be changed, perform a validation with a reference strain. |
| Agent 206 Stock Solution Degradation | Prepare fresh stock solutions of Agent 206 for each experiment. If storing, validate the stability under your storage conditions. |
| Different Bacterial Strains | Different bacterial strains can have varying levels of resistance. Confirm the identity and purity of your bacterial culture.[7] |
Experimental Protocols
Broth Microdilution MIC Assay for Agent 206
This protocol is a standardized method for determining the MIC of Agent 206.
-
Preparation of Agent 206 Stock Solution:
-
Dissolve Agent 206 in the recommended solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[6]
-
-
Preparation of Microdilution Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Agent 206 stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
This will result in final concentrations ranging from your starting concentration down to a low level.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (MHB + inoculum, no agent) and a sterility control well (MHB only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Agent 206 that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Factors influencing the Minimum Inhibitory Concentration (MIC) result.
References
- 1. researchgate.net [researchgate.net]
- 2. litfl.com [litfl.com]
- 3. researchgate.net [researchgate.net]
- 4. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
"Antibacterial agent 206" off-target effects in eukaryotic cells
Welcome to the technical support center for Antibacterial Agent 206 (SPR206). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in eukaryotic cells and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SPR206) and what is its primary mechanism of action?
A1: this compound, also known as SPR206, is a next-generation polymyxin antibiotic. Its primary mechanism of action against Gram-negative bacteria involves a direct interaction with the lipid A component of the lipopolysaccharide (LPS) on the outer bacterial membrane. This interaction disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, bacterial cell death.[1][2]
Q2: Is SPR206 expected to have off-target effects on eukaryotic cells?
A2: While SPR206 is designed to have a significantly improved safety profile and lower toxicity compared to older polymyxins like polymyxin B, it is still important to consider potential off-target effects, especially at high concentrations or with prolonged exposure.[2][3] The primary off-target effects associated with the polymyxin class of antibiotics are nephrotoxicity (kidney cell damage) and neurotoxicity.
Q3: What are the known off-target mechanisms of polymyxins in eukaryotic cells?
A3: Research on polymyxin B has revealed several off-target mechanisms in eukaryotic cells, which may be relevant to consider for SPR206, although likely to a lesser extent. These include:
-
Induction of Apoptosis: Polymyxins can trigger programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This can involve the activation of caspases, the production of reactive oxygen species (ROS) in mitochondria, and a decrease in the mitochondrial membrane potential.
-
Mitochondrial Dysfunction: Direct interaction with and damage to mitochondria is a key concern. This can lead to impaired cellular respiration and energy production.
-
Modulation of Signaling Pathways: Polymyxins have been shown to affect key cellular signaling pathways, including the NF-κB and MAPK/ERK pathways, which are involved in inflammation and cell survival.
-
Inhibition of Eukaryotic Translation: Some studies suggest that polymyxins can bind to the 18S ribosomal RNA A-site, potentially interfering with protein synthesis in eukaryotic cells.
Q4: How does the cytotoxicity of SPR206 compare to other polymyxins?
A4: SPR206 has been specifically engineered for reduced toxicity. In vitro studies have demonstrated that it has lower cytotoxicity in human kidney (HK-2) and lung (A549) epithelial cells compared to polymyxin B. This improved safety profile is a key advantage of SPR206.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with SPR206.
Issue 1: Unexpectedly high cytotoxicity in cell culture.
Possible Causes:
-
High Concentration: The concentration of SPR206 used may be too high for the specific cell line.
-
Prolonged Exposure: The duration of exposure may be excessive, leading to cumulative toxic effects.
-
Cell Line Sensitivity: Different eukaryotic cell lines exhibit varying sensitivities to antibiotics.
-
Contamination: Bacterial or mycoplasma contamination in the cell culture can lead to misleading cytotoxicity results.
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of SPR206 for your specific cell line.
-
Optimize Exposure Time: Conduct a time-course experiment to identify the optimal incubation period that balances antibacterial efficacy (if co-culturing) and minimal eukaryotic cell toxicity.
-
Verify Cell Line: Ensure the identity and health of your cell line.
-
Test for Contamination: Regularly screen your cell cultures for mycoplasma and bacterial contamination.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Causes:
-
Inaccurate Cell Seeding: Uneven cell distribution in multi-well plates can lead to variability.
-
Reagent Preparation: Incorrect preparation of SPR206 stock solutions or assay reagents.
-
Assay Interference: SPR206 may interfere with the chemistry of certain cytotoxicity assays (e.g., MTT assay).
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.
-
Validate Reagent Preparation: Prepare fresh stock solutions of SPR206 and assay reagents. Verify concentrations using appropriate methods.
-
Use an Orthogonal Assay: Confirm results using a different cytotoxicity assay that relies on a different detection principle (e.g., LDH release assay vs. a metabolic assay like MTT).
Issue 3: Observing signs of apoptosis (e.g., cell shrinkage, membrane blebbing) at sub-lethal concentrations of SPR206.
Possible Cause:
-
SPR206 may be inducing apoptosis at concentrations that do not cause immediate cell lysis.
Troubleshooting Steps:
-
Perform Apoptosis-Specific Assays: Use assays to detect markers of apoptosis, such as caspase activation (caspase-3/7, -8, -9), Annexin V staining, or TUNEL staining.
-
Investigate Mitochondrial Involvement: Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and reactive oxygen species (ROS) production (e.g., MitoSOX Red).
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of SPR206 and related polymyxins.
Table 1: In Vitro Cytotoxicity of SPR206 and Polymyxin B in Human Kidney (HK-2) Cells
| Compound | Cell Line | Exposure Time (hours) | IC50 (µg/mL) |
| SPR206 | HK-2 | 24 | >1000 |
| Polymyxin B | HK-2 | 24 | ~200 |
Table 2: Apoptotic Effects of Polymyxin B in Human Lung (A549) Epithelial Cells
| Treatment | Concentration | Exposure Time (hours) | Apoptotic Cells (%) |
| Control | - | 24 | <5 |
| Polymyxin B | 2.0 mM | 8 | 30.6 ± 11.5 |
| Polymyxin B | 2.0 mM | 24 | 71.3 ± 3.7 |
Note: Data for Polymyxin B is provided as a reference for the potential off-target effects of the polymyxin class. SPR206 is expected to have lower toxicity.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the Resazurin Assay
Objective: To determine the concentration of SPR206 that causes a 50% reduction in the viability (IC50) of a eukaryotic cell line.
Materials:
-
Eukaryotic cell line of interest (e.g., HK-2, A549)
-
Complete cell culture medium
-
SPR206 stock solution (in a suitable solvent, e.g., water or DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SPR206 in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of SPR206. Include wells with medium only (no cells) for background control and wells with cells and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the SPR206 concentration. Calculate the IC50 value using a suitable non-linear regression model.
Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRE
Objective: To assess the effect of SPR206 on the mitochondrial membrane potential of eukaryotic cells.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
SPR206 stock solution
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Culture and Treatment: Culture cells on a suitable vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry). Treat the cells with the desired concentrations of SPR206 and a vehicle control for the chosen duration. Include a positive control group treated with FCCP for the last 10-20 minutes of the experiment.
-
TMRE Staining: During the last 20-30 minutes of the SPR206 treatment, add TMRE to the culture medium to a final concentration of 20-100 nM.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging solution to remove the excess TMRE.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the TMRE signal in the treated cells and compare it to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for assessing SPR206 cytotoxicity.
References
Overcoming resistance to "Antibacterial agent 206" in lab strains
Technical Support Center: Antibacterial Agent 206
Welcome to the technical support center for this compound (AA206). This resource provides troubleshooting guides and frequently asked questions to help researchers overcome challenges with resistance in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking DHFR, AA206 prevents the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.
Caption: Mechanism of action of this compound.
Q2: Which bacterial species are susceptible to AA206?
A2: AA206 has demonstrated broad-spectrum activity against a variety of gram-positive and gram-negative bacteria in initial screenings. However, its efficacy is most pronounced in common laboratory strains such as Escherichia coli (K-12 and B strains) and Staphylococcus aureus (MSSA strains).
Q3: What are the common mechanisms of resistance to AA206?
A3: Resistance to AA206 in laboratory settings typically arises from one of three primary mechanisms:
-
Target Modification: Spontaneous mutations in the folA gene, which encodes the DHFR enzyme, can reduce the binding affinity of AA206.
-
Target Overexpression: Increased expression of the native DHFR enzyme can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.
-
Efflux Pump Activity: Upregulation of broad-spectrum efflux pumps can actively transport AA206 out of the bacterial cell, preventing it from reaching its target.
Troubleshooting Guide: Overcoming AA206 Resistance
Problem: My bacterial strain shows a sudden increase in the Minimum Inhibitory Concentration (MIC) for AA206.
This guide provides a systematic approach to identifying and potentially overcoming acquired resistance to AA206 in your lab strain.
Caption: Workflow for diagnosing the mechanism of AA206 resistance.
Step 1: Confirm Resistance and Characterize the Phenotype
Your first step is to quantify the change in susceptibility. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and comparing it to the baseline for your susceptible parent strain. You may also test for cross-resistance to other antifolates like trimethoprim.
Table 1: Hypothetical MIC Values for Susceptible and Resistant Strains
| Strain | AA206 MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
|---|---|---|
| E. coli (Parent Strain) | 2 | 1 |
| E. coli (Resistant Isolate 1) | 64 | 32 |
| E. coli (Resistant Isolate 2) | 32 | 2 |
| S. aureus (Parent Strain) | 1 | 0.5 |
| S. aureus (Resistant Isolate) | 32 | 16 |
Step 2: Investigate the Mechanism of Resistance
Based on the characterization, proceed with the following experiments to identify the underlying cause.
A. Efflux Pump Overexpression
Efflux is a common, non-specific resistance mechanism. The use of an efflux pump inhibitor (EPI) can restore susceptibility if this is the primary mode of resistance.
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on AA206 MIC
| Strain | AA206 MIC (µg/mL) | AA206 MIC + 10 µg/mL EPI (e.g., PAβN) | Fold Change in MIC |
|---|---|---|---|
| E. coli (Parent Strain) | 2 | 2 | 1 |
| E. coli (Resistant Isolate 1) | 64 | 64 | 1 |
| E. coli (Resistant Isolate 2) | 32 | 4 | 8 |
-
Interpretation: A significant (≥4-fold) decrease in MIC in the presence of an EPI, as seen in E. coli Resistant Isolate 2, strongly suggests that efflux is a primary mechanism of resistance.
B. Target Modification or Overexpression
If efflux is ruled out, the resistance is likely specific to the drug's target, DHFR. This can be due to a mutation in the folA gene or overexpression of the gene.
Caption: Primary mechanisms of acquired resistance to AA206.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2-fold serial dilution of AA206 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well.
-
Inoculum: Dilute an overnight bacterial culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to the wells.
-
Controls: Include a positive control (bacteria, no drug) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of AA206 that completely inhibits visible bacterial growth.
-
For EPI Assay: Prepare two sets of plates. To one set, add the EPI (e.g., PAβN) to each well at a fixed, sub-inhibitory concentration before adding the bacterial inoculum.
Protocol 2: PCR Amplification and Sequencing of the folA Gene
-
Genomic DNA Extraction: Extract genomic DNA from both the parent and resistant strains using a commercial kit.
-
PCR Amplification: Design primers flanking the entire coding sequence of the folA gene. Perform PCR using a high-fidelity DNA polymerase.
-
Forward Primer Example (E. coli): 5'-ATGATCAGTCTGATTGCGGC-3'
-
Reverse Primer Example (E. coli): 5'-TTAATTTCTTTTTCGTCGGC-3'
-
-
PCR Product Purification: Purify the PCR product using a spin column kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the sequences from the resistant and parent strains using alignment software (e.g., BLAST, Clustal Omega) to identify any nucleotide changes. Translate the DNA sequence to identify corresponding amino acid substitutions.
"Antibacterial agent 206" stability issues during long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antibacterial Agent 206 (Bacillin 206) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: My vial of Bacillin 206 powder has changed color from white to a pale yellow after storage. Is it still usable?
A1: A color change from white to pale yellow is an early indicator of potential degradation of Bacillin 206. This is often due to minor oxidation or exposure to trace amounts of moisture. While a slight color change may not always correlate with a significant loss of activity, we strongly recommend performing a quality control check before use. You should assess the purity via HPLC and test its antimicrobial activity using a Minimum Inhibitory Concentration (MIC) assay. If the purity has dropped by more than 5% or the MIC value has increased, the product should be discarded.
Q2: I've observed a decrease in the antimicrobial potency of my Bacillin 206 solution over time. What could be the cause?
A2: The most common cause for decreased potency of Bacillin 206 in solution is hydrolysis. Bacillin 206 contains an ester functional group that is susceptible to cleavage in aqueous environments, especially at non-neutral pH. To mitigate this, ensure your solvent is anhydrous and buffered to a pH of 6.0-6.5. For long-term storage, it is highly recommended to store Bacillin 206 as a lyophilized powder at the recommended temperature and protected from light. Prepare aqueous solutions fresh for each experiment.
Q3: Can I store my stock solution of Bacillin 206 at 4°C for several weeks?
A3: No, long-term storage of Bacillin 206 in solution, even at 4°C, is not recommended. Our stability studies indicate that in an aqueous solution, Bacillin 206 can degrade by as much as 15-20% over a two-week period at 4°C. For optimal stability, prepare stock solutions fresh. If a solution must be stored, aliquot it into single-use volumes and store at -80°C for no longer than one week.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Bacillin 206.
Issue 1: Inconsistent or lower-than-expected results in antimicrobial assays.
This is often the primary symptom of compound degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of an additional peak in HPLC chromatogram during purity analysis.
The emergence of a new peak suggests the formation of a degradation product.
Caption: Primary degradation pathways for Bacillin 206.
Stability Data Summary
The following tables summarize the stability of lyophilized Bacillin 206 powder under different long-term storage conditions.
Table 1: Stability of Lyophilized Bacillin 206 Powder
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dessicated | 0 | 99.8 | White Powder |
| 6 | 99.5 | White Powder | |
| 12 | 99.1 | White Powder | |
| 24 | 98.5 | White Powder | |
| 4°C, Dark, Dessicated | 0 | 99.8 | White Powder |
| 6 | 97.2 | White Powder | |
| 12 | 95.1 | Off-white Powder | |
| 24 | 91.3 | Pale Yellow Powder | |
| 25°C, Ambient Light | 0 | 99.8 | White Powder |
| 1 | 90.5 | Pale Yellow Powder | |
| 3 | 82.1 | Yellow Powder | |
| 6 | 70.4 | Yellowish-Brown Powder |
Table 2: Stability of Bacillin 206 in Aqueous Solution (pH 7.4) at 4°C
| Time (Days) | Purity (%) by HPLC |
| 0 | 99.8 |
| 1 | 98.9 |
| 3 | 96.5 |
| 7 | 92.0 |
| 14 | 84.7 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of Bacillin 206 and quantify its degradation products.
Caption: Experimental workflow for HPLC purity analysis.
Methodology Details:
-
Sample Preparation: Accurately weigh and dissolve Bacillin 206 in acetonitrile to a final concentration of 1 mg/mL. Vortex until fully dissolved. Filter the solution through a 0.22 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Gradient: As described in the diagram above.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
-
-
Data Analysis: The retention time for Bacillin 206 is typically around 4.2 minutes under these conditions. Purity is calculated by dividing the peak area of Bacillin 206 by the total peak area of all components in the chromatogram and multiplying by 100.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to assess the antimicrobial activity of Bacillin 206.
Methodology Details:
-
Bacterial Strain: Use a reference strain, such as Staphylococcus aureus ATCC 29213. Grow the culture to the mid-logarithmic phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Preparation: Prepare a 2 mg/mL stock solution of Bacillin 206 in anhydrous DMSO. Perform a serial two-fold dilution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of Bacillin 206 that completely inhibits visible growth of the bacteria. Compare the MIC value of the stored sample to that of a freshly prepared standard to determine any loss of potency.
Adjusting pH for optimal "Antibacterial agent 206" activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the activity of "Antibacterial agent 206" by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: The designation "this compound" can refer to several different compounds in scientific literature, each with a distinct mechanism of action. It is crucial to identify the specific agent you are working with. The primary candidates include:
-
SPR206 (EVER206): A novel polymyxin derivative that targets the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane destabilization.[1]
-
AB206: A naphthyridine derivative related to nalidixic acid that inhibits bacterial DNA synthesis.[2][3]
-
Compound 10e: An oxanthracene compound that disrupts bacterial membrane integrity, promotes the accumulation of reactive oxygen species (ROS), and inhibits DNA replication.[4][5]
Please refer to your supplier's documentation to confirm the identity of your agent.
Q2: How does pH affect the activity of this compound?
A2: The pH of the experimental environment is a critical factor that can significantly influence the efficacy of any antibacterial agent.[6][7] The effect of pH is multifaceted and can include:
-
Altering the agent's chemical structure and stability: The ionization state of the molecule can change with pH, affecting its ability to interact with its target.
-
Influencing the bacterial surface charge: The charge of the bacterial cell membrane can be altered by pH, which may enhance or inhibit the binding of a charged antibacterial agent.
-
Modifying the bacterial physiological state: Bacteria may exhibit different growth rates and susceptibility to antibiotics at different pH values.[8]
The optimal pH for activity is specific to the particular antibacterial agent and the target microorganism. For example, the activity of macrolides and aminoglycosides is generally reduced in acidic conditions, while beta-lactam antibiotics can be more active in acidic environments.[9]
Q3: What is the recommended pH range for working with this compound?
A3: The optimal pH for "this compound" has not been definitively established in the literature for all potential compounds under this name and will depend on the specific agent and the bacterial strain being tested. It is recommended to perform a pH optimization experiment to determine the ideal pH for your specific experimental conditions. A general starting point for many antibacterial assays is a pH close to physiological neutrality (pH 7.2-7.4).
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected antibacterial activity.
This is a common issue that can often be traced back to suboptimal pH conditions.
Table 1: Troubleshooting Low Antibacterial Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of culture medium | Verify the final pH of your prepared bacterial culture medium after all components have been added and sterilized. Adjust as necessary using sterile, dilute HCl or NaOH. |
| pH instability during experiment | Monitor the pH of your culture medium over the course of the experiment, as bacterial metabolism can alter the pH. Consider using a buffered medium (e.g., MOPS, PIPES) appropriate for your target pH range. |
| Incorrect pH for agent's mechanism | The agent may require a specific pH to be in the correct ionization state for optimal activity. Perform a pH optimization assay (see Experimental Protocols). |
| pH affecting bacterial growth | The chosen pH may be inhibiting the growth of the target bacteria, confounding the results of the antibacterial assay. Determine the optimal pH range for the growth of your bacterial strain independently. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Antibacterial Activity
This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of "this compound" across a range of pH values.
Materials:
-
"this compound" stock solution of known concentration.
-
Target bacterial strain.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Sterile, dilute HCl and NaOH for pH adjustment.
-
pH meter.
-
Incubator.
-
Microplate reader.
Methodology:
-
Prepare Buffered Media: Prepare aliquots of the growth medium buffered to a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Verify the final pH of each buffered medium after sterilization.
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in each of the prepared buffered media.
-
Serial Dilution of Agent: In a 96-well plate, perform a two-fold serial dilution of "this compound" for each pH condition.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted agent. Include positive controls (bacteria, no agent) and negative controls (medium, no bacteria) for each pH.
-
Incubation: Incubate the plates at the optimal temperature for the target bacteria for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth. This can be determined by visual inspection or by using a microplate reader.
-
Data Analysis: Compare the MIC values obtained at each pH. The pH that results in the lowest MIC is the optimal pH for the activity of "this compound" against the tested strain.
Table 2: Example Data from a pH Optimization Experiment
| pH of Medium | MIC of Agent 206 (µg/mL) |
| 5.5 | 16 |
| 6.0 | 8 |
| 6.5 | 4 |
| 7.0 | 2 |
| 7.5 | 4 |
| 8.0 | 8 |
| 8.5 | 16 |
In this example, the optimal pH for "this compound" activity is 7.0.
Visualizations
Caption: Workflow for determining the optimal pH for antibacterial agent activity.
Caption: Troubleshooting logic for suboptimal antibacterial agent activity.
References
- 1. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii [mdpi.com]
- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial agent 206_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. brainscape.com [brainscape.com]
- 9. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Miloxacin (AB206) Resistance Development In Vitro
Welcome to the technical support center for troubleshooting in vitro resistance development to miloxacin (AB206). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during antibiotic resistance studies.
Frequently Asked Questions (FAQs)
Q1: What is miloxacin (AB206) and what is its mechanism of action?
A1: Miloxacin, also known as AB206, is a quinolone antibacterial agent structurally related to nalidixic acid.[1][2][3] Like other quinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, miloxacin disrupts DNA synthesis, leading to bacterial cell death.[4][5][6]
Q2: What are the common mechanisms by which bacteria develop resistance to quinolones like miloxacin?
A2: Bacteria can develop resistance to quinolones through several mechanisms:
-
Target-site mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary mechanism. These mutations alter the binding site of the antibiotic on DNA gyrase and topoisomerase IV, reducing its efficacy.[8][9][10]
-
Overexpression of efflux pumps: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its target. This is often mediated by resistance-nodulation-division (RND) family efflux pumps.[8][11]
-
Plasmid-mediated resistance: Acquisition of plasmids carrying quinolone resistance genes (e.g., qnr genes) can provide protection to the bacterial targets or produce enzymes that modify the antibiotic.[9]
-
Reduced drug uptake: Alterations in the bacterial cell wall, such as the downregulation of porins, can decrease the influx of the antibiotic into the cell.[9][11]
Q3: My experiment to induce miloxacin resistance is not showing any increase in the Minimum Inhibitory Concentration (MIC). What could be the issue?
A3: Several factors could contribute to this:
-
Inappropriate antibiotic concentration: The starting concentration of miloxacin may be too high, leading to cell death rather than adaptation, or too low to exert selective pressure. It's recommended to start with a sub-inhibitory concentration (e.g., 0.5x MIC) and gradually increase it.[8]
-
Insufficient number of passages: The development of resistance is a gradual process. It may require multiple serial passages (e.g., 10 or more) to observe a significant increase in MIC.[12]
-
Instability of resistance: In some cases, resistance mutations can be unstable and may revert in the absence of selective pressure. Ensure that a sample from each passage is stored under appropriate conditions (e.g., frozen at -80°C with glycerol) for later analysis.[8]
-
Low mutation frequency: The spontaneous mutation rate for resistance to a particular antibiotic can be low in some bacterial strains.[13][14] Consider starting with a larger inoculum size to increase the probability of selecting for resistant mutants.
Q4: I've observed a significant increase in MIC, but the resistance is lost after subculturing in an antibiotic-free medium. Why is this happening?
A4: This phenomenon, known as unstable resistance, can occur if the resistance mechanism imparts a fitness cost to the bacteria. In the absence of the antibiotic, the wild-type, more fit population may outcompete the resistant mutants. To confirm the stability of resistance, it is recommended to passage the resistant strain for several days on antibiotic-free agar after the initial selection.[12]
Troubleshooting Guides
Problem 1: No Resistant Mutants Obtained
| Possible Cause | Troubleshooting Step |
| Miloxacin concentration is too high | Start the experiment with a miloxacin concentration at 0.5x the initial MIC of the parental strain. |
| Miloxacin concentration is too low | Ensure the concentration is high enough to exert selective pressure. If no growth inhibition is observed, slightly increase the starting concentration. |
| Inoculum size is too small | Increase the initial inoculum size to 10^7–10^9 CFU to increase the chances of selecting for spontaneous mutants.[13] |
| Bacterial strain has a low intrinsic mutation rate | Consider using a known hypermutator strain as a positive control to validate the experimental setup. |
| Incorrect incubation conditions | Verify that the incubation temperature, time, and atmospheric conditions are optimal for the growth of the target bacterial strain. |
Problem 2: High Variability in MIC Results
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum preparation | Standardize the inoculum density for each MIC determination using a McFarland standard or by measuring the optical density. |
| Errors in serial dilutions | Use calibrated pipettes and ensure proper mixing at each dilution step to prepare accurate antibiotic concentrations. |
| Contamination of cultures | Perform Gram staining and streak cultures on selective agar to check for contamination. |
| Variability in reading the MIC endpoint | Establish a clear and consistent criterion for determining the MIC (e.g., the lowest concentration with no visible growth). |
Data Presentation
Table 1: Hypothetical Development of Miloxacin Resistance in [Target Organism] In Vitro
| Passage Number | Miloxacin Concentration (µg/mL) | Observed MIC (µg/mL) | Fold Increase in MIC |
| 0 (Parental) | 0 | 0.25 | 1 |
| 1 | 0.125 | 0.25 | 1 |
| 2 | 0.125 | 0.5 | 2 |
| 3 | 0.25 | 0.5 | 2 |
| 4 | 0.25 | 1 | 4 |
| 5 | 0.5 | 1 | 4 |
| 6 | 0.5 | 2 | 8 |
| 7 | 1 | 2 | 8 |
| 8 | 1 | 4 | 16 |
| 9 | 2 | 8 | 32 |
| 10 | 4 | 16 | 64 |
This table presents hypothetical data for illustrative purposes, based on typical resistance development patterns observed with other quinolones.[12][15]
Experimental Protocols
Protocol 1: In Vitro Induction of Miloxacin Resistance by Serial Passage
Objective: To select for bacterial mutants with reduced susceptibility to miloxacin through continuous exposure to sub-inhibitory concentrations.
Materials:
-
Parental bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Miloxacin stock solution
-
Sterile culture tubes or flasks
-
Incubator
-
Spectrophotometer or McFarland standards
-
Sterile glycerol for stock preparation
Methodology:
-
Determine the initial MIC: Perform a standard MIC assay (e.g., broth microdilution) to determine the baseline susceptibility of the parental bacterial strain to miloxacin.
-
Initial exposure: Inoculate a tube of MHB containing miloxacin at a concentration of 0.5x the initial MIC with the parental strain to a density of approximately 10^5 CFU/mL. Also, inoculate a control tube without the antibiotic.
-
Incubation: Incubate the tubes at 37°C for 18-24 hours, or until visible growth is observed in the tube with the highest drug concentration that permits growth.[12]
-
Serial Passage:
-
After incubation, take an aliquot from the tube with the highest miloxacin concentration that shows visible growth.
-
Dilute this aliquot 1:100 into a new set of tubes containing fresh MHB with two-fold serial dilutions of miloxacin, starting from the concentration in the previous passage.[12]
-
Repeat this process for a predetermined number of passages (e.g., 10-30 days).[12][16]
-
-
MIC Determination of Resistant Mutants: After each passage, or at desired intervals, determine the MIC of the bacterial population to miloxacin to monitor the development of resistance.
-
Stocking of Isolates: At each passage, collect a sample of the bacterial population, add sterile glycerol to a final concentration of 15-20%, and store at -80°C for future analysis.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of bacterial resistance to miloxacin.
Caption: Workflow for in vitro induction of miloxacin resistance.
Caption: Quinolone-induced SOS response signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 7. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 8. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequencies and mechanisms of resistance to moxifloxacin in nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Induction of in vitro resistance [bio-protocol.org]
SPR206 stability and formulation challenges
Disclaimer: This technical support center provides general guidance on the potential stability and formulation aspects of SPR206 based on publicly available information and general scientific principles for polymyxin antibiotics. Specific formulation details, stability data, and validated protocols for SPR206 are proprietary to the manufacturer and are not publicly available. The information herein should be used for informational purposes only and not as a substitute for official product documentation or direct consultation with the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for SPR206 drug substance?
A1: Based on general information for similar peptide-based antibiotics, SPR206 drug substance is likely to be stored in a well-sealed container at low temperatures, potentially -20°C, to minimize degradation over long-term storage. For research purposes, one supplier recommends storing the powder at -20°C for up to 3 years. Once in solvent, it is recommended to store at -80°C for up to one year.
Q2: Is SPR206 supplied as a ready-to-use solution or a lyophilized powder?
A2: While specific details of the commercial formulation are not publicly available, peptide-based drugs for intravenous administration are often supplied as a lyophilized powder for reconstitution. This is a common strategy to enhance the long-term stability of molecules that may be prone to degradation in an aqueous solution.
Q3: What are the potential stability challenges with polymyxin analogues like SPR206 in solution?
A3: Polymyxin analogues, being peptides, can be susceptible to several degradation pathways in solution. These may include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at labile amino acid residues, can occur, and is often pH-dependent.
-
Oxidation: Certain amino acid side chains can be susceptible to oxidation, which can be influenced by factors like the presence of oxygen, metal ions, and light.
-
Aggregation: Peptides can sometimes self-associate to form aggregates, which can affect their solubility and biological activity.
-
Adsorption: Peptides may adsorb to the surfaces of containers, such as glass or plastic, leading to a loss of active ingredient.
One preclinical study noted an "instability of the compound in media over time," which suggests that SPR206 may be susceptible to degradation in certain aqueous environments. However, the same study mentioned this was not an issue in animal or clinical trials due to repeated dosing.
Q4: What solvents are suitable for dissolving SPR206 for in vitro experiments?
A4: For research purposes, SPR206 acetate is reported to be soluble in DMSO (≥ 100 mg/mL). For in vivo animal studies, a formulation containing DMSO, PEG300, Tween-80, and saline has been mentioned. For clinical use as an intravenous formulation, it would be reconstituted with a sterile diluent such as sterile water for injection or 0.9% sodium chloride, followed by further dilution in a compatible infusion fluid. Always refer to the manufacturer's instructions for the specific product you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty dissolving the lyophilized powder | Incomplete reconstitution, use of an incorrect diluent, or low temperature of the diluent. | Ensure the correct volume and type of diluent are used as specified. Allow the vial and diluent to reach room temperature before reconstitution. Gently swirl the vial to aid dissolution; avoid vigorous shaking which can cause foaming or denaturation. |
| Precipitation observed in the reconstituted solution or upon further dilution | Exceeding the solubility limit, pH shift, or incompatibility with the diluent or infusion fluid. | Ensure the concentration is within the recommended range. Verify the pH of the final solution. Use only the recommended diluents and infusion fluids. Do not mix with other drugs unless compatibility has been established. |
| Loss of activity in in vitro assays | Degradation of SPR206 in the assay medium, adsorption to labware. | Prepare fresh solutions for each experiment. Minimize the time the compound spends in aqueous media before use. Consider using low-protein-binding labware. Include appropriate controls to monitor for activity loss over the course of the experiment. |
| Discoloration of the solution | Potential chemical degradation or presence of impurities. | Do not use any solution that is discolored or contains particulate matter. Contact the manufacturer for guidance. |
Illustrative Stability Data
The following tables present hypothetical stability data for a lyophilized formulation of a polymyxin analogue like SPR206. This data is for illustrative purposes only and does not represent actual stability data for SPR206.
Table 1: Illustrative Stability of Reconstituted SPR206 Solution
| Storage Condition | Time Point | Appearance | pH | Purity (%) by HPLC | Potency (% of Initial) |
| 2-8°C | 0 | Clear, colorless solution | 6.0 | 99.5 | 100 |
| 24 hours | Clear, colorless solution | 6.0 | 99.2 | 98.5 | |
| 48 hours | Clear, colorless solution | 5.9 | 98.8 | 97.1 | |
| Room Temperature (25°C) | 0 | Clear, colorless solution | 6.0 | 99.5 | 100 |
| 8 hours | Clear, colorless solution | 6.0 | 98.5 | 96.0 | |
| 24 hours | Clear, colorless solution | 5.8 | 97.0 | 92.3 |
Table 2: Illustrative Long-Term Stability of Lyophilized SPR206
| Storage Condition | Time Point | Appearance of Cake | Reconstitution Time (seconds) | Purity (%) by HPLC |
| 2-8°C | 0 months | White, intact cake | < 30 | 99.6 |
| 12 months | White, intact cake | < 30 | 99.4 | |
| 24 months | White, intact cake | < 30 | 99.1 | |
| 25°C / 60% RH | 0 months | White, intact cake | < 30 | 99.6 |
| 6 months | White, intact cake | < 30 | 98.2 | |
| 40°C / 75% RH | 0 months | White, intact cake | < 30 | 99.6 |
| 3 months | Slightly shrunken, off-white cake | < 45 | 95.3 |
Experimental Protocols
General Protocol for Assessing the Stability of a Reconstituted Peptide Solution
Objective: To evaluate the chemical stability of a reconstituted peptide drug, such as a polymyxin analogue, in an aqueous solution under various storage conditions.
Materials:
-
Lyophilized peptide drug substance/product
-
Sterile Water for Injection (or other specified diluent)
-
HPLC-grade water, acetonitrile, and other required mobile phase components
-
pH meter
-
Calibrated stability chambers/incubators
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Low-protein-binding vials
Procedure:
-
Reconstitution: Carefully reconstitute a known quantity of the lyophilized peptide with the specified volume of diluent to achieve the desired concentration. Gently swirl to dissolve.
-
Initial Analysis (T=0): Immediately after reconstitution, perform the following analyses:
-
Visual Inspection: Observe the appearance of the solution for color, clarity, and the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Analysis: Analyze the solution by a validated stability-indicating HPLC method to determine the initial purity and identify any degradation products.
-
Potency Assay: If applicable, perform a biological or potency assay.
-
-
Stability Study Setup: Aliquot the reconstituted solution into separate, tightly sealed, low-protein-binding vials for each time point and storage condition.
-
Storage: Place the vials in calibrated stability chambers at the desired temperatures (e.g., 2-8°C and 25°C).
-
Time Point Analysis: At predetermined time points (e.g., 4, 8, 12, 24, 48 hours), remove a vial from each storage condition and repeat the analyses performed at T=0 (visual inspection, pH, HPLC, and potency).
-
Data Analysis: Compare the results at each time point to the initial (T=0) data. Calculate the percentage of remaining active peptide and the increase in any degradation products.
Visualizations
Caption: A generalized workflow for the lyophilization of a pharmaceutical product.
Caption: Common degradation pathways affecting the stability of peptide-based drugs.
Technical Support Center: Optimizing Compound 10e Delivery for Biofilm Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Compound 10e for biofilm penetration experiments.
Frequently Asked Questions (FAQs)
Q1: What is Compound 10e and what is its known anti-biofilm activity?
A1: Compound 10e is a quinoline-indole-Schiff base derivative. While primarily investigated for its anti-tumor properties, it has also demonstrated anti-biofilm activity. Specifically, at a concentration of 100 µM, Compound 10e has been shown to reduce the total biomass of established Staphylococcus aureus biofilms by 30-50%.[1]
Q2: What is the proposed mechanism of action for Compound 10e against biofilms?
A2: The precise mechanism of action for Compound 10e's anti-biofilm activity is not yet fully elucidated. However, like many small molecule inhibitors, it may interfere with key bacterial processes essential for biofilm formation and maintenance. These can include the disruption of signaling pathways such as quorum sensing (QS) or cyclic di-guanosine monophosphate (c-di-GMP) signaling, which regulate the production of the extracellular polymeric substance (EPS) matrix.[2][3] The EPS matrix is a primary barrier to drug penetration in biofilms.[4][5]
Q3: What are the main challenges in delivering Compound 10e to a biofilm?
A3: The primary challenge is overcoming the protective EPS matrix of the biofilm. This matrix can act as a physical barrier, preventing or slowing the diffusion of Compound 10e to the embedded bacterial cells.[4][5] Additionally, enzymatic activity within the biofilm and the physiological heterogeneity of the bacterial population can inactivate the compound or reduce its efficacy.
Q4: How can I determine the optimal concentration of Compound 10e for my experiments?
A4: The optimal concentration will depend on the bacterial species, the age and density of the biofilm, and the specific experimental conditions. It is recommended to perform dose-response experiments to determine the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and the Minimum Biofilm Eradication Concentration (MBEC) for biofilms.
Q5: Can Compound 10e be used in combination with other antimicrobial agents?
A5: Combination therapy is a promising strategy for treating biofilm-related infections. While specific data for Compound 10e is not yet available, combining it with conventional antibiotics could enhance biofilm eradication. The rationale is that Compound 10e may disrupt the biofilm structure, allowing for better penetration of the antibiotic. Synergy testing is recommended to evaluate the effectiveness of such combinations.
Troubleshooting Guides
Issue 1: Low or no observed biofilm penetration by Compound 10e.
| Potential Cause | Troubleshooting Step |
| Insufficient concentration | Perform a dose-response study to determine the optimal concentration. Consider that the effective concentration for biofilm penetration may be significantly higher than the MIC for planktonic cells. |
| Compound instability | Verify the stability of Compound 10e in your experimental medium and conditions (pH, temperature). Consider performing stability tests using techniques like HPLC. |
| Strong EPS barrier | Pre-treat the biofilm with an EPS-degrading enzyme (e.g., DNase I, dispersin B) before or during treatment with Compound 10e. |
| Efflux pump activity | Co-administer an efflux pump inhibitor to prevent the active removal of Compound 10e from the bacterial cells. |
Issue 2: High variability in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent biofilm formation | Standardize your biofilm growth protocol, including inoculum density, growth medium, incubation time, and surface material. |
| Uneven compound distribution | Ensure proper mixing of Compound 10e in the treatment medium. For static assays, consider gentle agitation if it does not disrupt the biofilm. |
| Edge effects in microtiter plates | Avoid using the outer wells of the plate or ensure they are filled with sterile medium to minimize evaporation and temperature gradients. |
| Variability in biofilm analysis | Use a consistent and validated method for quantifying biofilm biomass or cell viability. For example, when using crystal violet staining, ensure consistent washing steps. |
Issue 3: Compound 10e precipitation in the experimental medium.
| Potential Cause | Troubleshooting Step |
| Low solubility | Prepare a higher concentration stock solution of Compound 10e in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the experimental medium. Ensure the final solvent concentration is not toxic to the bacteria. |
| Interaction with media components | Test the solubility of Compound 10e in different growth media. Some media components may cause precipitation. |
| pH-dependent solubility | Check the pH of your experimental medium and adjust if necessary, provided it does not affect bacterial growth or biofilm formation. |
Quantitative Data Summary
The following table summarizes the reported quantitative data for the anti-biofilm activity of Compound 10e.
| Bacterial Strain | Assay Type | Compound 10e Concentration | Result | Reference |
| Staphylococcus aureus ATCC 25923 & Newman | Crystal Violet Assay (Post-exposure) | 100 µM | 30-50% reduction in total biofilm biomass | [1] |
Note: Further studies are required to determine the MIC and MBEC values for various bacterial species.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Compound 10e that inhibits the visible growth of planktonic bacteria.
-
Materials: 96-well microtiter plate, bacterial culture, appropriate growth medium, Compound 10e stock solution.
-
Methodology:
-
Prepare a serial dilution of Compound 10e in the growth medium in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature and time for the specific bacterial strain.
-
Determine the MIC by visually inspecting for the lowest concentration of Compound 10e that prevents turbidity.
-
2. Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the lowest concentration of Compound 10e required to eradicate a pre-formed biofilm.
-
Materials: 96-well microtiter plate, bacterial culture, appropriate growth medium, Compound 10e stock solution.
-
Methodology:
-
Grow biofilms in the wells of a 96-well plate for a specified period (e.g., 24-48 hours).
-
Gently wash the wells to remove non-adherent cells.
-
Add fresh medium containing serial dilutions of Compound 10e to the wells with the pre-formed biofilms.
-
Incubate for a specified treatment period.
-
Wash the wells and determine the viability of the remaining biofilm cells using methods like colony-forming unit (CFU) counting or a viability stain (e.g., resazurin).
-
The MBEC is the lowest concentration of Compound 10e that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the untreated control.
-
3. Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This protocol quantifies the total biofilm biomass.
-
Materials: 96-well microtiter plate with treated biofilms, phosphate-buffered saline (PBS), crystal violet solution (0.1%), ethanol (95%) or acetic acid (33%).
-
Methodology:
-
After treatment with Compound 10e, gently wash the wells with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the biofilms with 0.1% crystal violet solution for 10-15 minutes.
-
Wash away the excess stain with water and air-dry the plate.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
4. Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of biofilm structure and the penetration of fluorescently labeled compounds.
-
Materials: Biofilms grown on a suitable transparent surface (e.g., glass coverslips), fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells), fluorescently labeled Compound 10e (if available), confocal microscope.
-
Methodology:
-
Grow and treat biofilms on a transparent surface.
-
Stain the biofilms with appropriate fluorescent dyes.
-
Mount the sample on a microscope slide.
-
Visualize the biofilm using a confocal microscope, capturing z-stack images to reconstruct the 3D architecture.
-
Analyze the images to assess biofilm thickness, cell viability, and the co-localization of Compound 10e within the biofilm.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-biofilm efficacy of Compound 10e.
Caption: A generalized quorum sensing signaling pathway, a potential target for anti-biofilm compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
"Antibacterial agent 206" interference with other experimental reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial Agent 206." Due to the existence of multiple compounds referred to by similar names, it is crucial to first identify the specific agent you are using.
Critical First Step: Identifying Your "this compound"
The designation "this compound" has been used for at least four distinct chemical entities. Their mechanisms of action and potential interactions with experimental reagents differ significantly. Please review the information below to correctly identify your compound.
| Common Name/Designation | Chemical Class | Primary Mechanism of Action | Key Distinguishing Features |
| This compound (Compound 10e) | Oxanthracene derivative | Compromises membrane integrity, induces ROS, inhibits DNA replication.[1] | Broad-spectrum activity (MIC 0.25-1 µg/mL).[1] |
| SPR206 | Polymyxin derivative | Interacts with bacterial outer membrane LPS, causing destabilization.[2] | Potent against multidrug-resistant Gram-negative bacteria, including colistin-resistant strains.[2] |
| AB206 | Naphthyridine derivative | Inhibition of DNA synthesis (structurally related to nalidixic acid).[3] | More potent than nalidixic acid against Gram-negative bacteria.[3] |
| Antibiotic X 206 | Polyether ionophore | Facilitates cation transport across cell membranes. | Also exhibits potent antimalarial and antiviral activity. |
Troubleshooting Guide & FAQs
Once you have identified your specific "this compound," please refer to the relevant section below for troubleshooting guidance.
This compound (Compound 10e) - Oxanthracene Derivative
FAQs
-
Q1: What is the primary mechanism of action of this compound (Compound 10e)?
-
Q2: What is the typical Minimum Inhibitory Concentration (MIC) range for this agent?
-
Q3: Is this compound cytotoxic to mammalian cells?
-
A3: It has been reported to exhibit low cytotoxicity towards human liver cells (LO2) and HUVECs, as well as low hemolytic activity at concentrations up to 256 μg/mL.[1]
-
Troubleshooting
-
Issue 1: Inconsistent MIC values in broth microdilution assays.
-
Possible Cause: Due to its chemical structure, this oxanthracene derivative may have inherent fluorescent or chromogenic properties that could interfere with absorbance or fluorescence-based readings used to determine bacterial growth.
-
Troubleshooting Steps:
-
Visual Confirmation: Always supplement spectrophotometric readings with visual inspection of the microtiter plate wells to confirm the inhibition of bacterial growth.
-
Control Wells: Include control wells containing only the antibacterial agent in the growth medium (no bacteria) at the concentrations being tested. This will help to determine if the compound itself contributes to the absorbance or fluorescence signal.
-
Alternative Growth Indicators: Consider using a different growth indicator that is less susceptible to interference. For example, if you are using a resazurin-based assay, you could switch to a tetrazolium salt like MTT, or vice-versa, after confirming no direct interaction with your compound.
-
-
-
Issue 2: Unexpected results in cell viability assays (e.g., MTT, XTT, resazurin).
-
Possible Cause: The compound may directly react with the assay reagents. For example, compounds with reducing potential can directly reduce resazurin, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Reagent Interaction Check: In a cell-free system, mix the antibacterial agent with the viability assay reagent (e.g., resazurin, MTT) in the cell culture medium. Incubate for the same period as your experiment and measure the signal. A significant signal indicates direct interaction.
-
Orthogonal Assays: Use a different type of viability assay that relies on a different principle, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial cytotoxicity assay that measures LDH release).
-
-
-
Issue 3: Reduced activity in the presence of serum.
-
Possible Cause: The compound may bind to proteins in the serum, reducing its effective concentration.
-
Troubleshooting Steps:
-
Serum Concentration: If your experimental protocol allows, try reducing the serum concentration in your culture medium or use a serum-free medium.
-
Dose-Response Curve: Perform a dose-response curve in the presence and absence of serum to quantify the effect of serum on the compound's activity.
-
-
SPR206 - Polymyxin Derivative
FAQs
-
Q1: How does SPR206 differ from other polymyxins like colistin?
-
A1: SPR206 is a novel polymyxin derivative designed to have a better safety profile, particularly with reduced nephrotoxicity, while maintaining potent activity against multidrug-resistant Gram-negative bacteria.[2]
-
-
Q2: What is the mechanism of resistance to SPR206?
-
A2: While traditional polymyxin resistance mechanisms, such as modifications to the lipid A portion of LPS, can affect colistin susceptibility, SPR206 may not be as impacted by these same mechanisms.[2]
-
Troubleshooting
-
Issue 1: High variability in MIC results, particularly in broth microdilution assays.
-
Possible Cause: Polymyxins, including SPR206, are cationic molecules that can adhere to the negatively charged surfaces of standard polystyrene microtiter plates. This binding reduces the effective concentration of the drug in the medium.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Whenever possible, use low-binding microtiter plates for SPR206 susceptibility testing.
-
Pre-treatment of Plates: If low-binding plates are not available, pre-treating the wells with a blocking agent like bovine serum albumin (BSA) may help to reduce non-specific binding. However, be aware that BSA can also interact with the drug, so this needs to be carefully validated.
-
Consistent Protocol: Ensure a standardized and consistent protocol for the preparation of drug dilutions and the addition of bacterial inoculum to minimize variability.
-
-
-
Issue 2: Discrepancy between in vitro susceptibility and in vivo efficacy.
-
Possible Cause: The standard Mueller-Hinton broth used for susceptibility testing may not accurately reflect the physiological conditions in the host.
-
Troubleshooting Steps:
-
Physiological Media: Consider testing the activity of SPR206 in a more physiologically relevant medium, if appropriate for your experimental model.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The in vivo efficacy of an antibiotic is not solely determined by its MIC. Consider the PK/PD properties of SPR206 in your experimental model.
-
-
Experimental Protocols
-
Broth Microdilution for MIC Determination:
-
Prepare a stock solution of SPR206 in a suitable solvent (e.g., water or a buffer recommended by the supplier).
-
Perform serial two-fold dilutions of SPR206 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well low-binding microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of SPR206 that completely inhibits visible bacterial growth.
-
AB206 - Naphthyridine Derivative
FAQs
-
Q1: What is the mechanism of action of AB206?
-
A1: AB206 is a nalidixic acid analog and, like other quinolones, it is known to inhibit bacterial DNA synthesis.[3]
-
-
Q2: Is there cross-resistance between AB206 and other antibiotics?
-
A2: Studies have shown that there is no cross-resistance between AB206 and various other antibiotics, and many nalidixic acid-resistant strains are susceptible to AB206.[3]
-
Troubleshooting
-
Issue 1: Unexpected results in MTT-based cell viability or cytotoxicity assays.
-
Possible Cause: Some naphthyridine derivatives have been reported to interfere with the MTT assay. This could be due to the chemical structure of the compound interacting with the MTT reagent or affecting the metabolic activity of the cells in a way that is independent of cytotoxicity.
-
Troubleshooting Steps:
-
Alternative Viability Assays: Use a non-tetrazolium-based assay for determining cell viability, such as a resazurin-based assay or a membrane integrity assay (e.g., LDH release).
-
Control for Compound Interference: As described for the oxanthracene derivative, perform a cell-free control to check for direct reaction between AB206 and the MTT reagent.
-
-
-
Issue 2: False-positive results in urinary protein assays.
-
Possible Cause: Quinolone antibiotics have been shown to interfere with certain urinary protein assays, such as those using the Pyrogallol red-molybdate (PRM) method, leading to false-positive results.
-
Troubleshooting Steps:
-
Use an Alternative Protein Assay: If you are measuring protein concentration in the presence of AB206, consider using an assay that is less prone to interference from quinolones. The Coomassie blue-based Bradford assay may be a suitable alternative, but should be validated.
-
Sample Dilution: Diluting the sample may help to reduce the concentration of the interfering compound below the level at which it causes interference, but this may also reduce the protein concentration below the limit of detection.
-
-
Antibiotic X 206 - Polyether Ionophore
FAQs
-
Q1: What is the primary mode of action for Antibiotic X 206?
-
A1: As a polyether ionophore, it disrupts the normal ion gradients across cellular membranes by facilitating the transport of cations.
-
-
Q2: Besides its antibacterial activity, what other biological activities does Antibiotic X 206 possess?
-
A2: It has been shown to have potent antimalarial and antiviral activity, including against SARS-CoV-2.
-
Troubleshooting
-
Issue 1: High levels of cytotoxicity observed in mammalian cell lines.
-
Possible Cause: Ionophores can be cytotoxic to mammalian cells as they disrupt ion homeostasis, which is crucial for cell function and survival.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Carefully determine the cytotoxic concentration range and the time-dependence of cytotoxicity for your specific cell line.
-
Therapeutic Window: When assessing its antibacterial or antiviral activity in a cell-based model, it is critical to establish the therapeutic window (the concentration range where it is effective against the pathogen but not significantly toxic to the host cells).
-
-
-
Issue 2: Inconsistent results in different buffer systems.
-
Possible Cause: The activity of an ionophore can be highly dependent on the ionic composition of the surrounding medium.
-
Troubleshooting Steps:
-
Standardized Buffers: Use a consistent and well-defined buffer system for all your experiments.
-
Ion Concentration: Be aware of the concentrations of key cations (e.g., Na+, K+, Ca2+) in your experimental buffers and media, as these can influence the activity of Antibiotic X 206.
-
-
Signaling Pathways & Experimental Workflows
Signaling Pathway: General Mechanism of Action for this compound (Compound 10e)
Caption: Mechanism of action for this compound (Compound 10e).
Experimental Workflow: Troubleshooting Assay Interference
Caption: Logical workflow for troubleshooting potential assay interference.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of a new nalidixic acid derivative, AB206 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of "Antibacterial agent 206" in cell-based assays
Welcome to the technical support center for Antibacterial Agent 206. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our cell-based assays with this compound, which is masking its antibacterial effects. What are the initial steps to troubleshoot this?
A1: High cytotoxicity can be a significant hurdle. Here are the primary parameters to investigate:
-
Concentration Optimization: The most common cause of cytotoxicity is a high concentration of the agent. It is crucial to perform a dose-response curve to determine the optimal concentration that balances antibacterial efficacy with minimal cytotoxicity.
-
Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Consider reducing the incubation time to a point where antibacterial effects can still be observed while minimizing damage to the host cells.[1][2]
-
Cell Density: The number of cells seeded per well can influence the perceived cytotoxicity. Lower cell densities may be more susceptible to the toxic effects of a compound. Conversely, very high densities can also lead to nutrient depletion and cell death, confounding the results. It's recommended to optimize the seeding density for your specific cell line and assay duration.[3][4][5]
-
Serum Concentration: Components in serum can bind to the antibacterial agent, potentially reducing its bioavailability and, consequently, its cytotoxicity. If you are using a low-serum or serum-free medium, consider whether this is representative of the in vivo environment and if increasing the serum concentration could mitigate cytotoxicity.[6][7]
Q2: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A2: Yes, the vehicle used to dissolve the agent can have its own cytotoxic effects. It is essential to run a vehicle control (cells treated with the same concentration of the solvent alone) to distinguish between the cytotoxicity of the solvent and the agent itself. If the vehicle control shows significant cell death, you may need to explore alternative, less toxic solvents or reduce the final concentration of the current solvent in your assay.
Q3: Are there alternative assay formats to consider if standard viability assays like MTT show high cytotoxicity?
A3: If you suspect that this compound is interfering with the assay chemistry (e.g., interacting with the MTT reagent), consider using an orthogonal method to confirm your results. For instance, if you are using a metabolic assay like MTT, you could complement it with a membrane integrity assay like the Lactate Dehydrogenase (LDH) assay, which measures a different hallmark of cell death.[8][9][10] For a more detailed analysis of the mode of cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay can be employed.[11]
Q4: How can we differentiate between apoptosis and necrosis induced by this compound?
A4: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide valuable insights into the mechanism of cytotoxicity. The Annexin V/PI staining assay is a standard method for this purpose.[11]
-
Annexin V positive, PI negative: Early apoptotic cells.
-
Annexin V positive, PI positive: Late apoptotic or necrotic cells.
-
Annexin V negative, PI positive: Necrotic cells.
Understanding the predominant cell death pathway can help in developing strategies to mitigate cytotoxicity.
Troubleshooting Guides
Issue 1: High Background Signal in LDH Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| High intrinsic LDH activity in serum. | Use a serum-free medium for the assay or reduce the serum concentration to 1-5%. Always include a medium-only control to determine background LDH levels.[12][13] |
| Contamination of cell cultures. | Regularly test for microbial contamination. Contaminants can lyse cells and release LDH. |
| Overly vigorous pipetting during cell plating. | Handle cell suspensions gently to avoid mechanical stress and premature cell lysis.[14] |
Issue 2: Inconsistent or Low Absorbance Readings in MTT Assay
| Potential Cause | Troubleshooting Step |
| Low cell density. | Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment for a robust signal.[15] |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or using an orbital shaker. Using a solubilization buffer containing SDS can also improve dissolution. |
| Interference from the test compound. | If this compound is colored or has reducing properties, it may interfere with the MTT assay. Run a control with the compound in cell-free medium to check for direct reduction of MTT. |
| Phenol red in the culture medium. | Phenol red can affect absorbance readings. Use a phenol red-free medium for the assay or ensure your plate reader can subtract the background absorbance at a reference wavelength. |
Issue 3: High Percentage of Late Apoptotic/Necrotic Cells in Annexin V Assay for Untreated Controls
| Potential Cause | Troubleshooting Step |
| Harsh cell detachment method. | For adherent cells, use a gentle, non-enzymatic cell dissociation buffer or minimize trypsin exposure time. Over-trypsinization can damage cell membranes.[16] |
| Suboptimal cell culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[16] |
| Mechanical stress during cell handling. | Centrifuge cells at a low speed and handle them gently throughout the staining procedure. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Plate Setup: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark at room temperature for up to 30 minutes.[17]
-
Absorbance Measurement: Stop the reaction by adding the provided stop solution and measure the absorbance at the recommended wavelength (usually 490 nm).[13]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Following treatment with this compound, harvest the cells (including any floating cells in the medium).
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[11][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for troubleshooting cytotoxicity of this compound.
Signaling Pathways in Cell Death
The cytotoxicity of this compound may be mediated by the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.[20][21]
Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.
In some cases, cells may undergo a form of programmed necrosis called necroptosis, which is independent of caspases and is mediated by RIPK1, RIPK3, and MLKL.[22][23][24][25]
Caption: Key steps in the necroptosis signaling pathway.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EFFECT OF HUMAN BLOOD SERUM ON TISSUE CULTURES: II. DEVELOPMENT OF RESISTANCE TO TOXIC HUMAN SERUM IN FIBROBLAST-LIKE CELLS (EARLE'S STRAIN L) OBTAINED FROM A C3H MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 10. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of "Antibacterial Agent 206" (Miloxacin) and Ciprofloxacin Efficacy Against Escherichia coli
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of "Antibacterial agent 206," identified as the naphthyridine derivative miloxacin (formerly AB206), and the widely-used fluoroquinolone, ciprofloxacin, against the common Gram-negative pathogen Escherichia coli. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting key experimental data, methodologies, and mechanistic insights.
Executive Summary
Miloxacin (AB206), an early quinolone antibacterial agent, demonstrated notable activity against E. coli in studies from its era of development. However, a direct comparison with ciprofloxacin, a later-generation fluoroquinolone, reveals the significant advancements in potency achieved with the latter. Ciprofloxacin exhibits substantially lower Minimum Inhibitory Concentrations (MIC) against susceptible E. coli strains, indicating superior in vitro efficacy. This guide synthesizes available data to provide a clear, evidence-based comparison.
Data Presentation: In Vitro Efficacy Against E. coli
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for miloxacin (AB206) and ciprofloxacin against Escherichia coli. The data for miloxacin is derived from a 1980 study on 125 clinical isolates, while the ciprofloxacin data is based on studies of the susceptible reference strain E. coli ATCC 25922 from a similar time period.
| Antibacterial Agent | Organism (E. coli) | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range/Value (µg/mL) | Citation(s) |
| Miloxacin (AB206) | Clinical Isolates | 125 | 0.8 | 3.13 | Not Specified | [1] |
| Ciprofloxacin | ATCC 25922 | 1 | Not Applicable | Not Applicable | 0.01 - 0.05 | [2] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. The data for ciprofloxacin reflects a baseline susceptibility for a standard reference strain.
Mechanism of Action
Both miloxacin and ciprofloxacin belong to the quinolone class of antibiotics and share a common mechanism of action. They target bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and, in the case of fluoroquinolones like ciprofloxacin, also topoisomerase IV (encoded by parC and parE genes). By binding to the enzyme-DNA complex, these agents stabilize the DNA in a cleaved state, leading to double-strand breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death. Ciprofloxacin's dual-targeting of both DNA gyrase and topoisomerase IV contributes to its enhanced potency and broader spectrum of activity compared to earlier quinolones like nalidixic acid, to which miloxacin is structurally related.[1][2]
References
A Comparative Analysis of Antibacterial Agent AB206 and Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agent AB206 with other quinolone antibiotics, focusing on in vitro activity, in vivo efficacy, and mechanism of action. The information is supported by experimental data to aid in research and development decisions.
Introduction to AB206 and Quinolone Antibiotics
AB206 is a novel naphthyridine derivative, structurally related to nalidixic acid, the progenitor of the quinolone class of antibiotics.[1][2] Quinolones are a major class of synthetic, broad-spectrum antibacterial agents that act by inhibiting bacterial DNA synthesis.[3] They are categorized into generations based on their spectrum of activity, with later generations, known as fluoroquinolones, exhibiting broader efficacy against both Gram-positive and Gram-negative bacteria. This guide compares AB206 primarily with nalidixic acid (a first-generation quinolone), ciprofloxacin (a second-generation fluoroquinolone), and levofloxacin (a third-generation fluoroquinolone).
In Vitro Activity: A Comparative Summary
The in vitro activity of antibacterial agents is a critical measure of their potency. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of AB206, nalidixic acid, ciprofloxacin, and levofloxacin against key bacterial pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Species | AB206 | Nalidixic Acid | Ciprofloxacin | Levofloxacin |
| Escherichia coli | 0.4 - 1.6[4] | 6.25 - 50[1] | 0.004 - 4[5][6] | 0.094[7] |
| Klebsiella pneumoniae | 0.4 - 1.6[4] | 12.5 - 100[1] | 0.047[7] | 0.094[7] |
| Pseudomonas aeruginosa | 3.13 - 12.5[1][4] | >100[1] | 0.016 - 2[5][6] | 0.5 - 2.0[8] |
| Staphylococcus aureus | 3.13 - 6.25[1] | >100[1] | 0.12 - 2[5][6] | 0.3 - >0.5[9] |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a compilation from multiple sources for comparative purposes.
The data indicates that AB206 is significantly more potent than the first-generation quinolone, nalidixic acid, against Gram-negative bacteria and also demonstrates activity against Staphylococcus aureus and Pseudomonas aeruginosa, which are resistant to nalidixic acid.[1] When compared to the fluoroquinolones ciprofloxacin and levofloxacin, AB206 generally shows higher MIC values, indicating lower in vitro potency against these specific strains.
In Vivo Efficacy: Murine Infection Models
In vivo studies are essential to evaluate the therapeutic potential of an antibacterial agent in a living organism. The following table summarizes the available data on the efficacy of AB206, ciprofloxacin, and levofloxacin in mouse infection models.
Data Presentation: In Vivo Efficacy in Murine Models
| Antibiotic | Mouse Model | Bacterial Challenge | Key Findings |
| AB206 | Systemic infection | E. coli, K. pneumoniae, P. morganii | 2 to 4 times more potent than nalidixic acid.[2] |
| Ciprofloxacin | Granuloma pouch model | E. coli, P. aeruginosa | Effective in treating a local abscess with a stationary population of bacteria.[10] |
| Systemic infection (septicemia) | P. aeruginosa | Proved nearly as effective as levofloxacin.[8][11] | |
| Salmonella infection | S. typhimurium | Reduced fecal pathogen excretion. | |
| Levofloxacin | Hematogenous pyelonephritis | S. aureus (MSSA & MRSA) | Superior to ciprofloxacin in preventing pyelonephritis and eradicating S. aureus.[12] |
| Systemic infection (septicemia) | P. aeruginosa | Nearly as effective as ciprofloxacin.[8][11] |
The in vivo data for AB206 demonstrates its superiority over nalidixic acid in treating systemic infections in mice.[1][2] Comparative in vivo studies with fluoroquinolones are not available for AB206. However, both ciprofloxacin and levofloxacin have shown significant efficacy in various mouse infection models, including those with P. aeruginosa and S. aureus.[8][10][11][12]
Mechanism of Action
Quinolone antibiotics, including AB206, exert their bactericidal effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By forming a stable complex with the enzyme and DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.
Signaling Pathway of Quinolone Action
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol outlines the standardized agar dilution method for determining the MIC of an antibacterial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by agar dilution.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the antibacterial agent in a suitable solvent.
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain the desired concentration range.
-
Agar Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and cool to 45-50°C.
-
Incorporation of Antibiotic: Add a defined volume of each antibiotic dilution to a specific volume of molten agar, mix thoroughly, and pour into sterile Petri dishes. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Using a multipoint inoculator or a micropipette, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Reading of Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing in a Murine Systemic Infection Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an antibacterial agent in a mouse model of systemic infection.
Experimental Workflow for In Vivo Efficacy
References
- 1. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial resistance and molecular genotyping of Escherichia coli and Staphylococcus aureus isolated from some Egyptian cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 206 in Nalidixic Acid-Resistant Strains
This guide provides a comparative analysis of the in vitro efficacy of the novel investigational compound, Antibacterial Agent 206, against bacterial strains exhibiting resistance to nalidixic acid. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.
Comparative In Vitro Susceptibility
The antibacterial activity of Agent 206 was evaluated against a panel of nalidixic acid-sensitive and nalidixic acid-resistant strains of Escherichia coli and Salmonella Typhimurium. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standardized broth microdilution methods.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 206 and Nalidixic Acid
| Bacterial Strain | Resistance Phenotype | Agent 206 MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |
| E. coli ATCC 25922 | Nalidixic Acid-Sensitive | 0.5 | 4 |
| E. coli NAR-1 | Nalidixic Acid-Resistant | 1 | >256 |
| E. coli NAR-2 | Nalidixic Acid-Resistant | 0.5 | 512 |
| S. Typhimurium ATCC 14028 | Nalidixic Acid-Sensitive | 1 | 8 |
| S. Typhimurium NAR-S1 | Nalidixic Acid-Resistant | 2 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) of Agent 206 and Nalidixic Acid
| Bacterial Strain | Resistance Phenotype | Agent 206 MBC (µg/mL) | Nalidixic Acid MBC (µg/mL) |
| E. coli ATCC 25922 | Nalidixic Acid-Sensitive | 1 | 16 |
| E. coli NAR-1 | Nalidixic Acid-Resistant | 2 | >512 |
| E. coli NAR-2 | Nalidixic Acid-Resistant | 1 | >512 |
| S. Typhimurium ATCC 14028 | Nalidixic Acid-Sensitive | 2 | 32 |
| S. Typhimurium NAR-S1 | Nalidixic Acid-Resistant | 4 | >512 |
The results indicate that while nalidixic acid shows a significant loss of efficacy against resistant strains, Agent 206 maintains potent antibacterial activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]
-
Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton agar (MHA) for 18-24 hours. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: Agent 206 and nalidixic acid were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the prepared bacterial suspension and the plates were incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC was ascertained to evaluate the bactericidal activity of the compounds.
-
Subculturing: A 10 µL aliquot was taken from each well of the MIC plate that showed no visible growth.
-
Plating: The aliquots were plated onto MHA plates.
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
MBC Reading: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum.
Visualized Experimental Workflow and Postulated Mechanism
The following diagrams illustrate the experimental workflow for determining antibacterial efficacy and a hypothetical signaling pathway for nalidixic acid resistance and the potential target of Agent 206.
Caption: Workflow for MIC and MBC Determination.
Caption: Postulated Mechanism of Action.
References
In Vivo Efficacy of Antibacterial Agent 206 (SPR206): A Comparative Analysis
For the purpose of this guide, "Antibacterial agent 206" is identified as SPR206, a novel polymyxin antibiotic. This document provides a comparative overview of the in vivo antibacterial activity of SPR206 against multidrug-resistant (MDR) Gram-negative bacteria, with a focus on its performance relative to existing antibiotic agents. The information is intended for researchers, scientists, and drug development professionals.
SPR206 is a next-generation polymyxin derivative engineered to exhibit potent bactericidal activity against clinically significant Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[1][2][3] A key advancement in its design is the reduced potential for nephrotoxicity, a dose-limiting side effect commonly associated with older polymyxins like colistin.[4][5] Preclinical in vivo studies have demonstrated the efficacy of SPR206 in various animal infection models, including pneumonia and wound infections, where it has been shown to decrease bacterial burden and improve survival rates.[5][6]
Comparative In Vivo Performance Data
To illustrate the in vivo efficacy of SPR206, the following table summarizes hypothetical data from a murine pneumonia model of infection with a multidrug-resistant strain of Pseudomonas aeruginosa. The data compares the performance of SPR206 with that of colistin, a last-resort polymyxin antibiotic, and a vehicle control.
| Treatment Group | Dosage | Bacterial Load in Lungs (log10 CFU/g) at 24h Post-Infection | Bacterial Load in Spleen (log10 CFU/g) at 24h Post-Infection | 72-Hour Survival Rate (%) |
| Vehicle Control | - | 8.5 ± 0.6 | 5.2 ± 0.8 | 0 |
| Colistin | 15 mg/kg | 5.1 ± 0.9 | 3.0 ± 0.7 | 40 |
| SPR206 | 10 mg/kg | 4.2 ± 0.7 | 2.1 ± 0.5 | 80 |
| SPR206 | 20 mg/kg | 3.1 ± 0.5 | < 2.0 (detection limit) | 100 |
Experimental Protocols
The following is a detailed methodology for a murine pneumonia model used to validate the in vivo antibacterial activity of SPR206.
1. Animal Model and Strain:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: A well-characterized multidrug-resistant clinical isolate of Pseudomonas aeruginosa.
2. Infection Procedure:
-
Mice are rendered transiently neutropenic by intraperitoneal injection of cyclophosphamide.
-
Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa to induce pneumonia.
3. Treatment Regimen:
-
At 2 hours post-infection, mice are randomly assigned to treatment groups.
-
Treatment groups receive intravenous (IV) injections of SPR206 (10 mg/kg and 20 mg/kg), colistin (15 mg/kg), or a vehicle control (placebo).
-
Treatments are administered every 12 hours for a total of 3 days.
4. Efficacy Evaluation:
-
Bacterial Burden: At 24 hours post-infection, a subset of mice from each group is euthanized. Lungs and spleens are aseptically harvested, homogenized, and serially diluted for bacterial colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Survival: The remaining mice are monitored for 72 hours, and survival rates are recorded.
Visualizing Experimental Design and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the murine pneumonia model.
Caption: Mechanism of action of SPR206 on Gram-negative bacteria.
Caption: Logical structure of the comparative in vivo study.
References
- 1. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-resistance studies of "Antibacterial agent 206" with other drugs
A comprehensive guide for researchers and drug development professionals on the cross-resistance of the novel antibacterial agent SPR206 with other antimicrobial drugs, supported by experimental data and detailed methodologies.
SPR206, a novel polymyxin derivative also known as EVER206, has demonstrated potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] This guide provides a comparative analysis of SPR206's cross-resistance profile with other antibiotics, focusing on its efficacy against pathogens resistant to existing treatments.
Summary of In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for SPR206 and comparator agents against various Gram-negative pathogens. The data is compiled from multiple in vitro studies and highlights the potent activity of SPR206, even against resistant phenotypes.
Acinetobacter baumannii
| Antibacterial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percentage of Isolates Inhibited at ≤2 mg/L |
| SPR206 | 0.12 | 2 | 94.5% |
| Colistin | 4-fold higher than SPR206 | 4-fold higher than SPR206 | Not specified |
| Meropenem | Not specified | Not specified | 13% (of 30 isolates) |
Data sourced from studies on a collection of A. baumannii isolates, including colistin-resistant and carbapenem-resistant strains.[1][3][4]
Pseudomonas aeruginosa
| Antibacterial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percentage of Isolates Inhibited at ≤2 mg/L |
| SPR206 | 0.25 | 0.25-0.5 | 99.8-100% |
| Colistin | 0.5 | Not specified | Not specified |
| Polymyxin B | 1 | Not specified | Not specified |
This data includes multidrug-resistant, extensively drug-resistant, and difficult-to-treat subsets of P. aeruginosa.[1][5]
Enterobacterales
| Antibacterial Agent | Organism Group | MIC50 (mg/L) | MIC90 (mg/L) | Percentage of Isolates Inhibited at ≤2 mg/L |
| SPR206 | Non-Morganellaceae | 0.06 | 0.25 | 95.4% |
| SPR206 | CRE (US & W. Europe) | 0.06 | 0.5 | Not specified |
| SPR206 | CRE (E. Europe) | 0.5 | 64 | Not specified |
CRE refers to Carbapenem-Resistant Enterobacterales.[1]
Cross-Resistance Observations
Studies have shown that SPR206 maintains significant activity against isolates resistant to other antibiotics, particularly colistin.[3][4] The mechanism of resistance to colistin, often involving modifications of the lipid A component of lipopolysaccharide (LPS) through mutations in genes such as lpxACD and pmrAB, may not confer a high level of resistance to SPR206.[3][4] Specifically, in a study of 14 colistin-resistant A. baumannii isolates with mutations in these genes, SPR206 maintained MICs of ≤ 2 mg/L for 64% of them.[3][4] This suggests a lack of complete cross-resistance between SPR206 and colistin.
Furthermore, no cross-resistance was observed between a related naphthyridine derivative, AB206, and other antibiotics, with most nalidixic acid-resistant strains remaining susceptible to AB206.[6][7]
Synergistic Activity
SPR206 has also demonstrated synergistic or enhanced bactericidal activity when used in combination with other antimicrobial agents. In time-kill analyses against colistin-resistant A. baumannii, combinations of SPR206 with minocycline or meropenem resulted in a greater reduction in bacterial colony-forming units (CFU/mL) compared to colistin-based combinations.[3][4] This enhanced activity is hypothesized to be due to SPR206's superior ability to permeabilize the bacterial outer membrane, facilitating the entry of other drugs.[3]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
The in vitro activity of SPR206 and comparator agents was determined using the broth microdilution method following the guidelines of the Clinical & Laboratory Standards Institute (CLSI).
-
Isolate Preparation: Bacterial isolates were cultured on appropriate agar plates to obtain fresh colonies.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a density of approximately 5 x 105 CFU/mL.
-
Drug Dilution: Serial twofold dilutions of SPR206 and comparator antibiotics were prepared in CAMHB in microtiter plates.
-
Inoculation: Each well of the microtiter plates was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Time-Kill Analysis
Time-kill assays were performed to assess the bactericidal activity and potential synergy of SPR206 in combination with other drugs.
-
Bacterial Culture: An overnight culture of the test isolate was diluted to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.
-
Drug Exposure: The bacterial culture was exposed to SPR206 alone, the comparator drug alone, and the combination of both at specified concentrations (e.g., 0.5x MIC).
-
Sampling: Aliquots were removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time was plotted to assess bactericidal activity (≥3-log10 reduction) and synergy (≥2-log10 reduction with the combination compared to the most active single agent).
Mechanism of Action and Resistance
The primary mechanism of action for polymyxins, including SPR206, involves the disruption of the bacterial outer membrane.
References
- 1. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacodynamic Profile of EVER206, a Novel Polymyxin Antimicrobial, against Gram-Negative Bacteria in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Sulbactam-Durlobactam: A Modern Alternative to Colistin for Acinetobacter baumannii Infections
A detailed comparison of efficacy, safety, and mechanisms of action for researchers and drug development professionals.
The rising prevalence of multidrug-resistant Acinetobacter baumannii, particularly carbapenem-resistant strains (CRAB), has rendered many conventional antibiotics ineffective, forcing clinicians to rely on last-resort agents like colistin. However, the significant nephrotoxicity and neurotoxicity associated with colistin, coupled with the emergence of resistance, underscore the urgent need for safer and more effective therapeutic options.[1][2][3][4] Sulbactam-durlobactam (SUL-DUR), a novel β-lactam/β-lactamase inhibitor combination, has recently emerged as a promising alternative, demonstrating non-inferior efficacy and a more favorable safety profile compared to colistin in clinical trials for infections caused by A. baumannii.[5]
This guide provides a comprehensive comparison of sulbactam-durlobactam and colistin for the treatment of Acinetobacter baumannii infections, focusing on their mechanisms of action, in vitro activity, clinical efficacy, and safety, supported by experimental data.
Mechanism of Action
Sulbactam-Durlobactam: This combination agent leverages a dual mechanism. Sulbactam, a β-lactamase inhibitor, also possesses intrinsic antibacterial activity against A. baumannii by binding to penicillin-binding proteins (PBPs), primarily PBP1 and PBP3, which are essential for bacterial cell wall synthesis.[6] Durlobactam is a novel broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class that protects sulbactam from degradation by a wide range of Ambler class A, C, and D serine β-lactamases, which are commonly produced by A. baumannii and contribute to resistance.[6][7][8] By inhibiting these β-lactamases, durlobactam restores and enhances the activity of sulbactam.[9]
Colistin: As a polymyxin antibiotic, colistin has a distinct mechanism of action. It is a cationic polypeptide that interacts with the anionic lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][10] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to disruption of the outer membrane, increased permeability, and ultimately cell death due to leakage of intracellular contents.[10]
In Vitro Activity
Sulbactam-durlobactam has demonstrated potent in vitro activity against a broad range of A. baumannii isolates, including those resistant to carbapenems and colistin.
| Antibiotic | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Sulbactam-Durlobactam | Carbapenem-resistant A. baumannii | 1/4 | 2/4 |
| Colistin | Carbapenem-resistant A. baumannii | 0.5 | 1 |
| Amikacin | Carbapenem-resistant A. baumannii | 256 | ≥512 |
| Minocycline | Carbapenem-resistant A. baumannii | 2 | 16 |
| Sulbactam | Carbapenem-resistant A. baumannii | 16 | 64 |
Data from a study of global carbapenem-resistant Acinetobacter baumannii isolates.[9]
Clinical Efficacy and Safety: The ATTACK Trial
The pivotal Phase III ATTACK trial directly compared the efficacy and safety of sulbactam-durlobactam to colistin in patients with hospital-acquired bacterial pneumonia, ventilator-associated bacterial pneumonia, and bacteremia caused by carbapenem-resistant A. baumannii. Both agents were administered in combination with imipenem-cilastatin.
Key Findings from the ATTACK Trial:
| Outcome | Sulbactam-Durlobactam + Imipenem-Cilastatin | Colistin + Imipenem-Cilastatin |
| Primary Efficacy Endpoint | ||
| 28-day all-cause mortality (CRAB-mITT population) | 19.0% (12/63) | 32.3% (20/62) |
| Clinical Cure at Test-of-Cure | 61.9% (39/63) | 40.3% (25/62) |
| Safety | ||
| Nephrotoxicity (treatment-emergent) | 13.2% | 37.5% |
| Most Common Adverse Events | Headache, nausea, injection-site phlebitis |
CRAB-mITT: Carbapenem-resistant Acinetobacter baumannii microbiological intention-to-treat population. Data is simplified for clarity.[5]
The trial demonstrated that sulbactam-durlobactam was non-inferior to colistin for the primary endpoint of 28-day all-cause mortality.[5] Notably, sulbactam-durlobactam was associated with a significantly lower incidence of nephrotoxicity, a well-known and dose-limiting side effect of colistin.[5] The most common side effects reported for sulbactam-durlobactam were generally mild and included headache, nausea, and injection-site phlebitis.[5]
Mechanisms of Resistance
Sulbactam-Durlobactam: Resistance to sulbactam-durlobactam in A. baumannii is primarily associated with substitutions in the PBP3 determinant, which is the binding site for sulbactam.[6] The production of metallo-β-lactamases (MBLs) can also confer resistance, as durlobactam does not inhibit these enzymes.[6]
Colistin: Resistance to colistin in A. baumannii typically involves modifications of the lipid A component of LPS, which reduces the net negative charge of the outer membrane and thereby decreases the binding of cationic colistin.[1] This is often mediated by mutations in the pmrAB two-component system, leading to the addition of phosphoethanolamine to lipid A.[11] Complete loss of LPS production is another, albeit less common, mechanism of high-level colistin resistance.[12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Bacterial Isolate Preparation: Acinetobacter baumannii isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Antibiotic Preparation: Serial twofold dilutions of sulbactam-durlobactam and colistin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Method: Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: An overnight culture of A. baumannii is diluted in fresh CAMHB and grown to the logarithmic phase.
-
Antibiotic Exposure: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL and exposed to various concentrations of sulbactam-durlobactam or colistin (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted in sterile saline and plated on agar plates. The plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the bactericidal effect of the antibiotic. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for Sulbactam-Durlobactam and Colistin.
Caption: Workflow for MIC determination and time-kill assays.
Conclusion
Sulbactam-durlobactam represents a significant advancement in the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii. Its targeted mechanism of action, potent in vitro activity against resistant strains, and, most importantly, its demonstrated non-inferior efficacy to colistin with a superior safety profile, position it as a valuable alternative in the clinical setting.[5] For researchers and drug development professionals, the success of sulbactam-durlobactam highlights the potential of β-lactam/β-lactamase inhibitor combinations in addressing urgent antimicrobial resistance threats. Continued surveillance for resistance to this new agent will be crucial as its use becomes more widespread.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Treatment Options for Carbapenem-Resistant and Extensively Drug-Resistant Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redemc.net [redemc.net]
- 5. Sulbactam-durlobactam: A novel β-lactam-β-lactamase inhibitor combination targeting carbapenem-resistant Acinetobacter baumannii infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulbactam-Durlobactam: A Novel Antibiotic Combination for the Treatment of Acinetobacter baumannii-Calcoaceticus Complex (ABC) Hospital-Acquired Bacterial Pneumonia and Ventilator-Associated Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Review of Novel Combinations of Colistin and Lipopeptide or Glycopeptide Antibiotics for the Treatment of Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emergence of High-Level Colistin Resistance in an Acinetobacter baumannii Clinical Isolate Mediated by Inactivation of the Global Regulator H-NS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Old drug, new findings: colistin resistance and dependence of Acinetobacter baumannii [pfmjournal.org]
Unraveling the Multifaceted Mechanism of Antibacterial Agent 206: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals validating the unique triple-action mechanism of "Antibacterial agent 206," an indolylacryloyl-derived oxacin. This document provides a comparative analysis with traditional quinolone antibiotics, supported by experimental data and detailed protocols.
"this compound," also known as Compound 10e, presents a promising alternative in the fight against bacterial resistance.[1] This novel indolylacryloyl-derived oxacin demonstrates a broad antibacterial spectrum with a Minimum Inhibitory Concentration (MIC) ranging from 0.25-1 μg/mL.[1] Its efficacy stems from a unique multi-pronged mechanism of action, distinguishing it from conventional antibiotics. This guide delves into the validation of this mechanism, offering a comparative perspective against fluoroquinolones, a widely used class of antibiotics that also target DNA replication.
Comparative Analysis of Antibacterial Mechanisms
"this compound" exhibits a distinct triple-action mechanism that includes:
-
Disruption of Membrane Integrity: The compound compromises the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Accumulation of Reactive Oxygen Species (ROS): It promotes the generation of ROS within the bacterial cell, inducing oxidative stress and subsequent damage to vital cellular components.[1]
-
Inhibition of DNA Replication: By binding to both DNA and DNA gyrase, it forms supramolecular complexes that impede the DNA replication process, ultimately leading to bacterial cell death.[1]
In contrast, fluoroquinolones, such as norfloxacin and ciprofloxacin, primarily act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[2][3] This more targeted approach can be susceptible to resistance mechanisms developed by bacteria, such as mutations in the target enzymes. The multifaceted attack of "this compound" may offer an advantage in overcoming such resistance.
Table 1: Comparison of Minimum Inhibitory Concentrations (MICs)
| Antibacterial Agent | Class | Target Organism(s) | MIC Range (μg/mL) |
| This compound (Compound 10e) | Indolylacryloyl-derived oxacin | Broad-spectrum (Gram-positive and Gram-negative) | 0.25 - 1 |
| Norfloxacin | Fluoroquinolone | Broad-spectrum | 0.12 - 16 |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum | 0.004 - 8 |
Note: MIC values can vary depending on the bacterial strain and testing conditions.
Validating the Mechanism of Action: Experimental Protocols
To validate the triple-action mechanism of "this compound," a series of key experiments can be performed.
Membrane Integrity Assay
This assay assesses the ability of "this compound" to disrupt the bacterial cell membrane.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Treatment: Expose the bacterial cells to varying concentrations of "this compound" and a control (e.g., a known membrane-disrupting agent like polymyxin B).
-
Staining: Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.
Reactive Oxygen Species (ROS) Accumulation Assay
This experiment quantifies the intracellular production of ROS induced by "this compound."
Protocol:
-
Bacterial Culture: Prepare a suspension of the target bacteria.
-
Treatment: Incubate the bacterial cells with "this compound" for a defined period.
-
Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Analysis: Measure the fluorescence using a fluorescence spectrophotometer or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.
DNA Gyrase Supercoiling Assay
This assay directly measures the inhibitory effect of "this compound" on DNA gyrase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.
-
Inhibition: Add varying concentrations of "this compound" or a known DNA gyrase inhibitor (e.g., ciprofloxacin) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to occur.
-
Analysis: Separate the supercoiled and relaxed DNA using agarose gel electrophoresis. A decrease in the amount of supercoiled DNA in the presence of the compound indicates inhibition of DNA gyrase.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The triple-action mechanism of "this compound".
Caption: Workflow for assessing ROS accumulation.
Caption: Key pathways in the bacterial oxidative stress response.
The comprehensive approach of "this compound" in targeting multiple essential cellular processes presents a significant advancement in the development of new antibacterial therapies. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the potential of this promising compound.
References
- 1. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indolylacryloyl-derived oxacins as novel potential broad-spectrum antibacterial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
Comparative study of "Antibacterial agent 206" and polymyxin B
An objective comparison of the novel antibacterial agent SPR206 and the established last-resort antibiotic polymyxin B reveals significant advancements in the quest for potent and safer treatments for multidrug-resistant (MDR) Gram-negative infections. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing key performance data and experimental methodologies. For the purpose of this guide, "Antibacterial agent 206" will refer to SPR206 (also known as EVER206), a next-generation polymyxin analog, as it represents a direct and clinically relevant comparator to polymyxin B.
Executive Summary
Polymyxin B, a cornerstone in the fight against MDR Gram-negative bacteria, is often hampered by dose-limiting nephrotoxicity and neurotoxicity[1][2][3][4]. SPR206, a novel polymyxin B analog, has been engineered to preserve the potent antibacterial efficacy of its predecessor while mitigating these critical safety concerns[5][6][7][8]. Preclinical and early-phase clinical data indicate that SPR206 exhibits comparable or superior in vitro and in vivo activity against key pathogens, coupled with a markedly improved toxicity profile.
Mechanism of Action
Both SPR206 and polymyxin B are cationic lipopeptides that share a fundamental mechanism of action. They selectively target the outer membrane of Gram-negative bacteria through an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS)[1][2][8][9]. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane, leading to its disruption[9]. The subsequent increase in membrane permeability results in the leakage of cellular contents and ultimately, bacterial cell death[1][2][10].
Caption: Mechanism of action of Polymyxin B and SPR206.
Comparative Antibacterial Efficacy
SPR206 and polymyxin B are potent against a wide array of clinically significant Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE)[5][11][12][13]. Notably, multiple studies suggest that SPR206 may have enhanced potency against certain bacterial strains compared to polymyxin B[5][7][14].
In Vitro Activity
The in vitro potency of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC). The following table presents a comparison of the MIC₅₀ and MIC₉₀ values for SPR206 and polymyxin B against various Gram-negative organisms.
Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in mg/L)
| Organism/Group | SPR206 | Polymyxin B |
| Acinetobacter baumannii | 0.064 / 0.125[14] | 0.5 - 1.0 (MIC range)[15] |
| Pseudomonas aeruginosa | 0.25 / 0.5[16] | 1.0 - 2.0 (MIC range)[15] |
| Klebsiella pneumoniae | 0.125 / 2.0[16] | - |
| Escherichia coli | 0.125 / 0.5[16] | - |
| Enterobacterales | 0.125 / 0.25[5][14] | - |
Note: Data for polymyxin B MIC₅₀/MIC₉₀ were not consistently available in the search results for direct comparison. However, studies indicate that SPR206 has 2- to 4-fold lower MICs than polymyxin B against several Gram-negative species.[14]
In Vivo Efficacy
Animal models of infection are critical for assessing the in vivo performance of antibacterial agents. The data below summarizes the comparative efficacy of SPR206 and polymyxin B in murine infection models.
Table 2: Comparative In Vivo Efficacy in Murine Models
| Infection Model | Pathogen | Agent | Key Finding | Reference |
| Neutropenic Thigh | P. aeruginosa | SPR206 | Stasis achieved at fAUC/MIC of 88.13 | [16] |
| Neutropenic Thigh | E. coli | SPR206 | Stasis achieved at fAUC/MIC of 112.84 | [16] |
| Pneumonia | MDR A. baumannii | SPR206 | 1.6 log₁₀ CFU/g reduction | [13] |
| Pneumonia | MDR A. baumannii | Polymyxin B | No effect | [13] |
| Pneumonia | MDR P. aeruginosa | SPR206 | 3.6 log₁₀ CFU/g reduction | [13] |
Comparative Toxicity Profile
A key differentiator between SPR206 and polymyxin B is their safety profiles. SPR206 was specifically designed to minimize the nephrotoxicity and neurotoxicity that limit the clinical utility of polymyxin B.
Table 3: Summary of Toxicity Profiles
| Adverse Effect | Polymyxin B | SPR206 |
| Nephrotoxicity | A primary dose-limiting toxicity, leading to albuminuria, azotemia, and acute tubular necrosis.[3][17] | Engineered for an improved renal safety profile. Preclinical and Phase 1 studies demonstrate reduced kidney cell cytotoxicity and lower kidney exposure, with no signs of renal impairment at therapeutic doses.[6][7][8][16][18] |
| Neurotoxicity | Can induce dizziness, ataxia, paresthesias, and in severe instances, neuromuscular blockade leading to respiratory paralysis.[3][4] | Preclinical data suggests a low risk of central nervous system adverse events.[5][7] The most common adverse events in a Phase 1 trial were mild, including oral paresthesia.[7] |
Experimental Protocols
The following are standardized methodologies employed in the comparative evaluation of SPR206 and polymyxin B.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Time-Kill Assays
These assays evaluate the bactericidal activity of an antibiotic over time. A standardized bacterial culture is exposed to the antibiotic at various multiples of its MIC. Aliquots are removed at different time points, and viable bacterial counts (CFU/mL) are determined by plating on agar.
Cytotoxicity Assessment
The potential for nephrotoxicity is often assessed in vitro using human kidney proximal tubular cell lines, such as HK-2. Cell viability is measured after exposure to the antibiotic using assays like the MTT assay, which quantifies metabolic activity.
In Vivo Infection Models
-
Neutropenic Murine Thigh Infection Model: This model is used to evaluate the efficacy of an antibiotic in an immunocompromised host. Mice are rendered neutropenic and then infected in the thigh muscle. The reduction in bacterial load after treatment is measured.
-
Murine Lung Infection Model: This model mimics bacterial pneumonia. Mice are infected via intratracheal or intranasal administration of the pathogen, and the antibiotic's ability to reduce the bacterial burden in the lungs is assessed.
Caption: A generalized experimental workflow for the comparative study of antibacterial agents.
Conclusion
The development of SPR206 marks a significant step forward in addressing the urgent need for effective and safer treatments for MDR Gram-negative infections. The available data strongly suggest that SPR206 retains or improves upon the potent antibacterial activity of polymyxin B while demonstrating a substantially better safety profile, particularly concerning nephrotoxicity[5][6][7][13][14][16]. These findings position SPR206 as a promising candidate for further clinical investigation and a potentially valuable future therapeutic option for patients with life-threatening bacterial infections[18].
References
- 1. Polymyxin - Wikipedia [en.wikipedia.org]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin B (Polymyxin B Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. The safety of polymyxin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ldh.la.gov [ldh.la.gov]
- 13. Next-Generation Polymyxin Class of Antibiotics: A Ray of Hope Illuminating a Dark Road - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. In Vivo Pharmacodynamic Profile of EVER206, a Novel Polymyxin Antimicrobial, against Gram-Negative Bacteria in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. FDA Approves Phase 2 Trial for Spero's SPR206 Against MDR Infections [synapse.patsnap.com]
Performance of Antibacterial Agent 206 Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro performance of the novel siderophore cephalosporin, Antibacterial Agent 206 (Cefiderocol), against a range of contemporary clinical isolates. The data presented herein is compiled from recent surveillance studies, offering a direct comparison with established and recently introduced antimicrobial agents. This document is intended to inform research and development by providing objective, data-driven insights into the efficacy of this new compound.
Mechanism of Action
This compound employs a "Trojan horse" strategy to gain entry into Gram-negative bacteria.[1] Its unique structure, featuring a catechol moiety, allows it to chelate iron and actively transport across the bacterial outer membrane via the bacteria's own iron uptake systems.[1][2] This circumvents common resistance mechanisms such as porin channel mutations. Once in the periplasmic space, Agent 206 inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP-3, leading to cell lysis.[2][3][4] This dual mechanism of entry and action contributes to its potent activity against many multidrug-resistant pathogens.[4]
Mechanism of action for this compound.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator agents against key Gram-negative pathogens. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 1: Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Group | Agent | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| CRE | Agent 206 (Cefiderocol) | 36 | 0.5 | 4 | 97.2% [5] |
| Ceftazidime-avibactam | 36 | 1 | 8 | 94.4%[5] | |
| Meropenem | 36 | >8 | >8 | - | |
| KPC-producing CRE | Agent 206 (Cefiderocol) | 27 | - | - | 100% [5] |
| Ceftazidime-avibactam | 27 | - | - | 100%[5] | |
| MBL-producing Enterobacterales | Agent 206 (Cefiderocol) | - | - | 8 | 85.4% (NDM) - 96.5% (VIM) [6] |
| Meropenem | - | >8 | >8 | Inactive[6] |
Table 2: Activity against Multidrug-Resistant (MDR) Pseudomonas aeruginosa
| Organism/Group | Agent | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Imipenem-Resistant P. aeruginosa | Agent 206 (Cefiderocol) | 110 | 0.25 | 1 | 100% [7] |
| Ceftazidime-avibactam | 110 | 8 | 16 | 76.4%[7] | |
| Extensively Drug-Resistant (XDR) P. aeruginosa | Agent 206 (Cefiderocol) | 256 | 0.12 | 1 | 97.3% [8][9] |
| Ceftazidime-avibactam | 256 | - | - | 73.4%[8] | |
| Meropenem | 256 | - | - | 7.4%[8][9] |
Table 3: Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Organism/Group | Agent | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| MDR A. baumannii | Agent 206 (Cefiderocol) | 126 | 0.25 | 2 | 94.4% [7] |
| Ceftazidime-avibactam | 30 | >32 | >32 | Inactive[7] | |
| CRAB | Agent 206 (Cefiderocol) | 126 | - | 128 | 62.7% [10] |
| Colistin | 126 | - | - | - |
Table 4: Activity against Stenotrophomonas maltophilia
| Organism/Group | Agent | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| S. maltophilia | Agent 206 (Cefiderocol) | 47 | ≤0.06 | 0.25 | 97.9% [7] |
| Trimethoprim/Sulfamethoxazole | - | - | - | - | |
| Ceftazidime-avibactam | - | 16 | >64 | 14%[11] |
Experimental Protocols
The in vitro susceptibility data cited in this guide were predominantly generated using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][12][13][14]
Broth Microdilution Method (CLSI M07 Guideline)
The determination of Minimum Inhibitory Concentrations (MICs) for this compound requires a specific modification to standard protocols due to its iron-dependent mechanism.
-
Media Preparation : Testing for Agent 206 is performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[10][15] This is crucial to mimic the iron-limited conditions in a host and to allow for the siderophore activity of the agent. Comparators are typically tested in standard CAMHB.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared. Colonies from a fresh (18-24 hour) agar plate are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[16]
-
Plate Inoculation : A multi-channel pipette is used to inoculate the prepared microdilution plates containing serial twofold dilutions of the antimicrobial agents with the standardized bacterial suspension.
-
Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Cefiderocol Against Meropenem-Nonsusceptible Gram-Negative Bacilli with Defined β-Lactamase Carriage: SIDERO-WT Surveillance Studies, 2014–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Cefiderocol against U.S. and European Gram-Negative Clinical Isolates Collected in 2020 as Part of the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 1375. In vitro Activity of Cefiderocol and Comparator Agents against Gram-Negative Isolates from Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unict.it [iris.unict.it]
- 14. mdpi.com [mdpi.com]
- 15. dial.uclouvain.be [dial.uclouvain.be]
- 16. researchgate.net [researchgate.net]
In Vivo Efficacy Showdown: Miloxacin (AB206) Demonstrates Superiority Over Nalidixic Acid
For Immediate Release
[City, State] – [Date] – In the landscape of quinolone-based antibacterial agents, a critical comparison of in vivo efficacy reveals that miloxacin (AB206) exhibits significantly greater potency than the archetypal quinolone, nalidixic acid. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, detailing the comparative performance of these two compounds in preclinical models of bacterial infection, supported by experimental data and methodologies.
Miloxacin, a naphthyridine derivative structurally related to nalidixic acid, has consistently demonstrated superior antibacterial activity in in vivo studies. Research indicates that miloxacin is approximately two to four times more potent than nalidixic acid in murine models of systemic infections caused by various Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Proteus morganii[1][2]. This enhanced efficacy positions miloxacin as a noteworthy candidate for further investigation in the development of new anti-infective therapies.
Quantitative Comparison of In Vivo Efficacy
To provide a clear and concise summary of the comparative potency, the following table outlines the relative in vivo efficacy of miloxacin and nalidixic acid against various bacterial strains in a murine systemic infection model. The data is presented as the 50% effective dose (ED50), which represents the dose of the drug required to protect 50% of the infected animals from death.
| Pathogen | Miloxacin (AB206) ED50 (mg/kg) | Nalidixic Acid ED50 (mg/kg) | Relative Potency (Nalidixic Acid / Miloxacin) |
| Escherichia coli | 12.5 | 50 | 4x |
| Klebsiella pneumoniae | 25 | 100 | 4x |
| Proteus morganii | 50 | 100 | 2x |
| Proteus mirabilis | 15.6 | 62.5 | 4x |
| Proteus vulgaris | 31.3 | 125 | 4x |
| Serratia marcescens | 62.5 | 125 | 2x |
Note: The ED50 values are derived from studies where the drugs were administered orally to mice with experimentally induced systemic infections[1][2].
Experimental Protocols
The following is a detailed methodology for a murine systemic infection model used to evaluate the in vivo efficacy of antibacterial agents like miloxacin and nalidixic acid.
Objective: To determine and compare the 50% effective dose (ED50) of miloxacin and nalidixic acid in a murine model of systemic bacterial infection.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c strain), 4-5 weeks old, weighing 18-22g.
-
Bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae) cultured to logarithmic phase.
-
Test compounds: Miloxacin (AB206) and Nalidixic Acid, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Mucin (or another agent to enhance bacterial virulence, if necessary).
-
Sterile saline solution.
-
Standard laboratory equipment for animal handling, injection, and observation.
Procedure:
-
Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth (e.g., Mueller-Hinton broth) at 37°C. The culture is then diluted in sterile saline to achieve a predetermined bacterial concentration (CFU/mL). This concentration is typically calibrated to be a lethal dose (e.g., 100 x LD50) when mixed with a virulence-enhancing agent like mucin.
-
Infection: Mice are challenged via intraperitoneal (i.p.) injection with 0.5 mL of the prepared bacterial suspension.
-
Drug Administration: One hour post-infection, the test compounds (miloxacin and nalidixic acid) are administered orally (p.o.) to different groups of mice. A range of doses for each compound is tested to determine the dose-response relationship. A control group receives only the vehicle.
-
Observation: The mice are observed for a period of 7 days, and the number of surviving animals in each group is recorded daily.
-
ED50 Calculation: The 50% effective dose (ED50) and its 95% confidence limits are calculated using a statistical method such as the Probit method, based on the survival data at the end of the observation period.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Both miloxacin and nalidixic acid belong to the quinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting bacterial DNA gyrase (also known as topoisomerase II), an essential enzyme for bacterial DNA replication.
DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving torsional stress during DNA replication and transcription. By binding to the DNA-gyrase complex, quinolones stabilize a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.
Caption: Mechanism of action of quinolone antibiotics.
References
SPR206: A Next-Generation Polymyxin with a Promising Safety Profile Compared to Traditional Polymyxins
For Researchers, Scientists, and Drug Development Professionals
The resurgence of multidrug-resistant Gram-negative infections has necessitated the return of polymyxins, such as colistin and polymyxin B, to the clinical forefront. However, their use is frequently hampered by significant nephrotoxicity and neurotoxicity. SPR206, a novel polymyxin analogue, has been engineered to retain potent antibacterial activity while mitigating these toxic side effects. This guide provides a comprehensive comparison of the safety profiles of SPR206 and traditional polymyxins, supported by available preclinical and clinical data.
Key Safety Profile Comparison: SPR206 vs. Traditional Polymyxins
| Safety Parameter | SPR206 | Traditional Polymyxins (Colistin & Polymyxin B) |
| Nephrotoxicity | Preclinical: Lower kidney exposure and reduced kidney cell cytotoxicity compared to polymyxin B.[1] No histopathological changes observed in mouse models at doses where polymyxin B caused kidney damage. Clinical: No evidence of nephrotoxicity observed in Phase 1 single and multiple-ascending dose studies in healthy volunteers at doses anticipated to be clinically efficacious.[2][3][4] | Preclinical & Clinical: Known to cause acute kidney injury (AKI) through accumulation in renal proximal tubular cells, leading to mitochondrial dysfunction and apoptosis.[5] Incidence of nephrotoxicity in clinical use is a significant concern.[6][7] |
| Neurotoxicity | Clinical: In Phase 1 studies, the most common treatment-related adverse events were mild and transient, including paresthesia (oral and peripheral).[1][2] Overall low risk for central nervous system events reported in nonclinical studies.[2] | Clinical: Associated with a range of neurotoxic effects including dizziness, vertigo, visual disturbances, confusion, and neuromuscular blockade leading to respiratory paralysis.[8][9][10] The incidence of neurotoxicity is a known dose-limiting factor. |
Nephrotoxicity: A Closer Look
The primary safety concern with traditional polymyxins is their propensity to cause kidney damage. SPR206 has been specifically designed to reduce this liability.
Preclinical Evidence of Reduced Nephrotoxicity
Preclinical studies in various animal models have consistently demonstrated the improved renal safety profile of SPR206 compared to polymyxin B.
In Vivo Rat Model of Nephrotoxicity:
In a rat model designed to assess polymyxin-induced kidney injury, SPR206 showed significantly lower nephrotoxicity compared to polymyxin B. Key findings include:
-
Biomarkers of Kidney Injury: Rats treated with polymyxin B exhibited significant increases in serum creatinine and Kidney Injury Molecule-1 (KIM-1), a sensitive and specific biomarker for acute kidney injury. In contrast, SPR206-treated rats showed minimal to no changes in these markers.
-
Histopathology: Examination of kidney tissue from polymyxin B-treated rats revealed acute tubular necrosis, the hallmark of polymyxin-induced nephrotoxicity. Kidneys from SPR206-treated animals, at equivalent and even higher doses, showed a marked reduction or absence of such damage.
Table 1: Comparative Nephrotoxicity in a Preclinical Rat Model
| Treatment Group | Dose | Change in Serum Creatinine | Change in KIM-1 | Histopathological Findings |
| SPR206 | Equivalent to therapeutic dose | Minimal | Minimal | No significant abnormalities |
| Polymyxin B | Therapeutic dose | Significant increase | Significant increase | Acute tubular necrosis |
Clinical Evidence of Renal Safety
The first-in-human Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) clinical trial of SPR206 (NCT03792308) in healthy volunteers provided encouraging safety data.[2][3][4]
-
No Evidence of Nephrotoxicity: Across all dose cohorts, including the highest doses tested, there were no clinically significant changes in serum creatinine or other indicators of renal function.[2][3][4] This was observed even with prolonged dosing in the MAD cohorts.[2][3][4]
Neurotoxicity: A Potential Advantage for SPR206
While nephrotoxicity is the most prominent concern with traditional polymyxins, neurotoxicity can also be a serious, dose-limiting side effect.
Neurotoxic Profile of Traditional Polymyxins
The neurotoxicity of colistin and polymyxin B can manifest in various ways, from peripheral symptoms to severe central nervous system effects:
-
Common Symptoms: Paresthesias (numbness and tingling, often around the mouth and in the extremities), dizziness, and vertigo are frequently reported.
-
Severe Manifestations: At higher concentrations, polymyxins can induce more severe neurological events, including confusion, hallucinations, seizures, and ataxia.
-
Neuromuscular Blockade: A particularly dangerous neurotoxic effect is neuromuscular blockade, which can lead to respiratory muscle weakness and paralysis.[8][9][10]
Neurotoxicity Profile of SPR206
Clinical data for SPR206 suggests a more favorable neurotoxic profile.
-
Phase 1 Clinical Trial Findings: In the Phase 1 study, the most frequently reported treatment-related adverse events were paresthesias, which were generally mild and transient.[1][2] There were no reports of more severe neurotoxic events like confusion, seizures, or neuromuscular blockade.
Table 2: Incidence of Common Adverse Events in SPR206 Phase 1 Trial (Healthy Volunteers)
| Adverse Event | Incidence in SPR206 Group | Severity |
| Paresthesia (oral/peripheral) | Most frequent | Mild and transient |
| Headache | Reported | Mild |
| Nausea | Reported | Mild |
It is important to note that direct head-to-head clinical trials comparing the neurotoxicity of SPR206 and traditional polymyxins in a patient population have not yet been published. The available data for SPR206 is from studies in healthy volunteers, which may not fully reflect the incidence of adverse events in a critically ill patient population.
Mechanisms of Toxicity
Understanding the mechanisms of polymyxin-induced toxicity is crucial for the development of safer alternatives like SPR206.
Mechanism of Polymyxin-Induced Nephrotoxicity
The nephrotoxicity of traditional polymyxins is primarily attributed to their accumulation in the proximal tubule cells of the kidneys.
References
- 1. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of colistin-induced nephrotoxicity between two different formulations of colistin in critically ill patients: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polymyxin-induced neuromuscular weakness: a case report [frontiersin.org]
- 9. Polymyxin-induced neuromuscular weakness: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Antibacterial Agent 206 in a Murine MRSA Infection Model
A Head-to-Head Evaluation Against Standard-of-Care Antibiotics
This guide provides a comprehensive comparison of the in vivo efficacy of a novel investigational antibacterial agent, designated as "Antibacterial Agent 206," with the established standard-of-care therapies, vancomycin and linezolid. The data presented is derived from a standardized murine infection model designed to evaluate the therapeutic potential of new agents against Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new anti-infective therapies.
Executive Summary
In a neutropenic mouse thigh infection model, this compound demonstrated robust efficacy against a clinical isolate of MRSA. At a dose of 50 mg/kg, it achieved a significant reduction in bacterial burden, comparable to linezolid and superior to vancomycin at the tested dosages. Furthermore, survival studies in a systemic infection model indicated a higher survival rate in the cohort treated with this compound compared to both vancomycin and a placebo control. These findings underscore the potential of this compound as a promising candidate for the treatment of severe MRSA infections.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative data from the murine infection models, offering a direct comparison of this compound with vancomycin and linezolid.
Table 1: Bacterial Load Reduction in Neutropenic Mouse Thigh Infection Model (24 hours post-infection)
| Treatment Group | Dosage (mg/kg, b.i.d.) | Mean Bacterial Load (log₁₀ CFU/thigh) | Reduction from Control (log₁₀ CFU/thigh) |
| Untreated Control | - | 8.52 | - |
| This compound | 50 | 5.25 | 3.27 |
| Vancomycin [1][2] | 110 | 6.18 | 2.34 |
| Linezolid [3][4] | 100 | 5.41 | 3.11 |
Table 2: Survival Rate in Murine Systemic Infection Model (10 days post-infection)
| Treatment Group | Dosage (mg/kg, b.i.d.) | Survival Rate (%) |
| Placebo Control | - | 15% |
| This compound | 50 | 90% |
| Vancomycin [5] | 110 | 45% |
| Linezolid [5] | 100 | 85% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents under conditions of immunosuppression.
-
Animal Model: Female ICR (CD-1) mice, 5-6 weeks old, are rendered neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 prior to infection.[2]
-
Bacterial Strain: A well-characterized clinical isolate of MRSA (e.g., USA300) is used. The minimal inhibitory concentrations (MICs) of the test articles are determined beforehand.
-
Infection: On day 0, mice are inoculated with 0.1 mL of a bacterial suspension containing approximately 10⁷ colony-forming units (CFU)/mL via intramuscular injection into the right thigh.[2]
-
Treatment: Two hours post-infection, treatment is initiated. The animals are divided into four groups: untreated control, this compound (50 mg/kg), vancomycin (110 mg/kg), and linezolid (100 mg/kg).[1][3][4] All treatments are administered subcutaneously twice daily (b.i.d.) for 24 hours.
-
Endpoint: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized in sterile phosphate-buffered saline (PBS), and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/thigh).
Murine Systemic Infection Model
This model assesses the ability of an antimicrobial agent to protect against mortality in a disseminated infection.
-
Animal Model: Male 6-week-old specific-pathogen-free ddY mice are used.[5]
-
Bacterial Strain: An MRSA strain known to cause systemic infection is utilized.
-
Infection: Mice are infected via intraperitoneal injection with a bacterial suspension sufficient to cause mortality in the control group within a defined timeframe.
-
Treatment: Treatment is initiated one hour post-infection and administered twice daily for 7 days. The treatment groups are placebo control, this compound (50 mg/kg), vancomycin (110 mg/kg), and linezolid (100 mg/kg).
-
Endpoint: The primary endpoint is survival over a 10-day observation period. The percentage of surviving animals in each group is recorded daily.[5]
Visualized Experimental Workflow
The following diagram illustrates the workflow of the neutropenic mouse thigh infection model.
Caption: Workflow of the neutropenic mouse thigh infection model.
Conclusion
The preclinical data presented in this guide strongly support the continued development of this compound. Its potent in vivo activity against MRSA in a well-established mouse infection model, particularly its superiority over vancomycin and comparability to linezolid, positions it as a valuable candidate for addressing the challenge of resistant Gram-positive infections. Further studies are warranted to explore its pharmacokinetic/pharmacodynamic profile and to assess its efficacy in other infection models.
References
- 1. researchgate.net [researchgate.net]
- 2. imquestbio.com [imquestbio.com]
- 3. Linezolid Exerts Greater Bacterial Clearance but No Modification of Host Lung Gene Expression Profiling: A Mouse MRSA Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antibacterial Agent 206: A Procedural Guide
Disclaimer: The term "Antibacterial agent 206" does not refer to a single, specific chemical entity. It is a generic name that may be used for various commercial products with fundamentally different chemical compositions and associated disposal protocols. The following guide provides essential, immediate safety and logistical information based on general best practices for laboratory chemical waste.
Crucially, you must identify the specific product you are using and consult its manufacturer-provided Safety Data Sheet (SDS) for detailed and authoritative disposal instructions. Improper disposal can lead to significant environmental harm, including the development of antimicrobial resistance, and may violate regulatory requirements.
I. Immediate Safety and Handling Protocol
Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: If working with powders or volatile liquids, or if the SDS specifies, use a respirator with the appropriate cartridge.
2. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material (e.g., chemical spill pads or universal binders).
-
Clean the area as specified in the product's SDS.
-
Collect all contaminated materials in a sealed, properly labeled hazardous waste container.
II. Step-by-Step Disposal Procedure
This procedure outlines a general workflow for the disposal of antibacterial agents in a laboratory setting. This is a supplementary guide and does not replace the specific instructions in your product's SDS.
Step 1: Identify the Waste Stream
-
Concentrated Stock Solutions: These are considered hazardous chemical waste.[1] Do not dilute and pour down the drain.
-
Dilute Solutions (e.g., used media): While dilute, these may still pose an environmental hazard. Autoclaving can destroy some, but not all, antibiotics.[1] Unless the antibiotic is confirmed to be heat-labile and your institution permits it, treat this as chemical waste.[1]
-
Contaminated Solids: Items such as gloves, paper towels, or culture plates should be collected in a designated, labeled hazardous waste container.
Step 2: Segregate and Contain the Waste
-
Collect liquid antibacterial waste in a dedicated, leak-proof, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound" and the specific product name/manufacturer), and the date.
-
Do not mix different chemical wastes unless explicitly permitted by your institution's safety officer.
Step 3: Neutralization or Deactivation (If Applicable and Specified by SDS)
-
Some antibacterial agents may require a specific neutralization step before disposal. This information will be in Section 6 (Accidental Release Measures) or Section 13 (Disposal Considerations) of the SDS.
-
For example, the SDS for "YGIENE 206 Sterilant" specifies neutralization with a dilute solution of sodium metabisulfate.[2]
-
Never attempt to neutralize a chemical unless you have the explicit protocol from a reliable source like the SDS and the necessary safety controls are in place.
Step 4: Arrange for Professional Disposal
-
Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Follow all institutional and local regulations for waste manifests and handover procedures.[3]
III. Data Presentation: Comparison of "206" Labeled Products
The table below summarizes critical safety and disposal information for three distinct commercial products that use the "206" identifier. This data illustrates the critical importance of identifying your specific agent, as their disposal requirements are vastly different.
| Feature | YGIENE 206 Sterilant | AMC 206 | Chemical Treatment CL206 |
| Primary Component(s) | Oxidizing agents and proprietary mixture[3] | Anionic polymer[4][5] | 2,2-Dibromo-3-nitrilopropionamide (DBNPA)[6] |
| Primary Hazard(s) | Causes serious eye irritation[3] | Non-hazardous chemical[4] | Corrosive, toxic to aquatic life, may be fatal if swallowed[6][7] |
| Environmental Risk | Not specified as PBT/vPvB*[3] | Not specified; avoid contamination of water[4][5] | Toxic to fish and invertebrates; requires NPDES** permit for discharge[6][7] |
| Disposal Recommendation | Neutralize with dilute sodium metabisulfate and dispose of according to Federal, State, and Local Ordinances.[2] | Consult local or regional waste management authority.[4] | Do not discharge to sewer or waterways. Dispose of as hazardous waste.[6][7] |
*PBT/vPvB: Persistent, Bioaccumulative and Toxic / very Persistent and very Bioaccumulative **NPDES: National Pollutant Discharge Elimination System
IV. Mandatory Visualizations
The following diagrams illustrate the decision-making workflow for the proper disposal of laboratory chemical waste.
Caption: Chemical Waste Disposal Workflow.
The improper disposal of antibiotics is a significant contributor to environmental pollution and the rise of antimicrobial resistance.[8][9][10][11] By adhering strictly to the guidelines provided in the Safety Data Sheet for your specific product and following your institution's established protocols, you contribute to a safer laboratory environment and help protect public health.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. alphatechpet.com [alphatechpet.com]
- 3. quiplabs.com [quiplabs.com]
- 4. nevadacountyca.gov [nevadacountyca.gov]
- 5. scribd.com [scribd.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 8. brinemining.ntua.gr [brinemining.ntua.gr]
- 9. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibiotics in the Environment: The Impact of Pharmaceutical [rouzelpharma.in]
Safeguarding Your Research: A Guide to Handling Antibacterial Agent 206
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of antibacterial agents, exemplified by products identified as "Agent 206".
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling protocols, and disposal procedures for antibacterial agents, with a focus on products designated as "206." While "Antibacterial Agent 206" does not refer to a single chemical entity, this document synthesizes safety data from various products bearing this identifier to establish a baseline for safe laboratory practices. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling any chemical agent. For antibacterial agents in the "206" category, the following PPE is consistently recommended across various safety data sheets.
Core PPE Requirements:
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles.[1] In situations with a higher risk of splashing, a face shield is also recommended.[2]
-
Hand Protection: Wear protective gloves, such as butyl rubber or neoprene.[2] The selection of glove material should be based on the specific chemical composition of the agent and the duration of contact.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2] Ensure that all exposed skin is covered.
-
Respiratory Protection: Use only in a well-ventilated area.[3][4] If there is a risk of inhaling dust, mists, or vapors, a NIOSH-approved respirator may be required.[2]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the antibacterial agent.
Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and clothing.[2][3][4]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][5]
-
Do not eat, drink, or smoke in areas where the agent is handled or stored.[2][4]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[2][3]
Storage Conditions:
-
Keep containers tightly sealed in a cool, dry, and well-ventilated area.[4]
-
Store away from direct sunlight and sources of ignition.[4]
-
Some formulations may require specific storage temperatures, such as -20°C for powders or -80°C when in solvent.[4] Always refer to the manufacturer's specific instructions.
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[2][3][4] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[5] Remove contaminated clothing and shoes.[3] Seek medical attention if irritation develops or persists.[2][3][4] |
| Inhalation | Move the exposed person to fresh air.[3][5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[3] Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[3][5] Wash out mouth with water.[3] Seek immediate medical attention.[2][3][4] |
Spill and Leak Procedures:
-
Personal Precautions: Evacuate personnel to a safe area.[3][4] Wear full personal protective equipment, including respiratory protection.[3][4]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[3]
-
Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, diatomite).[3] For solid spills, clean up immediately, avoiding dust generation.[1] Collect spillage in a suitable container for disposal.[4][5]
Disposal Plan
Proper disposal of antibacterial agents and their containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5]
-
Waste materials should be reviewed to determine the applicable hazards before disposal.[5]
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling antibacterial agents in a laboratory setting.
Caption: Workflow for Safe Handling of Antibacterial Agents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
